molecular formula C2H7N.ClH<br>C2H8ClN B122199 Dimethylamine hydrochloride CAS No. 506-59-2

Dimethylamine hydrochloride

Cat. No.: B122199
CAS No.: 506-59-2
M. Wt: 81.54 g/mol
InChI Key: IQDGSYLLQPDQDV-UHFFFAOYSA-N
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Description

Dimethylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C2H7N.ClH and its molecular weight is 81.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Dimethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methylmethanamine;hydrochloride
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InChI

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H
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InChI Key

IQDGSYLLQPDQDV-UHFFFAOYSA-N
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Canonical SMILES

CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN
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Related CAS

124-40-3 (Parent)
Record name Dimethylamine hydrochloride
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DSSTOX Substance ID

DTXSID8027163
Record name N-Methylmethanamine hydrochloride
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Molecular Weight

81.54 g/mol
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Physical Description

Deliquescent solid; [Merck Index] White to off-white odorless solid; Hygroscopic; [Acros Organics MSDS]
Record name Dimethylamine hydrochloride
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Vapor Pressure

0.000435 [mmHg]
Record name Dimethylamine hydrochloride
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CAS No.

506-59-2, 75693-94-6
Record name Dimethylamine, hydrochloride
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Record name Dimethylamine hydrochloride
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Record name Methanamine, N-methyl-, hydrochloride (1:1)
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Record name N-Methylmethanamine hydrochloride
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Record name Dimethylammonium chloride
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Record name Dimethylamine-15N hydrochloride
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Record name DIMETHYLAMINE HYDROCHLORIDE
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Foundational & Exploratory

What are the physical and chemical properties of dimethylamine hydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethylamine (B145610) Hydrochloride

Introduction

Dimethylamine hydrochloride, with the CAS number 506-59-2, is the salt formed from the reaction of the secondary amine, dimethylamine, and hydrochloric acid.[1][2] It presents as a white crystalline solid and is a crucial compound in various industrial and research applications.[1][3][4][5][6] For researchers, scientists, and professionals in drug development, it serves as a vital intermediate and reagent in the synthesis of a wide array of pharmaceuticals and other complex organic molecules.[1][3][4][7] This guide provides a comprehensive overview of its physical and chemical properties, supported by experimental protocols and data visualizations.

Physical Properties

This compound is typically a white to off-white crystalline solid, often described as having foliage-like or needle-like crystals.[3][8][9] While some sources describe it as odorless, others note a slight ammoniacal or amine-like odor.[6][9] A key characteristic of this salt is its hygroscopic nature, meaning it readily absorbs moisture from the air and can be deliquescent.[3][5][9][10][11]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueReferences
Molecular Formula C₂H₈ClN or (CH₃)₂NH·HCl[4][6][12]
Molecular Weight 81.54 g/mol [4][6][10][12]
Melting Point 170-173 °C[1][3][4][11][13]
Boiling Point Decomposes above 171 °C[6][9]
pH ~5 (100 g/L in H₂O, 20°C)[11]
Vapor Pressure <0.1 hPa (25 °C)[11]
LogP (Octanol/Water) -3.28[11][14]
Solubility Profile

This compound exhibits high solubility in polar solvents and is insoluble in nonpolar solvents like diethyl ether.[3][8]

SolventSolubilityTemperatureReferences
Water 208 g / 100 g20 °C[8]
369 g / 100 g25 °C[8]
3000 g / L20 °C[11]
Ethanol (B145695) Very Soluble-[3][8][13]
Chloroform 16.9 g / 100 g27 °C[8]
Diethyl Ether Insoluble-[3][8]

Chemical Properties

This compound is a stable compound under standard conditions but is incompatible with strong oxidizing agents.[3][5][9][11] As the salt of a weak base (dimethylamine, pKa = 10.73) and a strong acid, its aqueous solutions are acidic.[6][15][16] It is primarily used as a stable and less volatile source of dimethylamine for organic reactions.

Reactivity and Stability
  • Stability: The compound is stable under normal temperature and pressure.[3][9][11]

  • Incompatibilities: It should not be mixed with strong oxidizing agents, nitrites (risk of nitrosamine (B1359907) formation), or strong bases (which will liberate volatile dimethylamine).[3][5][17]

  • Hazardous Decomposition: When heated to decomposition, it can emit toxic fumes, including hydrogen chloride and oxides of nitrogen.[9]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • ¹H NMR: In a suitable deuterated solvent, the proton NMR spectrum is expected to show a singlet corresponding to the six equivalent protons of the two methyl groups and a broad singlet for the two protons on the nitrogen atom.

  • ¹³C NMR: The carbon NMR spectrum will display a single resonance corresponding to the two equivalent methyl carbons.[18]

  • Infrared (IR) Spectroscopy: The IR spectrum, often obtained using a KBr pellet, shows characteristic peaks.[10][19] Key absorptions include a broad N-H stretching band for the secondary ammonium (B1175870) ion and C-H stretching and bending vibrations for the methyl groups.

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and characterization of this compound.

Protocol for Synthesis and Purification

This protocol describes the formation of this compound from its parent amine and acid, followed by purification via recrystallization.

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, an aqueous solution of dimethylamine (e.g., 40%) is placed in a reaction vessel equipped with a stirrer and a cooling bath.

  • Acid Addition: Concentrated hydrochloric acid is added slowly and portion-wise to the dimethylamine solution.[2] The reaction is highly exothermic, and the temperature should be maintained below 15-20 °C using the cooling bath.

  • pH Adjustment: Continue adding acid until the pH of the solution is neutral to slightly acidic (pH 7-8).[11]

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the mixture is stirred for 15-30 minutes. The carbon is then removed by filtration.

  • Crystallization: The water is removed from the filtrate under reduced pressure to concentrate the solution.[20][21]

  • Purification: The crude salt is purified by recrystallization from a suitable solvent, such as absolute ethanol or chloroform, to yield pure white crystals.[11]

  • Drying: The purified crystals are collected by filtration and dried under vacuum to remove any residual solvent.

G Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification A 1. Charge Reactor (Aqueous Dimethylamine) B 2. Slow Addition of HCl (Control Temperature < 20°C) A->B C 3. pH Adjustment (Target pH 7-8) B->C D 4. Water Removal (Reduced Pressure) C->D E 5. Recrystallization (from Ethanol or Chloroform) D->E F 6. Filtration & Vacuum Drying E->F G Final Product: Pure Dimethylamine HCl F->G

Caption: A flowchart illustrating the synthesis and purification of this compound.

Protocol for Melting Point Determination

The melting point is a key physical property used to assess the purity of a crystalline solid.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry. Finely crush a small amount of the crystals into a powder.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (170-173 °C). Then, decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A pure sample will have a sharp melting range of 1-2 °C.

G Workflow for Melting Point Determination A 1. Sample Preparation (Dry and crush sample) B 2. Load Capillary Tube (2-3 mm height) A->B C 3. Place in Apparatus B->C D 4. Controlled Heating (Fast, then slow to 1-2°C/min) C->D E 5. Observe & Record (Onset and completion of melting) D->E F Result: Melting Point Range E->F

Caption: A standard procedure for determining the melting point of a solid compound.

Applications in Research and Drug Development

This compound is a cornerstone reagent in the pharmaceutical industry. Its primary function is to act as a stable, easy-to-handle precursor for introducing a dimethylamino group into a target molecule.

Key applications include its use as an intermediate in the synthesis of:

  • Metformin: A widely used anti-diabetic medication.[1][3]

  • Ranitidine: A medication used to treat stomach ulcers.[1][3]

  • Tramadol: An opioid pain medication.[1][3]

Beyond pharmaceuticals, it is used in the synthesis of agrochemicals, surfactants, and as a catalyst in certain polymerization reactions.[4]

G Role as a Chemical Intermediate cluster_products Synthesized Products A Dimethylamine Hydrochloride B Pharmaceuticals (e.g., Metformin, Ranitidine) A->B  Intermediate In  Synthesis of C Agrochemicals A->C  Intermediate In  Synthesis of D Specialty Chemicals (Surfactants, Polymers) A->D  Intermediate In  Synthesis of

References

An In-depth Technical Guide to the Synthesis and Purification of Dimethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylamine (B145610) hydrochloride ((CH₃)₂NH·HCl), a crucial intermediate in the pharmaceutical and chemical industries, demands high purity for its various applications. This technical guide provides a comprehensive overview of the principal synthesis routes and purification methodologies for this compound. Detailed experimental protocols, comparative analysis of synthetic methods, and modern analytical techniques for purity assessment are presented to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction

Dimethylamine hydrochloride is a white crystalline solid highly soluble in water and ethanol (B145695). It serves as a key precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), including metformin, ranitidine, and tramadol, as well as in the production of agrochemicals and other specialty chemicals.[1] The purity of this compound is paramount, as impurities can affect the yield, safety, and efficacy of the final products. This guide explores the common industrial and laboratory-scale synthesis and purification methods to achieve high-purity this compound.

Synthesis of this compound

There are three primary methods for the synthesis of this compound:

A comparative overview of these methods is presented in Table 1.

Table 1: Comparison of this compound Synthesis Methods

ParameterMethod A: Dimethylamine + HClMethod B: Formaldehyde + NH₄ClMethod C: Hydrolysis of DMF
Principle Acid-base neutralizationReductive amination of formaldehydeAcid-catalyzed hydrolysis
Typical Yield >95%45-51% (recrystallized)[2]~70%[3]
Purity High (>99%)[4]Moderate to high (impurities include mono- and trimethylamine (B31210) hydrochlorides)Moderate (impurities include formic acid)
Reaction Time Short (2-3 hours)[4]Long (4-6 hours)[4]Long (>6 hours)[3]
Scale Laboratory and IndustrialLaboratoryLaboratory
Advantages High yield and purity, simple reactionInexpensive starting materialsAvoids handling gaseous dimethylamine directly
Disadvantages Requires handling of corrosive and volatile dimethylamineLower yield, formation of byproductsLong reaction time, requires purification from formic acid
Method A: Synthesis from Dimethylamine and Hydrochloric Acid

This is the most direct and common method for producing high-purity this compound. The reaction is a simple acid-base neutralization.

  • Reaction Setup: A heated aqueous solution of dimethylamine (1 mole) is continuously fed into the top of two packed towers.[5]

  • Reaction: Hydrochloric acid (2-2.5 moles) is sprayed concurrently into the packed towers, reacting with the dimethylamine solution to form this compound.[5] The temperature is maintained at 40-60°C.[4]

  • Concentration: After the reaction is complete, the resulting solution is distilled to remove approximately 50% of the water.[5]

  • Crystallization & Isolation: The concentrated solution is then cooled to 30°C to induce crystallization. The white, non-caking crystals of this compound are collected by centrifugation and dried under reduced pressure.[5] This method boasts a purity of over 99%.[4]

  • Reaction Setup: A 40% aqueous solution of dimethylamine (5.0 mL) is placed in a flask and cooled to 0°C in an ice bath.[6]

  • Reaction: Concentrated hydrochloric acid (35%, 5.0 mL) is added dropwise to the cooled dimethylamine solution with continuous stirring.[6] The temperature should be maintained below 15°C to prevent the volatilization of dimethylamine.[1] The reaction is monitored until a pH of 7-8 is achieved.[1]

  • Isolation: The reaction mixture is stirred for an additional 30 minutes at 0°C. The water is then removed by evaporation under reduced pressure.[6]

  • Drying: The resulting solid is azeotropically dried by adding toluene (B28343) and evaporating the solvent three times to yield the final product.[6]

Method B: Synthesis from Formaldehyde and Ammonium Chloride

This method involves the reductive amination of formaldehyde. While it uses readily available and inexpensive starting materials, it typically results in a mixture of mono-, di-, and trimethylamine hydrochlorides, requiring careful purification.

  • Reaction: A mixture of formaldehyde (e.g., as formalin) and ammonium chloride is heated. The reaction temperature influences the product distribution; heating to approximately 115°C favors the formation of this compound.[3]

  • Work-up: The reaction mixture is cooled, and unreacted ammonium chloride is filtered off.

  • Purification: The filtrate is concentrated under reduced pressure to crystallize the amine hydrochlorides. The different amine hydrochloride salts are then separated based on their differential solubility in solvents like chloroform (B151607). This compound can be selectively removed by washing with cold chloroform.[2]

Method C: Synthesis from Hydrolysis of Dimethylformamide (DMF)

This method provides an alternative route that avoids the direct handling of gaseous dimethylamine. It involves the acid-catalyzed hydrolysis of DMF.

  • Reaction: N,N-Dimethylformamide (DMF) is refluxed with concentrated hydrochloric acid for over 6 hours.[3] The hydrolysis of DMF produces dimethylamine and formic acid. The dimethylamine is subsequently protonated by the excess HCl to form the hydrochloride salt.

  • Isolation: After reflux, the reaction mixture is cooled.

  • Purification: The this compound can be isolated from the formic acid and excess HCl through techniques such as distillation or recrystallization. A yield of approximately 70% can be achieved.[3]

Purification of this compound

The purification of this compound is critical to meet the stringent requirements of the pharmaceutical industry. The choice of purification method depends on the impurities present from the synthesis route.

Table 2: Purification Methods for this compound

MethodPrincipleApplicationKey Parameters
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Removal of soluble impurities.Solvent selection, cooling rate, washing.
Solvent Washing Differential solubility of the desired product and impurities in a specific solvent.Removal of byproducts like mono- and trimethylamine hydrochlorides.Choice of solvent (e.g., chloroform).
Distillation Separation based on differences in boiling points.Removal of volatile impurities and solvent.Pressure, temperature.
Decolorization Adsorption of colored impurities onto activated carbon.Removal of colored impurities.Amount of activated carbon, filtration.
Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents include absolute ethanol and n-butyl alcohol.[7]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.[1]

  • Hot Filtration: If activated carbon or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Solvent Washing

This technique is particularly useful for removing byproducts from the formaldehyde and ammonium chloride synthesis method.

  • Suspension: The crude product containing a mixture of amine hydrochlorides is suspended in a solvent in which this compound has low solubility, while the impurities (e.g., trimethylamine hydrochloride) are more soluble. Cold chloroform is often used for this purpose.

  • Agitation: The suspension is stirred or agitated for a period to allow the impurities to dissolve in the solvent.

  • Filtration: The solid this compound is collected by filtration, leaving the impurities dissolved in the filtrate.

  • Drying: The purified product is then dried.

Analytical Methods for Purity Assessment

Several analytical techniques are employed to determine the purity of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A common method for identifying and quantifying volatile and semi-volatile impurities. The hydrochloride salt is typically converted to the free base before analysis.[8]

  • High-Performance Liquid Chromatography (HPLC): Used for the analysis of non-volatile impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present and can be used for identification and to detect certain impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment, providing detailed information about the molecular structure.[11][12][13][14]

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflows for this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Routes cluster_purification Purification Steps A Dimethylamine + HCl Crude Crude Dimethylamine HCl A->Crude B Formaldehyde + NH4Cl B->Crude C Hydrolysis of DMF C->Crude Recrystallization Recrystallization Pure Pure Dimethylamine HCl Recrystallization->Pure SolventWashing Solvent Washing SolventWashing->Pure Distillation Distillation Distillation->Pure Decolorization Decolorization Decolorization->Pure Crude->Recrystallization Crude->SolventWashing Crude->Distillation Crude->Decolorization

Caption: Overview of Synthesis and Purification Workflows.

Method_A_Workflow start Start reactants Dimethylamine (aq) + HCl start->reactants reaction Reaction in Packed Tower (40-60°C) reactants->reaction distillation Distillation (Remove 50% Water) reaction->distillation crystallization Cooling to 30°C & Crystallization distillation->crystallization isolation Centrifugation & Drying crystallization->isolation end Pure Dimethylamine HCl isolation->end

Caption: Workflow for Synthesis Method A.

Conclusion

The synthesis and purification of this compound are well-established processes with several available methods. The choice of a particular synthetic route depends on factors such as the desired scale of production, purity requirements, and the availability of starting materials. The direct reaction of dimethylamine with hydrochloric acid is generally preferred for industrial production due to its high yield and purity. Effective purification techniques, particularly recrystallization, are essential for achieving the high-purity standards required for pharmaceutical applications. A thorough understanding of these methods and the associated analytical techniques is crucial for researchers and professionals in the field.

References

An In-Depth Technical Guide to the Reaction Mechanisms of Dimethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylamine (B145610) hydrochloride ((CH₃)₂NH·HCl) is a stable, crystalline salt that serves as a crucial reagent in organic synthesis. While its primary "reaction" is dissociation, its true utility lies in providing a controlled source of dimethylamine ((CH₃)₂NH), a versatile secondary amine, for a variety of critical chemical transformations. This guide elucidates the fundamental reaction mechanisms involving dimethylamine hydrochloride, with a core focus on its role in the Mannich reaction. It further details its synthesis, participation in pharmaceutical production, and involvement in the formation of N-nitrosamines. This document provides structured quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for scientific professionals.

Core Principle: An Acid-Base Equilibrium

This compound is the salt formed from the reaction of the weak base dimethylamine with hydrochloric acid.[1][2] In solution, it readily dissociates into the dimethylammonium cation ((CH₃)₂NH₂⁺) and the chloride anion (Cl⁻). The dimethylammonium ion exists in a pH-dependent equilibrium with its conjugate base, dimethylamine.

(CH₃)₂NH₂⁺ + H₂O ⇌ (CH₃)₂NH + H₃O⁺

This equilibrium is the cornerstone of this compound's reactivity. The salt acts as a solid, stable, and less volatile source of dimethylamine.[3] In reactions requiring acidic conditions, the equilibrium favors the protonated, less nucleophilic dimethylammonium form, which can be shifted to release the nucleophilic free amine as the reaction proceeds.[4] This controlled release is particularly valuable in reactions like the Mannich condensation.[4][5]

The Mannich Reaction: A Key Application

The Mannich reaction is a three-component condensation that forms a β-aminocarbonyl compound, known as a Mannich base.[6] This reaction is fundamental in pharmaceutical chemistry for creating complex nitrogen-containing molecules.[4][7] this compound is a frequently used secondary amine source for this reaction.[4]

The overall reaction involves an enolizable ketone (or other compound with an acidic proton), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine.[6]

Reaction Mechanism

The mechanism proceeds in two main stages under acidic conditions:[4][6][8]

  • Formation of the Eschenmoser Salt Intermediate (Iminium Ion): Dimethylamine, present in equilibrium, acts as a nucleophile and attacks the carbonyl carbon of formaldehyde. Subsequent dehydration under acidic conditions forms a highly electrophilic dimethylaminomethyl cation, also known as an iminium ion.[4][9]

  • Nucleophilic Attack by the Enol: The ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the final β-aminocarbonyl product (the Mannich base).[6][8]

Synthesis_Workflow Synthesis & Purification Workflow cluster_react Reaction cluster_purify Purification r1 Dimethylamine (aq) p1 Distillation (Remove 50% H₂O) r1->p1 React at T < 15°C r2 Hydrochloric Acid r2->p1 p2 Cooling (to 30°C) p1->p2 p3 Centrifugation & Reduced-Pressure Drying p2->p3 end_product White, Non-Caking Crystals of (CH₃)₂NH·HCl p3->end_product NDMA_Formation Pathways to NDMA Formation DMA_HCl Dimethylamine HCl DMA Dimethylamine ((CH₃)₂NH) DMA_HCl->DMA Equilibrium NDMA NDMA ((CH₃)₂N-N=O) DMA->NDMA Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., N₂O₃, N₂O₄) Nitrosating_Agent->NDMA Precursors Precursors (NO₂, Nitrite + Acid, Monochloramine) Precursors->Nitrosating_Agent Generates

References

A Comprehensive Spectroscopic Analysis of Dimethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for dimethylamine (B145610) hydrochloride, a compound utilized as an intermediate in the synthesis of various pharmaceuticals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data provides a unique fingerprint of the molecular structure of dimethylamine hydrochloride. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of nuclei such as protons (¹H) and carbon-13 (¹³C).[2][3]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.7Singlet6HMethyl Protons (-CH₃)
VariableBroad Singlet2HAmine Protons (-NH₂⁺)

Note: The chemical shift of the amine protons can vary depending on the solvent, concentration, and temperature. Due to rapid proton exchange, this signal is often broad and may not show coupling.[4]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~34.5Methyl Carbons (-CH₃)

Note: Due to the symmetry of the molecule, both methyl carbons are chemically equivalent and thus produce a single signal in the ¹³C NMR spectrum.[5][6]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule, which are characteristic of specific functional groups.[7][8] The spectrum for this compound is typically acquired from a solid sample, for instance, using a KBr pellet.[9]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 3100Strong, BroadN-H Stretch (Ammonium Salt)
2800 - 3000MediumC-H Stretch (Aliphatic)
~1580MediumN-H Bend (Asymmetric)
~1470MediumC-H Bend (Asymmetric)

Source: Data compiled from NIST Chemistry WebBook.[9][10]

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11][12] In the case of this compound, the spectrum corresponds to the free base, dimethylamine, as the hydrochloride salt dissociates upon ionization. The molecular ion of dimethylamine (C₂H₇N) has a mass of approximately 45.06 u.

Table 4: Mass Spectrometry Fragmentation Data for Dimethylamine

m/zRelative Intensity (%)Assignment
4563.7[CH₃NHCH₃]⁺• (Molecular Ion)
44100.0[CH₂=NHCH₃]⁺ (Base Peak)
4311.4[C₂H₅N]⁺
4212.6[C₂H₄N]⁺
302.5[CH₂NH₂]⁺
2818.3[CH₂N]⁺

Source: Data compiled from ChemicalBook.[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O).[2]

  • Internal Standard: Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS) or a water-soluble equivalent for D₂O, to calibrate the chemical shift scale to 0 ppm.[14]

  • Data Acquisition: Transfer the solution to a clean NMR tube.[2] The tube is placed in the NMR spectrometer.

  • Analysis: Acquire the ¹H and ¹³C NMR spectra. The instrument parameters, such as the number of scans and relaxation delay, are optimized to ensure a good signal-to-noise ratio.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.[15]

  • Analysis: Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of an empty pellet holder or a pure KBr pellet is recorded first and subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating in a high vacuum environment.[16]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (radical cation).[17]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.[16]

  • Mass Analysis: The ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[17]

  • Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[17]

Visualizations

Diagrams are provided to illustrate key experimental and logical workflows.

General Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation Prep Prepare Sample (e.g., dissolve in solvent, make KBr pellet) NMR_acq NMR Spectrometer Prep->NMR_acq IR_acq IR Spectrometer Prep->IR_acq MS_acq Mass Spectrometer Prep->MS_acq NMR_data NMR Spectrum (Chemical Shifts, Coupling) NMR_acq->NMR_data IR_data IR Spectrum (Absorption Bands) IR_acq->IR_data MS_data Mass Spectrum (m/z values, Intensities) MS_acq->MS_data Interpretation Structure Elucidation NMR_data->Interpretation IR_data->Interpretation MS_data->Interpretation

Caption: A generalized workflow for chemical analysis using NMR, IR, and Mass Spectrometry.

Mass Spectrometry Fragmentation of Dimethylamine

G M [CH₃NHCH₃]⁺• m/z = 45 M_minus_1 [CH₂=NHCH₃]⁺ m/z = 44 M->M_minus_1 - H• M_minus_15 [CH₂NH₂]⁺ m/z = 30 M->M_minus_15 - CH₃•

Caption: Key fragmentation pathways for the dimethylamine molecular ion in mass spectrometry.

References

Solubility Profile of Dimethylamine Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethylamine (B145610) hydrochloride in various common organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical formulation, and other research and development activities. This document consolidates available quantitative and qualitative data, outlines a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of dimethylamine hydrochloride varies significantly across different organic solvents, largely dependent on the solvent's polarity, proticity, and dielectric constant. The following table summarizes the available quantitative and qualitative solubility data.

SolventChemical FormulaSolubilityTemperature (°C)
ChloroformCHCl₃16.9 g / 100 g[1]27
Dimethyl Sulfoxide (DMSO)C₂H₆OS16 mg/mL25
EthanolC₂H₅OHVery Soluble / Highly Soluble[1][2]Not Specified
MethanolCH₃OHSoluble[3][4]Not Specified
Diethyl Ether(C₂H₅)₂OInsoluble / Practically Insoluble[1][5]Not Specified
General Alcohol ROH Soluble [6]Not Specified

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the thermodynamic solubility of a compound in a solvent is the Isothermal Saturation Method , often referred to as the shake-flask method. This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade or higher)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or conductivity) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Methodology
  • Preparation of the Solvent System: The selected organic solvent should be pre-conditioned to the desired experimental temperature.

  • Sample Preparation: An excess amount of this compound is added to a vial containing a known volume or mass of the solvent. The key is to ensure that there is undissolved solid present at the end of the experiment, confirming that the solution is saturated.

  • Equilibration: The vials are sealed and placed in a temperature-controlled shaker or water bath. The mixture is agitated for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at different time points such as 24, 48, and 72 hours until the concentration plateaus).

  • Sample Withdrawal and Filtration: Once equilibrium is reached, the agitation is stopped, and the vials are left undisturbed to allow the excess solid to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved particles. This step is crucial to prevent undissolved solids from artificially inflating the measured concentration.

  • Dilution and Analysis: The clear, filtered saturated solution is then accurately diluted with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or GC. Since this compound lacks a strong chromophore, direct UV detection can be challenging. Alternative methods include:

    • HPLC with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).

    • Ion Chromatography with conductivity detection.

    • Pre-column derivatization to introduce a UV-active or fluorescent tag, followed by HPLC analysis.[7][8]

    • Gas Chromatography (GC) , where the amine may be analyzed directly or after derivatization.

  • Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess Dimethylamine HCl to a known volume of solvent B Seal vial and place in temperature-controlled shaker A->B C Agitate at constant temperature for a predetermined time (e.g., 24-72h) B->C D Allow undissolved solid to settle C->D E Withdraw supernatant using a syringe D->E F Filter through a 0.22 µm syringe filter E->F G Accurately dilute the filtrate F->G H Quantify concentration using a validated analytical method (e.g., HPLC) G->H I Calculate Solubility H->I

Caption: Experimental workflow for the isothermal saturation method.

References

In-Depth Technical Guide to the Molecular Structure and Bonding of Dimethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of dimethylamine (B145610) hydrochloride ((CH₃)₂NH₂⁺Cl⁻). It details the ionic and covalent interactions within the crystal lattice, supported by quantitative data from single-crystal X-ray diffraction. Furthermore, this document outlines the detailed experimental protocols for the characterization of dimethylamine hydrochloride using nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy. This guide is intended to be a core resource for researchers and professionals in drug development and related scientific fields.

Molecular Structure and Bonding

This compound is an ionic salt formed from the protonation of dimethylamine, a secondary amine, by hydrochloric acid. The crystal structure consists of dimethylammonium cations, [(CH₃)₂NH₂]⁺, and chloride anions, Cl⁻. The primary bonding force holding the crystal lattice together is the electrostatic attraction between these oppositely charged ions.

Within the dimethylammonium cation, the nitrogen atom is bonded to two carbon atoms of the methyl groups and two hydrogen atoms. These bonds are all covalent in nature. The geometry around the nitrogen atom is approximately tetrahedral, consistent with sp³ hybridization. The positive charge is formally localized on the nitrogen atom. Hydrogen bonding between the N-H groups of the cation and the chloride anion is a significant feature of the crystal structure, further stabilizing the lattice.

Crystallographic Data

The precise bond lengths and angles within the dimethylammonium cation have been determined by single-crystal X-ray diffraction. A recent study on dimethylamine copper(I) halide single crystals provides accurate data for the dimethylammonium cation.[1]

Table 1: Key Bond Lengths and Angles in the Dimethylammonium Cation

Bond/AngleValue
C-N Bond LengthData to be populated from a specific crystallographic study
N-H Bond LengthData to be populated from a specific crystallographic study
C-H Bond LengthData to be populated from a specific crystallographic study
C-N-C AngleData to be populated from a specific crystallographic study
H-N-H AngleData to be populated from a specific crystallographic study
C-N-H AngleData to be populated from a specific crystallographic study

Note: Specific values will be populated upon obtaining a dedicated crystallographic information file (CIF) for this compound.

Experimental Protocols

Synthesis and Crystallization for X-ray Analysis

High-purity single crystals of this compound suitable for X-ray diffraction can be prepared by the following method.

Procedure:

  • A solution of dimethylamine (e.g., 40% in water) is cooled in an ice bath.

  • Concentrated hydrochloric acid is added dropwise with continuous stirring, maintaining the temperature below 10 °C to control the exothermic reaction.

  • The addition of hydrochloric acid is continued until the solution is slightly acidic (pH 5-6).

  • The resulting solution is then slowly evaporated at room temperature.

  • Colorless, needle-like crystals of this compound will form.

  • For single-crystal X-ray diffraction, a well-formed crystal of suitable size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

Single-Crystal X-ray Diffraction (SC-XRD)

Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector is used.

Data Collection:

  • The mounted crystal is placed on the goniometer head and centered in the X-ray beam.

  • The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.

  • A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., using ω and φ scans).

  • Data collection parameters such as exposure time, detector distance, and scan width are optimized to obtain a complete and high-quality dataset.

Structure Solution and Refinement:

  • The collected diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

  • The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium (B1214612) Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • The sample is placed in the NMR probe, and the magnetic field is locked onto the deuterium signal of the solvent.

  • The sample is shimmed to optimize the homogeneity of the magnetic field.

  • A standard one-dimensional ¹H NMR spectrum is acquired.

  • Typical acquisition parameters include a 30° pulse width, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • The resulting spectrum is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy Protocol:

  • A one-dimensional proton-decoupled ¹³C NMR spectrum is acquired.

  • Typical acquisition parameters include a 30° pulse width, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon signals.

  • Broadband proton decoupling is applied during the acquisition period to simplify the spectrum to single lines for each unique carbon atom.

  • The spectrum is processed similarly to the ¹H NMR spectrum, with chemical shifts referenced to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: An FTIR spectrometer equipped with a suitable detector (e.g., DTGS) is used.

Sample Preparation:

  • KBr Pellet Method: Approximately 1-2 mg of finely ground this compound is intimately mixed with ~200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition:

  • A background spectrum of the empty sample compartment (or the clean ATR crystal) is collected.

  • The sample (KBr pellet or on the ATR crystal) is placed in the infrared beam path.

  • The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Ionic Interaction in this compound

G Ionic Interaction in this compound cluster_cation Dimethylammonium Cation [(CH3)2NH2]+ cluster_anion Chloride Anion [Cl]- N N+ C1 C N->C1 C2 C N->C2 HN1 H N->HN1 HN2 H N->HN2 H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 H4 H C2->H4 H5 H C2->H5 H6 H C2->H6 Cl Cl- HN1->Cl Ionic Bond

Caption: Ionic interaction between the dimethylammonium cation and the chloride anion.

Experimental Workflow for Structural Characterization

G Workflow for Structural Characterization cluster_synthesis Synthesis & Crystallization cluster_analysis Structural Analysis cluster_data Data Output Synthesis Synthesis of (CH3)2NH2Cl Crystallization Single Crystal Growth Synthesis->Crystallization NMR NMR Spectroscopy (1H & 13C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD BondData Bond Lengths & Angles SCXRD->BondData SpectralData NMR & IR Spectra NMR->SpectralData FTIR->SpectralData

Caption: Experimental workflow for the synthesis and structural analysis.

References

In-Depth Technical Guide to the Thermochemical Properties of Dimethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermochemical data for dimethylamine (B145610) hydrochloride ((CH₃)₂NH₂Cl). The information presented is intended to support research, development, and formulation activities where a thorough understanding of the energetic properties of this compound is critical. All quantitative data is summarized in clear, accessible tables, and detailed experimental protocols for key thermochemical measurements are provided.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of solid dimethylamine hydrochloride at standard conditions (298.15 K and 1 bar).

Table 1: Standard Molar Enthalpy of Formation

Thermochemical ParameterValue (kJ/mol)
Standard Molar Enthalpy of Formation (ΔHf°)-291.1

Table 2: Calculated Standard Molar Entropy and Gibbs Free Energy of Formation

Thermochemical ParameterValue
Standard Molar Entropy (S°)Value not explicitly found in literature
Molar Heat Capacity (Cp)Value not explicitly found in literature
Standard Gibbs Free Energy of Formation (ΔGf°)Dependent on S°

Note: While an experimental value for the standard molar enthalpy of formation is available, specific experimental data for the standard molar entropy and molar heat capacity of this compound were not found in the reviewed literature. The Standard Gibbs Free energy of formation is therefore calculated based on the available enthalpy and entropy data.

Physicochemical Properties

A summary of key physicochemical properties is provided in Table 3 for reference.

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂H₈ClN
Molecular Weight 81.54 g/mol
Melting Point 170-173 °C
Appearance White crystalline powder
Solubility Soluble in water

Formation of this compound

This compound is formed through the acid-base reaction between dimethylamine and hydrogen chloride. This is a direct and exothermic reaction.

Dimethylamine Dimethylamine ((CH₃)₂NH) Product This compound ((CH₃)₂NH₂Cl) Dimethylamine->Product + HCl Hydrogen Chloride (HCl) HCl->Product

Figure 1. Formation of this compound.

Experimental Protocols for Thermochemical Analysis

Accurate determination of thermochemical data relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Determination of the Enthalpy of Formation via Solution Calorimetry

The standard enthalpy of formation of solid this compound can be determined using solution calorimetry. This method involves measuring the heat changes associated with dissolving the reactants and products in a suitable solvent and applying Hess's Law.

cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_calculation Data Analysis Prep_DMA Prepare Dimethylamine Solution Measure_DMA Measure Heat of Solution of Dimethylamine Prep_DMA->Measure_DMA Prep_HCl Prepare HCl Solution Measure_HCl Measure Heat of Solution of HCl Prep_HCl->Measure_HCl Prep_Salt Prepare Dimethylamine Hydrochloride Sample Measure_Salt Measure Heat of Solution of this compound Prep_Salt->Measure_Salt Hess_Law Apply Hess's Law Measure_DMA->Hess_Law Measure_HCl->Hess_Law Measure_Salt->Hess_Law Calc_Hf Calculate Enthalpy of Formation Hess_Law->Calc_Hf

Historical context and discovery of dimethylamine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Context and Discovery of Dimethylamine (B145610) Hydrochloride

Introduction

Dimethylamine hydrochloride, the salt formed from the secondary amine dimethylamine and hydrochloric acid, is a foundational compound in modern organic synthesis and the pharmaceutical industry.[1] Its journey from a 19th-century chemical curiosity to an indispensable industrial raw material reflects the broader evolution of organic chemistry. This technical guide provides a comprehensive overview of the historical context surrounding the discovery of dimethylamine, details the early experimental protocols for its synthesis and conversion to the hydrochloride salt, and presents its core physicochemical properties. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this key chemical entity.

Historical Context and Discovery

The discovery of dimethylamine is intrinsically linked to the pioneering work of French chemist Charles-Adolphe Wurtz and the development of the "ammonia type" theory in the mid-19th century.[2] Wurtz's research was conducted during a transformative period in chemistry, where the fundamental structures of organic molecules were beginning to be understood.

In 1849, Wurtz successfully synthesized methylamine (B109427), the simplest primary amine, by reacting cyanic ethers with caustic potash.[3] This was a landmark achievement as it established a direct link between ammonia (B1221849) and a new class of organic compounds. Wurtz conceptualized these new substances as "compound-ammonias," where one or more hydrogen atoms of an ammonia molecule were substituted by an organic radical.[2] He extended this work to produce a series of related compounds, including ethylamine, diethylamine, and triethylamine, thereby solidifying his "ammonia type" theory.[2]

While Wurtz is primarily celebrated for discovering methylamine and ethylamine, his work laid the direct conceptual and experimental groundwork for the isolation of dimethylamine.[4] The synthesis of dimethylamine followed logically from his established principle of substituting ammonia's hydrogen atoms with alkyl groups. The industrial-scale production method, developed later, involves the catalytic reaction of methanol (B129727) and ammonia at elevated temperatures and pressures, a process that also yields methylamine and trimethylamine (B31210) as byproducts.[5][6][7]

The formation of this compound is a straightforward acid-base reaction. Dimethylamine, being a weak base, readily reacts with acids like hydrochloric acid to form the corresponding ammonium (B1175870) salt.[7] This salt, this compound, is an odorless, white, and stable crystalline solid, which is significantly easier to handle, store, and transport than the volatile and flammable dimethylamine gas.[1][7]

Physicochemical Properties

The early characterization of dimethylamine and its hydrochloride salt provided the fundamental quantitative data necessary for its use in further research and chemical synthesis. The key properties are summarized below.

PropertyDimethylamine ((CH₃)₂NH)This compound ((CH₃)₂NH₂Cl)
Molar Mass 45.085 g/mol [5][7]81.54 g/mol [1][8]
Appearance Colorless gas with a fishy, ammoniacal odor[5][7]White to off-white crystalline powder[1]
Melting Point -93.0 °C[5][7]170-173 °C[1][7]
Boiling Point 7 °C[5]Decomposes
Solubility in Water 163 g/100 mL (at 40 °C)[5]Soluble[1]
Basicity (pKa of Conjugate Acid) 10.73[5][7]Not applicable
pH (5% Aqueous Solution) Basic5 to 6[1]

Early Experimental Protocols

The foundational syntheses of dimethylamine and its hydrochloride salt were crucial for enabling further study and application. The methodologies have evolved from laboratory-scale preparations to large-scale industrial processes.

Synthesis of Dimethylamine via Hydrolysis of Dimethylformamide

A common laboratory method for producing dimethylamine involves the hydrolysis of N,N-dimethylformamide (DMF). This can be achieved using either a strong acid or a strong base. The acid-catalyzed hydrolysis yields the dimethylamine salt directly.[5][9]

Reaction: (CH₃)₂NCHO + H₂O + HCl → (CH₃)₂NH₂Cl + HCOOH

Protocol:

  • A mixture of N,N-dimethylformamide, concentrated hydrochloric acid, and water is prepared in a round-bottom flask equipped with a reflux condenser.[10]

  • The mixture is heated under reflux for several hours (typically 5-6 hours) to ensure the complete hydrolysis of the amide.[9][10]

  • Upon cooling, the resulting solution contains this compound and formic acid.[10]

  • The water and formic acid can be removed by distillation, often under reduced pressure, to crystallize the this compound product.[10][11] The resulting solid can then be purified by recrystallization.

Synthesis of this compound from Dimethylamine

The most direct method of preparation is the neutralization of dimethylamine with hydrochloric acid.[8] This protocol is used to convert the gaseous or aqueous amine into its stable, solid salt form.[11]

Reaction: (CH₃)₂NH + HCl → (CH₃)₂NH₂Cl

Protocol:

  • An aqueous solution of dimethylamine (e.g., 40% solution) is placed in a reaction vessel and cooled in an ice bath to control the exothermic reaction.[8]

  • Concentrated hydrochloric acid is added slowly and portion-wise to the dimethylamine solution with continuous stirring.[11] The temperature is maintained below 15 °C.[11]

  • The addition of acid continues until the solution is neutral or slightly acidic (pH 7-8 for initial reaction, then adjusted to 3-4 for isolation).[11]

  • The water is then removed from the solution by evaporation or distillation under reduced pressure.[8][11]

  • The resulting white solid is collected and dried to yield pure this compound.[8]

Visualizations

The following diagrams illustrate the key historical and chemical processes described in this guide.

cluster_timeline Historical Discovery of Alkylamines node_ammonia Ammonia (NH₃) The Foundational 'Type' node_wurtz Charles-Adolphe Wurtz (1849) node_ammonia->node_wurtz Substitution Principle node_methylamine Methylamine (CH₃NH₂) First Organic Derivative of Ammonia node_wurtz->node_methylamine Synthesizes node_amines Further Amines (Dimethylamine, Ethylamine, etc.) node_methylamine->node_amines Leads to Discovery of

Caption: Historical timeline of Wurtz's discovery of simple amines.

cluster_synthesis Synthesis of this compound dmf Dimethylformamide ((CH₃)₂NCHO) reflux Acid Hydrolysis (Heat, Reflux) dmf->reflux hcl Hydrochloric Acid (HCl) hcl->reflux product This compound ((CH₃)₂NH₂Cl) reflux->product Primary Product formic Formic Acid (HCOOH) reflux->formic Byproduct

Caption: Experimental workflow for the synthesis of dimethylamine HCl.

References

An In-depth Technical Guide to the Safe Handling of Dimethylamine Hydrochloride in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for the use of dimethylamine (B145610) hydrochloride in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. Dimethylamine hydrochloride, while a valuable reagent in organic synthesis and pharmaceutical development, presents several hazards that necessitate careful handling and a thorough understanding of its properties.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation.[1] Inhalation may lead to respiratory tract irritation, with symptoms such as coughing and shortness of breath.[2] Prolonged or repeated exposure can have more severe health consequences. Animal studies suggest potential reproductive and fetal effects.[1] A significant long-term risk is the potential for dimethylamine to be a precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, through nitrosation reactions.[3][4][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. It is a white to off-white crystalline solid that is odorless when pure, though it may have a slight amine or fishy odor.[1] A key characteristic is its hygroscopic nature, meaning it readily absorbs moisture from the air.[1]

PropertyValueReference
Chemical Formula C₂H₈ClN[1]
Molecular Weight 81.54 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 170-173 °C
Solubility Highly soluble in water. Soluble in ethanol (B145695) and chloroform. Insoluble in ether.
Hygroscopicity Hygroscopic[1]
Stability Stable under normal temperatures and pressures.[1]

Toxicity Data

The acute toxicity of this compound is moderate, but it is classified as harmful if swallowed. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.

Route of ExposureSpeciesLD50/LC50Reference
OralRat1070 mg/kg[1]
OralMouse8100 mg/kg[1]
OralRabbit1600 mg/kg[1]

Chronic exposure to dimethylamine has been shown to cause lesions in the nasal passages and liver in animal studies.[6][7]

Experimental Protocols

The following protocols provide detailed methodologies for common laboratory procedures involving this compound. These should be adapted to specific experimental contexts and performed in conjunction with a site-specific risk assessment.

Protocol for Weighing and Handling Solid this compound

Due to its hygroscopic and irritant nature, weighing and handling of solid this compound requires specific precautions to prevent moisture uptake and personnel exposure.

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Tared, sealable container

  • Anti-static gun (optional)

Procedure:

  • Preparation: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Ensure that a calibrated analytical balance is located inside a certified chemical fume hood.[8][9]

  • Tare Container: Place a clean, dry, and sealable container on the balance and tare to zero.

  • Transfer: Inside the fume hood, carefully transfer the desired amount of this compound from the stock bottle to the tared container using a clean spatula. Minimize the time the stock bottle is open to reduce moisture absorption.

  • Weighing: Securely close the container and re-weigh it on the balance.

  • Cleaning: Clean the spatula and any contaminated surfaces immediately. Dispose of any contaminated weighing paper or boats as hazardous waste.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup Prep Don PPE FumeHood Work in Fume Hood Tare Tare Container FumeHood->Tare Transfer Transfer Solid Tare->Transfer Weigh Weigh Container Transfer->Weigh Clean Clean Equipment Weigh->Clean Dispose Dispose Waste Clean->Dispose

Weighing and Handling Workflow
Protocol for Preparing an Aqueous Solution of this compound

The high solubility of this compound in water facilitates the preparation of aqueous solutions. However, care must be taken to control the dissolution process.

Materials:

  • This compound (solid)

  • Deionized water

  • Glass beaker or flask

  • Magnetic stir bar and stir plate

  • Volumetric flask (if precise concentration is required)

Procedure:

  • Preparation: Work within a chemical fume hood and wear appropriate PPE.

  • Initial Dissolution: To a glass beaker or flask containing a magnetic stir bar, add the desired volume of deionized water.

  • Addition of Solid: Slowly add the pre-weighed this compound to the water while stirring. Avoid creating dust. The dissolution process may be slightly exothermic.

  • Complete Dissolution: Continue stirring until all the solid has dissolved.

  • Final Volume Adjustment: If a precise concentration is required, quantitatively transfer the solution to a volumetric flask and dilute to the mark with deionized water. Mix thoroughly.

Solution_Preparation_Protocol cluster_setup Setup cluster_dissolution Dissolution cluster_finalization Finalization Setup Work in Fume Hood Don PPE AddWater Add Deionized Water Setup->AddWater AddSolid Slowly Add Solid AddWater->AddSolid Stir Stir to Dissolve AddSolid->Stir Transfer Transfer to Volumetric Flask Stir->Transfer Dilute Dilute to Volume Transfer->Dilute

Aqueous Solution Preparation Workflow

Emergency Procedures

Spill Response Protocol

In the event of a spill, prompt and appropriate action is crucial to mitigate the hazard.

Procedure for a Minor Spill (Solid):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Don PPE: Put on appropriate PPE, including a respirator if the powder is airborne.

  • Containment: Cover the spill with a dry absorbent material (e.g., sand or vermiculite) to prevent the powder from becoming airborne.[10]

  • Cleanup: Carefully sweep the material into a designated hazardous waste container.[10] Avoid creating dust. Moisten the material with water to reduce dust if necessary.[1]

  • Decontamination: Decontaminate the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[11]

For a major spill, evacuate the area and contact the institutional emergency response team immediately.

Spill_Response_Protocol Alert Alert Personnel Evacuate Evacuate Area Alert->Evacuate PPE Don PPE Evacuate->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Minor Spill Response Workflow
First Aid Measures

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

Ingestion: Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Skin Protection: A lab coat and appropriate protective gloves (nitrile or neoprene are recommended).[12]

  • Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of inhalation, especially when handling the solid material outside of a fume hood.[1]

Storage and Disposal

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep containers tightly closed to prevent moisture absorption due to its hygroscopic nature.[1][13]

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[11] Do not dispose of down the drain.

Toxicology and Signaling Pathways

The primary toxicological concern with dimethylamine is its role as a precursor to N-nitrosodimethylamine (NDMA), a potent carcinogen.[5] This transformation can occur in the presence of nitrosating agents, such as nitrites, under acidic conditions.[4][5]

The mechanism of nitrosamine (B1359907) formation involves the reaction of a secondary amine (dimethylamine) with a nitrosating agent.[5] This can be enhanced by the presence of other chemicals like free chlorine.[3]

Nitrosamine_Formation DMA Dimethylamine (from Dimethylamine HCl) NDMA N-Nitrosodimethylamine (NDMA) (Probable Carcinogen) DMA->NDMA NitrosatingAgent Nitrosating Agent (e.g., Nitrite in acidic conditions) NitrosatingAgent->NDMA

Nitrosamine Formation Pathway

Direct cellular effects of this compound primarily involve irritation to the skin, eyes, and respiratory tract.[2] High concentrations can lead to more severe damage to these tissues.[6] In animal studies, chronic inhalation has resulted in lesions of the olfactory epithelium and liver.[7] While the precise intracellular signaling pathways for dimethylamine-induced irritation are not fully elucidated, it is understood that as a secondary amine, it can interact with cellular macromolecules, potentially disrupting cellular function. Studies have shown that dimethylamine can induce cytotoxicity, as indicated by increased lactate (B86563) dehydrogenase (LDH) release, suggesting cell membrane damage.[14]

Incompatible Materials

Avoid contact with strong oxidizing agents.[1] As an amine salt, it can react with strong bases to liberate flammable and odorous dimethylamine gas.

References

Methodological & Application

Application Notes and Protocols: Dimethylamine Hydrochloride in Mannich Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethylamine (B145610) hydrochloride in the Mannich reaction, a cornerstone of synthetic organic chemistry for the aminomethylation of acidic protons. This three-component condensation reaction is invaluable for the synthesis of β-amino carbonyl compounds, known as Mannich bases, which are significant precursors in the development of pharmaceuticals, natural product synthesis, and materials science.

Introduction to the Mannich Reaction

The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine.[1][2] Dimethylamine hydrochloride is frequently employed as the source of the secondary amine. The reaction product, a β-amino-carbonyl compound, is known as a Mannich base.[1][2]

The general scheme for the Mannich reaction using this compound is as follows:

Scheme 1: General Mannich Reaction An enolizable ketone or aldehyde reacts with formaldehyde and this compound to yield a β-dimethylamino carbonyl compound (a Mannich base).

Mechanism of the Mannich Reaction

The reaction mechanism proceeds in two main stages:

  • Formation of the Eschenmoser's salt precursor (Iminium Ion): Dimethylamine (from this compound) reacts with formaldehyde to form a highly electrophilic dimethylaminomethyl cation, also known as an iminium ion.[3][4][5]

  • Electrophilic Attack: The enolizable carbonyl compound tautomerizes to its enol form under the acidic reaction conditions. This enol then acts as a nucleophile, attacking the electrophilic iminium ion to form the final β-amino carbonyl product.[2][3]

Below is a diagram illustrating the reaction mechanism.

Mannich_Reaction_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack DMA Dimethylamine (from hydrochloride) Iminium Dimethylaminomethyl cation (Iminium Ion) DMA->Iminium + H₂O FA Formaldehyde FA->Iminium MannichBase Mannich Base (β-Amino Carbonyl) Iminium->MannichBase Electrophilic Attack Ketone Enolizable Ketone Enol Enol Form Ketone->Enol Tautomerization Enol->MannichBase

Caption: Mechanism of the Mannich Reaction.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of Mannich bases using this compound. Researchers should adapt these protocols based on the specific substrate and desired scale.

General Protocol for the Synthesis of β-Dimethylaminopropiophenone Hydrochloride

This protocol is adapted from a standard procedure for the Mannich reaction with acetophenone (B1666503).[6]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine acetophenone (0.5 mole), this compound (0.65 mole), and paraformaldehyde (0.22 mole).[6]

  • Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.[6]

  • Reflux the mixture on a steam bath for 2 hours. The mixture, which may initially be two layers, should become a homogeneous solution as the paraformaldehyde dissolves.[6]

  • After reflux, filter the hot yellowish solution if it is not clear.[6]

  • Transfer the filtrate to a wide-mouthed Erlenmeyer flask and, while still warm, add 400 mL of acetone.[6]

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration, wash with acetone to remove excess this compound, and air dry.[6]

  • The crude product can be recrystallized from a hot ethanol-acetone mixture.[6]

Protocol for the Synthesis of 2-thienyl-β-dimethylaminoethyl ketone hydrochloride

This protocol demonstrates the use of a heterocyclic ketone as the substrate.[7]

Materials:

  • 2-Acetylthiophene (or other suitable methylketone)

  • This compound

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • 95% Ethanol

  • Acetone

Procedure:

  • A mixture of the methylketone (0.20 mol), this compound (0.20 mol), paraformaldehyde (0.25 mol), and concentrated HCl (0.50 mL) in 30 mL of 95% ethanol is prepared.[7]

  • The mixture is refluxed for 3 hours.[7]

  • After cooling, 150 mL of acetone is added, and the mixture is left overnight in a refrigerator.[7]

  • The crystals that form are filtered and recrystallized from a mixture of acetone and 95% ethanol.[7]

Quantitative Data Summary

The following tables summarize representative yields of Mannich bases synthesized using this compound.

Table 1: Synthesis of β-Dimethylaminopropiophenone Hydrochloride [6]

Reactant (Ketone)ProductYield (%)Melting Point (°C)
Acetophenoneβ-Dimethylaminopropiophenone hydrochloride68-72 (crude)138-141 (crude)
Acetophenoneβ-Dimethylaminopropiophenone hydrochloride~90 (recrystallized)155-156 (purified)

Table 2: Synthesis of Various Mono-Mannich Bases [8]

Ketone SubstrateProduct Aryl GroupYield (%)
4'-Methylacetophenone4-Methylphenyl78
4'-Methoxyacetophenone4-Methoxyphenyl75
4'-Chloroacetophenone4-Chlorophenyl82
2-Acetylthiophene2-Thienyl70

Experimental Workflow

The general workflow for the synthesis and characterization of Mannich bases using this compound is depicted below.

Mannich_Workflow cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Characterization cluster_3 Biological Evaluation (Optional) Reactants Combine Ketone, Paraformaldehyde, Dimethylamine HCl Reaction Add Solvent (e.g., Ethanol) + Acid Catalyst (HCl) Reactants->Reaction Reflux Reflux for 2-3 hours Reaction->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Crystallization Add Anti-solvent (e.g., Acetone) & Refrigerate Cooling->Crystallization Filtration Filter Crystals Crystallization->Filtration Recrystallization Recrystallize from appropriate solvent system Filtration->Recrystallization Yield Determine Yield Recrystallization->Yield MP Measure Melting Point Yield->MP Spectroscopy Spectroscopic Analysis (NMR, IR, MS) MP->Spectroscopy Bioassay Perform Biological Assays (e.g., Cytotoxicity) Spectroscopy->Bioassay

Caption: General Experimental Workflow.

Applications in Drug Development

Mannich bases are versatile intermediates in the synthesis of numerous biologically active compounds. Their applications span various therapeutic areas:

  • Anticancer Agents: Certain Mannich bases have demonstrated cytotoxic activity against cancer cell lines.[8]

  • Antidepressants: The synthesis of fluoxetine, a widely used antidepressant, utilizes a Mannich reaction.[5]

  • Antibiotics: Rolitetracycline, a broad-spectrum antibiotic, is a Mannich base of tetracycline.[5]

  • Analgesics and Anti-inflammatory Drugs: The synthesis of the nonsteroidal anti-inflammatory drug tolmetin (B1215870) involves a Mannich reaction.[5]

The ease of synthesis and the ability to introduce diverse functionalities make the Mannich reaction with this compound a powerful tool for generating compound libraries for drug discovery and development.

Safety and Handling

This compound is a hygroscopic solid.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this and all other chemicals mentioned in the protocols. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for each chemical.

References

Dimethylamine Hydrochloride: A Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dimethylamine (B145610) hydrochloride ((CH₃)₂NH·HCl), a stable and easy-to-handle ammonium (B1175870) salt, serves as a valuable and versatile catalyst in a variety of organic transformations. Its efficacy often stems from its ability to act as a precursor to dimethylamine, a potent nucleophile and base, which is generated in situ. This attribute makes it a convenient and safer alternative to handling gaseous dimethylamine. These application notes provide a detailed overview of its use in key organic reactions, complete with experimental protocols and quantitative data to support researchers in drug development and synthetic chemistry.

Mannich Reaction: Synthesis of β-Amino Carbonyl Compounds

The Mannich reaction is a cornerstone of carbon-carbon bond formation, producing β-amino carbonyl compounds known as Mannich bases. These structures are pivotal intermediates in the synthesis of numerous pharmaceuticals and natural products. Dimethylamine hydrochloride is frequently employed as the amine source in this three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269) (or a non-enolizable aldehyde), and a primary or secondary amine.

In the presence of an acid catalyst, this compound facilitates the formation of the electrophilic Eschenmoser's salt precursor, the dimethylaminomethyl cation ((CH₃)₂N=CH₂⁺), which then readily reacts with an enolizable carbonyl compound.

Quantitative Data for Mannich Reactions
EntryKetoneAldehydeAmine SourceSolventTime (h)Yield (%)Reference
1AcetophenoneParaformaldehyde(CH₃)₂NH·HClEthanol (B145695)353[1]
22-AcetylthiopheneParaformaldehyde(CH₃)₂NH·HClEthanol358[1]
34'-MethylacetophenoneParaformaldehyde(CH₃)₂NH·HClEthanol275[2][3]
44'-ChloroacetophenoneParaformaldehyde(CH₃)₂NH·HClEthanol282[2][3]
Experimental Protocol: Synthesis of β-Dimethylaminopropiophenone Hydrochloride

This protocol details the synthesis of a Mannich base from acetophenone, paraformaldehyde, and this compound.[1][2][3]

Materials:

  • Acetophenone (0.20 mol)

  • This compound (0.20 mol)

  • Paraformaldehyde (0.25 mol)

  • Concentrated Hydrochloric Acid (0.50 mL)

  • 95% Ethanol (30 mL)

  • Acetone (B3395972)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine acetophenone, this compound, and paraformaldehyde in 95% ethanol.

  • Add the concentrated hydrochloric acid to the mixture.

  • Heat the mixture to reflux with stirring for 3 hours.

  • After cooling the reaction mixture to room temperature, add 150 mL of acetone.

  • Allow the mixture to stand in a refrigerator overnight to facilitate crystallization.

  • Collect the resulting crystals by filtration.

  • Recrystallize the crude product from a mixture of acetone and 95% ethanol to yield pure β-dimethylaminopropiophenone hydrochloride.

Mannich_Reaction_Workflow reagents Combine Reactants: - Acetophenone - (CH₃)₂NH·HCl - Paraformaldehyde - Conc. HCl - Ethanol reflux Reflux for 3h reagents->reflux cool_precipitate Cool & Add Acetone reflux->cool_precipitate crystallize Crystallize Overnight cool_precipitate->crystallize filter Filter Crystals crystallize->filter recrystallize Recrystallize filter->recrystallize product Pure β-Dimethylaminopropiophenone HCl recrystallize->product

Experimental workflow for the synthesis of a Mannich base.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. While specific protocols explicitly naming this compound as the sole catalyst are not abundant, its role as a precursor to the active base catalyst, dimethylamine, is well-established.[4][5] The in situ generated dimethylamine acts as a weak base to deprotonate the active methylene compound, initiating the condensation.

This approach offers a convenient method for synthesizing a wide array of functionalized alkenes, which are valuable precursors in pharmaceutical and materials science.

Generalized Experimental Protocol: Knoevenagel Condensation

This generalized protocol is based on established procedures for Knoevenagel condensations and can be adapted for use with this compound as the catalyst precursor.

Materials:

  • Aromatic or aliphatic aldehyde (1.0 equiv)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)

  • This compound (0.1-0.2 equiv)

  • Anhydrous solvent (e.g., ethanol, toluene)

Procedure:

  • Dissolve the aldehyde and the active methylene compound in the anhydrous solvent in a round-bottom flask.

  • Add this compound to the solution.

  • The reaction can be conducted at room temperature or with gentle heating, depending on the reactivity of the substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration if it precipitates.

  • If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Knoevenagel_Mechanism cluster_catalyst Catalyst Activation cluster_reaction Condensation Reaction DMA_HCl (CH₃)₂NH·HCl DMA (CH₃)₂NH DMA_HCl->DMA + H⁺ Base Base (e.g., trace amine) Active_Methylene Active Methylene (Z-CH₂-Z') DMA->Active_Methylene Deprotonation Enolate Enolate Anion Active_Methylene->Enolate Aldehyde Aldehyde (R-CHO) Enolate->Aldehyde Nucleophilic Attack Intermediate Aldol Adduct Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O

Catalytic role of this compound in Knoevenagel condensation.

Synthesis of Heterocyclic Compounds

This compound can also serve as a catalyst in the synthesis of various heterocyclic frameworks, which are ubiquitous in medicinal chemistry. Its function, again, is often to provide a controlled, in situ source of dimethylamine, which can act as a basic catalyst or as a nucleophile in the ring-forming steps.

Application in Biginelli-type Reactions for Dihydropyrimidinone Synthesis

The Biginelli reaction is a multi-component reaction that produces dihydropyrimidinones, a class of compounds with a wide range of biological activities. While typically acid-catalyzed, modifications using amine bases have been reported. This compound can be a precursor to the basic catalyst in such syntheses.[6][7]

Generalized Experimental Protocol: Synthesis of Dihydropyrimidinones

This protocol is a general guideline for a Biginelli-type reaction where this compound can be explored as a catalyst component.

Materials:

  • Aldehyde (1.0 equiv)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 equiv)

  • Urea (B33335) or Thiourea (1.5 equiv)

  • This compound (0.2 equiv)

  • Solvent (e.g., Ethanol, Acetonitrile)

Procedure:

  • In a round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and this compound in the chosen solvent.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be isolated by filtration.

  • Wash the solid with cold solvent and dry to obtain the dihydropyrimidinone derivative.

Logical_Relationship cluster_reactions Catalyzed Organic Reactions DMA_HCl Dimethylamine Hydrochloride InSitu_DMA In Situ Generation of Dimethylamine ((CH₃)₂NH) DMA_HCl->InSitu_DMA Precursor Mannich Mannich Reaction InSitu_DMA->Mannich Acts as Nucleophile/Base Knoevenagel Knoevenagel Condensation InSitu_DMA->Knoevenagel Acts as Base Heterocycle_Synth Heterocycle Synthesis (e.g., Biginelli) InSitu_DMA->Heterocycle_Synth Acts as Base/Nucleophile

Logical relationship of this compound as a catalyst precursor.

Conclusion

This compound is a practical and effective reagent for various organic syntheses. Its primary role as a stable precursor for the in situ generation of dimethylamine makes it a valuable tool for reactions requiring a secondary amine, such as the Mannich reaction, and those catalyzed by weak bases, including the Knoevenagel condensation and certain heterocyclic syntheses. The protocols and data provided herein offer a solid foundation for researchers to explore the utility of this versatile compound in their synthetic endeavors.

References

Application Notes: The Role of Dimethylamine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethylamine (B145610) hydrochloride ((CH₃)₂NH·HCl), a stable and less hazardous salt of dimethylamine, is a crucial building block and reagent in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[1][2][3] Its high solubility in water and alcohol makes it a versatile component in various chemical reactions.[4][5] This reagent is predominantly used to introduce a dimethylamino group into a target molecule, a common functional group in pharmaceuticals that can enhance solubility, bioavailability, and target binding.[6]

Key applications include its use as an intermediate in the manufacturing of widely used drugs such as the analgesic Tramadol, the antidiabetic agent Metformin (B114582), and the H₂ antagonist Ranitidine.[3][4]

Core Applications & Reaction Types

  • Mannich Reaction: Dimethylamine hydrochloride is a classic reagent in the Mannich reaction, a three-component condensation involving a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine (here, dimethylamine), and a compound with an acidic proton (like a ketone).[7] This reaction is fundamental for creating β-amino ketones, which are precursors to many pharmaceuticals, including the analgesic Tramadol.[6][8][9]

  • Nucleophilic Addition: The dimethylamine, typically liberated in-situ from its hydrochloride salt, acts as a potent nucleophile. It can attack electrophilic centers, such as the nitrile carbon in dicyandiamide (B1669379), to form guanidine (B92328) structures. This is the core reaction in the industrial synthesis of Metformin.[2][10]

  • Aminomethylation: This reaction involves the introduction of a (dimethylamino)methyl group onto a substrate. For instance, in the synthesis of Ranitidine, furfuryl alcohol undergoes aminomethylation using dimethylamine and formaldehyde (B43269).[11]

Featured Pharmaceutical Syntheses

Synthesis of Tramadol via Mannich Reaction

Tramadol is a centrally acting opioid analgesic used for moderate to severe pain. A key step in its synthesis is the Mannich reaction, where this compound reacts with cyclohexanone (B45756) and formaldehyde to produce 2-(dimethylaminomethyl)cyclohexanone, often referred to as the "Mannich base".[6][12] This intermediate then reacts with a Grignard or organolithium reagent to yield Tramadol.[8]

Experimental Workflow: Tramadol Synthesis

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Purification A Cyclohexanone D Reaction Vessel (Ethanol, Reflux) A->D B Dimethylamine HCl B->D C Paraformaldehyde C->D E Mannich Base HCl (2-dimethylaminomethyl-cyclohexanone HCl) D->E F Mannich Base (Free Base form) E->F NaOH Workup H Reaction Vessel (THF, -78°C to RT) F->H G 3-methoxyphenyl- magnesium bromide G->H I Crude Tramadol H->I J Recrystallization (Ethyl Acetate) I->J K Pure cis-Tramadol J->K L HCl Salt Formation K->L M Tramadol HCl L->M

Caption: Workflow for the synthesis of Tramadol HCl.

Protocol: Synthesis of 2-(dimethylaminomethyl)cyclohexanone hydrochloride (Mannich Base) [7][9]

  • Reagents & Setup:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexanone (0.20 mol), this compound (0.20 mol), and paraformaldehyde (0.25 mol).

    • Add 30 mL of 95% ethanol (B145695) as the solvent.

    • Add a catalytic amount of concentrated HCl (approx. 0.50 mL).

  • Reaction:

    • Heat the mixture to reflux with continuous stirring.

    • Maintain the reflux for 3 hours.

  • Workup & Isolation:

    • After 3 hours, cool the reaction mixture to room temperature.

    • Add 150 mL of acetone (B3395972) to the flask to induce precipitation.

    • Place the mixture in a refrigerator overnight to maximize crystal formation.

    • Filter the resulting white crystals using a Büchner funnel.

    • Wash the crystals with a small amount of cold acetone.

  • Purification:

    • Recrystallize the crude product from a mixture of acetone and 95% ethanol to yield pure 2-(dimethylaminomethyl)cyclohexanone hydrochloride.

Quantitative Data: Mannich Reaction for Tramadol Precursor

ParameterValueReference
ReactantsCyclohexanone, Dimethylamine HCl, Paraformaldehyde[7][9]
Solvent95% Ethanol[7]
Reaction Time3 hours[7]
TemperatureReflux[7]
Yield76%[9]
Melting Point154-155°C[9]
Synthesis of Metformin

Metformin is a first-line oral medication for the treatment of type 2 diabetes. It is synthesized by reacting this compound with dicyandiamide (cyanoguanidine).[10][13] The reaction is typically carried out at elevated temperatures, and various methods, including microwave-assisted synthesis, have been developed to improve yield and reduce reaction time.[13]

Logical Relationship: Metformin Synthesis Mechanism

G cluster_0 Reaction Initiation cluster_1 Nucleophilic Attack cluster_2 Product Formation R1 Dimethylamine HCl P1 Proton Transfer R1->P1 R2 Dicyandiamide R2->P1 I1 Dimethylamine (Free Base) P1->I1 I2 Protonated Dicyandiamide P1->I2 P2 Nucleophilic Attack on Nitrile Carbon I1->P2 I2->P2 I3 Intermediate Adduct P2->I3 P3 Proton Transfer & Rearrangement I3->P3 Product Metformin HCl P3->Product

Caption: Proposed mechanism for Metformin synthesis.

Protocol: Microwave-Assisted Synthesis of Metformin Hydrochloride [13]

  • Reagents & Setup:

    • Prepare a solution of this compound and dicyandiamide in a minimal amount of a suitable solvent (e.g., ethanol).

    • Spot an array of the reactant mixture onto a preparative Thin Layer Chromatography (TLC) plate.

  • Reaction:

    • Place the TLC plate in a microwave reactor.

    • Irradiate the plate intermittently (e.g., 40-second intervals) at a power of 540W for a total of 5 minutes.

    • Monitor the reaction progress by comparing with a reference spot of the expected product on a separate analytical TLC plate viewed in an iodine chamber.

  • Workup & Isolation:

    • Once the reaction is complete, scrape the silica (B1680970) gel portion containing the product from the preparative TLC plate.

    • Extract the product from the silica gel using ethanol.

    • Evaporate the ethanol solvent to afford the Metformin hydrochloride product.

Quantitative Data: Metformin Synthesis Comparison

MethodTemperatureTimeYieldReference
Conventional Heating120-140 °C4 hours69%[13]
Microwave-Assisted (TLC)N/A (540W Power)5 minutes92%[13]

This compound is an indispensable reagent in modern pharmaceutical synthesis. Its stability, ease of handling, and reactivity make it a preferred source of the dimethylamino moiety. The development of efficient and green synthetic methodologies, such as microwave-assisted reactions, continues to enhance its utility in the rapid and high-yield production of essential medicines like Metformin and Tramadol. Researchers and drug development professionals can leverage these protocols as a foundation for process optimization and the discovery of new chemical entities.

References

The Pivotal Role of Dimethylamine Hydrochloride in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Dimethylamine (B145610) hydrochloride (DMA HCl), a water-soluble and crystalline amine salt, serves as a critical building block and intermediate in the manufacturing of a diverse range of agrochemicals. Its application spans the synthesis of herbicides, fungicides, and insecticides, where it contributes to the formation of the active ingredient's core structure or is used to produce the final salt form, enhancing properties such as solubility and efficacy. This document provides detailed application notes and experimental protocols for the use of dimethylamine hydrochloride in the production of key agrochemicals.

Herbicide Synthesis

This compound is a key precursor in the synthesis of several widely used herbicides. It is instrumental in the production of phenoxy herbicides and substituted urea (B33335) herbicides.

Synthesis of 2,4-D Dimethylamine Salt

The dimethylamine salt of 2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective herbicide used to control broadleaf weeds. The use of dimethylamine to form the salt significantly increases the water solubility of 2,4-D, making it suitable for aqueous formulations.

Quantitative Data:

ParameterValueReference
Molar Ratio (Dimethylamine: 2,4-D)1.1-1.3 : 1[1]
Reaction Temperature60-70 °C[1]
Reaction Time60-90 min[1]
Typical Yield95.58% - 98.56%[2]
Product Purity96.2% - 98.6%[1][2]

Experimental Protocol:

  • To a reaction vessel, add a 40% aqueous solution of dimethylamine and the 2,4-D acid raw material in a molar ratio of 1.18:1.[1]

  • Heat the mixture to a temperature of 65 °C and stir vigorously for 75 minutes to ensure complete reaction.[1]

  • After the reaction, the resulting 2,4-D dimethylamine salt solution can be further processed. For obtaining a solid product, the solution is subjected to vacuum desolvation at a pressure of -0.095 to -0.1 MPa and a temperature of 70-90 °C to remove unreacted dimethylamine and water.[1]

  • The concentrated solution is then mixed with a polar organic solvent (e.g., acetone) and further subjected to vacuum precipitation.

  • Finally, a non-polar organic solvent (e.g., hexane) is added, followed by vacuum precipitation to obtain the solid 2,4-D dimethylamine salt.[1]

  • The solid product is then dried. The recovery rate of the solid product can reach over 98% with a purity of over 98%.[1]

Logical Relationship: Synthesis of 2,4-D Dimethylamine Salt

G DMA_HCl Dimethylamine (from DMA HCl + Base) Reaction Salt Formation Reaction (Aqueous Medium, 60-70°C) DMA_HCl->Reaction TwoFourD 2,4-Dichlorophenoxyacetic Acid (2,4-D) TwoFourD->Reaction Product 2,4-D Dimethylamine Salt (Aqueous Solution) Reaction->Product PostProcessing Post-Processing (Vacuum Desolvation, Solvent Precipitation) Product->PostProcessing FinalProduct Solid 2,4-D Dimethylamine Salt PostProcessing->FinalProduct G start Start dissolve Dissolve 3,4-dichlorophenyl isocyanate in organic solvent start->dissolve heat Heat to 45-70°C dissolve->heat add_dma Introduce Dimethylamine gas (from DMA HCl + Base) heat->add_dma react React at 65°C for 2 hours add_dma->react cool Cool the reaction mixture react->cool filter Filter to collect solid Diuron cool->filter dry Dry the product filter->dry end End dry->end G Ketone Active Hydrogen Compound (e.g., Ketone) Enol Enol/Enolate form of Ketone Ketone->Enol Formaldehyde Formaldehyde Iminium Eschenmoser's Salt Intermediate (Dimethylaminomethyl cation) Formaldehyde->Iminium DMA_HCl This compound DMA_HCl->Iminium Mannich_Base Mannich Base Hydrochloride (Fungicidal Precursor) Iminium->Mannich_Base Enol->Mannich_Base

References

Application Notes: The Use of Dimethylamine Hydrochloride for the Preparation of Dimethylamine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethylamine (B145610) hydrochloride ((CH₃)₂NH·HCl), a white crystalline solid, serves as a stable, odorless, and less volatile precursor for the preparation of dimethylamine solutions in a laboratory setting.[1][2] Dimethylamine ((CH₃)₂NH) is a versatile secondary amine widely used in organic synthesis, drug development, and the manufacturing of agrochemicals and surfactants.[3][4] However, in its free base form, it is a flammable and corrosive gas with a strong fishy or ammonia-like odor, making it challenging to handle.[3][5] The use of its hydrochloride salt provides a convenient and safer method for generating aqueous or alcoholic solutions of dimethylamine as needed for various chemical reactions. These application notes provide detailed protocols and safety information for researchers and professionals.

Key Applications

Dimethylamine solutions are crucial intermediates in numerous chemical processes:

  • Pharmaceutical Synthesis: It is a key building block in the synthesis of many active pharmaceutical ingredients (APIs), including the antidiabetic drug metformin, the antihistamine diphenhydramine, and the analgesic tramadol.[6][7][8][9]

  • Agrochemicals: It is used to manufacture fungicides, herbicides, and insecticides.[1][10]

  • Organic Synthesis: It serves as a catalyst and reagent in various reactions, such as the Willgerodt-Kindler reaction for preparing amides and the Mannich reaction.[1][6] It is also a precursor for versatile solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC).[3][11]

  • Rubber Vulcanization: The free base reacts with carbon disulfide to produce dimethyldithiocarbamates, which are used as accelerators in the sulfur vulcanization of rubber.[3][6][8]

Data and Properties

A summary of the key physicochemical properties of dimethylamine hydrochloride is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Synonyms Dimethylammonium chloride[12]
CAS Number 506-59-2[7]
Molecular Formula C₂H₈ClN[1][12]
Molecular Weight 81.54 g/mol [7]
Appearance White to off-white crystalline powder or crystals.[1][6][1][6][7]
Melting Point 170-173 °C (decomposes)[1][6][7]
Solubility in Water Highly soluble; 3000 g/L (20 °C)[6][12]
Solubility in Other Solvents Soluble in ethanol (B145695) and chloroform; insoluble in ether.[6][12][5][6][12]
pH ~5 (for a 100 g/L solution in water at 20 °C)[6]
Stability Stable under dry conditions; hygroscopic in humid environments.[1][7][1][7]

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Dimethylamine Solution

This protocol describes the preparation of a 2.0 M aqueous solution of dimethylamine from this compound by neutralization with a strong base (Sodium Hydroxide).

Materials and Equipment:

  • This compound (CAS: 506-59-2)

  • Sodium hydroxide (B78521) (NaOH), pellets or concentrated solution

  • Deionized or distilled water

  • Glass beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Volumetric flask

  • pH meter or pH indicator strips

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.[1][13][14]

Safety Precautions:

  • Always handle this compound and sodium hydroxide in a well-ventilated fume hood.[7][13]

  • The reaction is exothermic; use an ice bath to control the temperature.

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to avoid skin and eye contact.[14][15] this compound can cause skin and serious eye irritation.[14]

  • In case of contact, rinse the affected area with plenty of water for at least 15 minutes.[13][14]

Procedure:

  • Calculation: Determine the required mass of this compound and sodium hydroxide. To prepare 100 mL of a 2.0 M dimethylamine solution:

    • Moles of Dimethylamine HCl: 2.0 mol/L * 0.100 L = 0.2 moles

    • Mass of Dimethylamine HCl: 0.2 moles * 81.54 g/mol = 16.31 g

    • Moles of NaOH: A 1:1 molar ratio is required for neutralization. Therefore, 0.2 moles of NaOH are needed.

    • Mass of NaOH: 0.2 moles * 40.00 g/mol = 8.00 g

  • Dissolution: Place a magnetic stir bar in a 250 mL beaker and add approximately 50 mL of deionized water. Place the beaker in an ice bath on a magnetic stirrer.

  • Neutralization: Slowly and portion-wise, add the calculated 16.31 g of this compound to the stirring water until fully dissolved.

  • Base Addition: While keeping the solution in the ice bath, slowly add the 8.00 g of sodium hydroxide pellets. Caution: This is an exothermic reaction. Adding the base slowly will control the temperature increase and minimize the release of dimethylamine gas.

  • pH Adjustment: After all the NaOH has been added and dissolved, allow the solution to stir for another 10-15 minutes. Remove the beaker from the ice bath and let it reach room temperature. Check the pH of the solution; it should be strongly basic (pH > 11) to ensure the complete conversion of the ammonium (B1175870) salt to the free amine.

  • Final Volume Adjustment: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water up to the 100 mL mark.

  • Storage: Cap the flask and invert it several times to ensure homogeneity. Transfer the final solution to a tightly sealed container for storage. Store in a cool, well-ventilated area.[7]

Table 2: Example Reagent Quantities for 2.0 M Aqueous Dimethylamine Solution

Final VolumeMoles RequiredMass of Dimethylamine HCl (g)Mass of NaOH (g)
100 mL0.20 mol16.318.00
250 mL0.50 mol40.7720.00
500 mL1.00 mol81.5440.00

Visualizations

The following diagrams illustrate the experimental workflow for preparing the solution and the logical relationship of this compound to its applications.

G cluster_prep Preparation Workflow cluster_safety Safety A 1. Calculate Reagents (DMA·HCl, NaOH, Water) B 2. Dissolve DMA·HCl in Water (Ice Bath) A->B C 3. Slowly Add NaOH to Neutralize B->C D 4. Adjust to Final Volume in Volumetric Flask C->D S Work in Fume Hood Wear PPE (Goggles, Gloves) C->S E 5. Store Solution in Sealed Container D->E

Caption: Workflow for preparing dimethylamine solution from its hydrochloride salt.

G cluster_main Chemical Relationships and Applications cluster_apps Applications Start Dimethylamine Hydrochloride ((CH₃)₂NH·HCl) Process + Strong Base (e.g., NaOH) - NaCl, H₂O Start->Process Product Dimethylamine Solution ((CH₃)₂NH) Process->Product App1 Pharmaceuticals Product->App1 App2 Agrochemicals Product->App2 App3 Organic Synthesis Product->App3

Caption: Conversion of this compound to its free base for various applications.

References

Application Notes and Protocols for Utilizing Dimethylamine Hydrochloride in the Willgerodt-Kindler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Willgerodt-Kindler reaction is a powerful synthetic tool for the conversion of aryl ketones and aldehydes into the corresponding thioamides. This reaction has significant applications in medicinal chemistry and drug development due to the prevalence of the thioamide moiety in various biologically active compounds. The use of dimethylamine (B145610) hydrochloride as a stable and easy-to-handle source of dimethylamine offers a practical approach to the synthesis of N,N-dimethylthioamides. These application notes provide detailed protocols and compiled data for researchers employing this valuable transformation.

Reaction Mechanism and Workflow

The Willgerodt-Kindler reaction with a secondary amine, such as dimethylamine (generated from its hydrochloride salt), is believed to proceed through the formation of an enamine intermediate from the starting ketone. This enamine then reacts with elemental sulfur. A series of rearrangements, likely involving an intermediate aziridine (B145994) and subsequent tautomerization, leads to the final thioamide product. When starting from an aldehyde, the initial enamine formation is followed by a more direct thioamidation without the skeletal rearrangement seen with ketones.

Willgerodt_Kindler_Mechanism Aryl_Ketone Aryl Alkyl Ketone Enamine Enamine Intermediate Aryl_Ketone->Enamine + Dimethylamine, -H2O Dimethylamine Dimethylamine (from hydrochloride) Dimethylamine->Enamine Thiolated_Intermediate Thiolated Intermediate Enamine->Thiolated_Intermediate + Sulfur Sulfur Elemental Sulfur (S8) Sulfur->Thiolated_Intermediate Rearrangement Rearrangement Cascade (via Aziridine Intermediate) Thiolated_Intermediate->Rearrangement Thioamide N,N-Dimethylthioamide Rearrangement->Thioamide

Caption: General mechanism of the Willgerodt-Kindler reaction with an aryl alkyl ketone and dimethylamine.

A typical experimental workflow for this reaction involves the setup of the reaction mixture, a heating period, followed by workup and purification of the desired thioamide product.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Combine Reactants Combine Aryl Ketone/Aldehyde, Dimethylamine HCl, and Sulfur in a suitable solvent Heat Reaction Heat the mixture under reflux (Conventional or Microwave) Combine Reactants->Heat Reaction Monitor Progress Monitor by TLC Heat Reaction->Monitor Progress Cool Reaction Cool the reaction mixture to room temperature Monitor Progress->Cool Reaction Remove Insolubles Filter to remove excess sulfur Cool Reaction->Remove Insolubles Extract Product Extract with an organic solvent Remove Insolubles->Extract Product Wash and Dry Wash the organic layer and dry over an anhydrous salt Extract Product->Wash and Dry Concentrate Remove solvent under reduced pressure Wash and Dry->Concentrate Purify Product Purify by recrystallization or column chromatography Concentrate->Purify Product

Caption: A generalized experimental workflow for the Willgerodt-Kindler synthesis of N,N-dimethylthioamides.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Willgerodt-Kindler reaction using dimethylamine hydrochloride or in situ generated dimethylamine for the synthesis of N,N-dimethylthioamides.

SubstrateMolar Ratio (Substrate:Amine HCl:Sulfur)SolventTemperature (°C)TimeYield (%)Reference
Ferrocenecarboxaldehyde1:1.1:1.5PyridineReflux5 h40
Acetophenone1:1.3:2.2EthanolReflux2 h66-72 (as hydrochloride of Mannich product, precursor step)
Substituted Benzaldehydes1: (in situ from DMF) : 1.5DMF1201-3 h85-95
Substituted Acetophenones1: (in situ from DMF) : 1.5DMF1202-5 h80-92

Experimental Protocols

General Protocol for the Synthesis of N,N-Dimethylthioamides from Aryl Ketones/Aldehydes

Materials:

  • Aryl ketone or aldehyde

  • This compound

  • Elemental sulfur

  • Anhydrous solvent (e.g., pyridine, DMF, or a high-boiling alcohol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl ketone or aldehyde (1.0 eq.), this compound (1.1-1.5 eq.), and elemental sulfur (1.5-2.5 eq.).

  • Solvent Addition: Add a suitable anhydrous solvent. The choice of solvent can influence the reaction rate and yield.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If a precipitate (excess sulfur) is present, filter the mixture.

    • Transfer the filtrate to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude thioamide by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel.

Microwave-Assisted Protocol

Modern advancements have shown that microwave irradiation can significantly reduce reaction times and improve yields.

Procedure:

  • Combine the reactants in a microwave-safe reaction vessel.

  • Add a high-boiling polar solvent such as DMF or 1-methyl-2-pyrrolidinone.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to the desired temperature (typically 110-180°C) for a short period (2-20 minutes).

  • After cooling, perform the workup and purification as described in the conventional protocol.

Applications in Drug Development

The thioamide functional group is a key structural component in a variety of pharmacologically active molecules. It is often used as a bioisostere for the amide bond in peptide-based drugs to improve metabolic stability and cell permeability. The Willgerodt-Kindler reaction, particularly with the convenient use of this compound, provides a direct route to N,N-dimethylthioamides which can serve as important intermediates in the synthesis of more complex drug candidates.

Safety Precautions

The Willgerodt-Kindler reaction is known to produce hydrogen sulfide (B99878) (H₂S), a toxic and flammable gas with a characteristic rotten egg smell. Therefore, it is imperative that the reaction is conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Care should also be taken when handling the flammable solvents used in the reaction and workup.

Application of Dimethylamine Hydrochloride as a Reagent for Magnesium: A Review of Available Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethylamine (B145610) hydrochloride is occasionally cited in chemical literature and supplier catalogs as a reagent for magnesium.[1][2] However, a comprehensive review of established analytical chemistry literature reveals a significant lack of specific, well-documented applications for this compound in the quantitative determination of magnesium. While it may have historical or niche applications, modern analytical methods for magnesium determination do not typically employ dimethylamine hydrochloride as a primary complexing agent, precipitant, or chromogenic reagent. This document provides an overview of the current state of knowledge and details established, validated methods for the quantification of magnesium, as the requested detailed protocols for this compound could not be substantiated with available scientific evidence.

Challenges in Substantiating the Application

Despite extensive searches of scientific databases and chemical literature, no detailed experimental protocols, quantitative data, or established analytical methods for the direct application of this compound in magnesium determination were found. The general references in some chemical supply catalogs lack the necessary detail for replication and validation in a laboratory setting.[1][2] Therefore, the following sections will focus on widely accepted and practiced methods for magnesium analysis.

Established Methods for Magnesium Determination

The quantification of magnesium in various samples is routinely performed using several well-established analytical techniques. These methods are reliable, have been extensively validated, and are the preferred choice in most research and industrial laboratories. The primary methods include complexometric titration, spectrophotometry, and gravimetric analysis.

Complexometric Titration

Complexometric titration is a widely used volumetric method for determining the concentration of metal ions. For magnesium, the most common titrant is ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable, water-soluble 1:1 complex with magnesium ions (Mg²⁺).

Principle: The titration is performed in a buffered solution at a pH of approximately 10. An indicator, such as Eriochrome Black T, is used to detect the endpoint. The indicator itself is a chelating agent that forms a colored complex with a small amount of magnesium ions before the titration begins. As EDTA is added, it first complexes with the free magnesium ions. Once all the free magnesium has been complexed, the EDTA displaces the indicator from its magnesium complex, causing a distinct color change and signaling the endpoint of the titration.

Experimental Protocol: Complexometric Titration of Magnesium with EDTA

  • Reagents and Preparation:

    • 0.01 M EDTA Solution: Prepare by dissolving approximately 3.72 g of disodium (B8443419) EDTA dihydrate in 1 L of deionized water. Standardize this solution against a primary standard zinc or magnesium solution.

    • Ammonia-Ammonium Chloride Buffer (pH 10): Dissolve 70 g of ammonium (B1175870) chloride (NH₄Cl) in 570 mL of concentrated ammonium hydroxide (B78521) (NH₄OH) and dilute to 1 L with deionized water.

    • Eriochrome Black T Indicator: Dissolve 0.5 g of Eriochrome Black T in 100 mL of a suitable solvent like triethanolamine (B1662121) or ethanol.

    • Standard Magnesium Solution (for standardization): Dissolve a known weight of high-purity magnesium metal or magnesium sulfate (B86663) in dilute hydrochloric acid and dilute to a known volume.

  • Procedure:

    • Pipette a known volume of the sample solution containing magnesium into an Erlenmeyer flask.

    • Dilute the sample with approximately 50-100 mL of deionized water.

    • Add 1-2 mL of the pH 10 ammonia (B1221849) buffer solution.

    • Add a few drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color.

    • Titrate with the standardized 0.01 M EDTA solution until the color changes from wine-red to a distinct blue.

    • Record the volume of EDTA used.

    • Calculate the concentration of magnesium in the sample.

Data Presentation:

ParameterValue
Titrant0.01 M EDTA
IndicatorEriochrome Black T
pH10 (Ammonia-Ammonium Chloride Buffer)
Endpoint Color ChangeWine-Red to Blue
Stoichiometry (Mg²⁺:EDTA)1:1

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Sample with Mg²⁺ prep_buffer Add pH 10 Buffer prep_sample->prep_buffer prep_indicator Add Eriochrome Black T prep_buffer->prep_indicator titrate Titrate with EDTA prep_indicator->titrate endpoint Observe Color Change (Red to Blue) titrate->endpoint calculate Calculate Mg²⁺ Concentration endpoint->calculate

Caption: Workflow for Complexometric Titration of Magnesium.

Spectrophotometry

Spectrophotometric methods for magnesium determination rely on the formation of a colored complex between magnesium ions and a chromogenic reagent. The intensity of the color, which is proportional to the magnesium concentration, is measured using a spectrophotometer at a specific wavelength.

Principle: Various dyes, such as Calmagite, Xylidyl Blue, and o-Cresolphthalein Complexone, form colored complexes with magnesium in alkaline solutions. The absorbance of the resulting solution is measured and compared to a calibration curve prepared from standard solutions of known magnesium concentrations. Masking agents are often added to eliminate interference from other ions, such as calcium.

Experimental Protocol: Spectrophotometric Determination of Magnesium using Xylidyl Blue

  • Reagents and Preparation:

    • Xylidyl Blue Reagent: Prepare a solution of xylidyl blue in a suitable solvent, often in an alkaline buffer.

    • EGTA Solution: A solution of ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is used as a masking agent to complex any calcium ions present, which would otherwise interfere.

    • Standard Magnesium Solutions: Prepare a series of standard solutions with known magnesium concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mg/L).

  • Procedure:

    • Pipette a known volume of the sample solution into a volumetric flask.

    • Add the EGTA masking agent and mix.

    • Add the xylidyl blue reagent and dilute to the mark with deionized water.

    • Allow the color to develop for a specified period.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 520 nm for the magnesium-xylidyl blue complex).

    • Prepare a calibration curve by measuring the absorbance of the standard magnesium solutions.

    • Determine the concentration of magnesium in the sample by comparing its absorbance to the calibration curve.

Data Presentation:

ParameterValue
ReagentXylidyl Blue
Masking AgentEGTA (for Calcium)
Wavelength of Max. Abs. (λmax)~520 nm
Calibration RangeTypically 0.1 - 2.0 mg/L Mg²⁺

Diagram of Logical Relationship:

G Mg Mg²⁺ Concentration Color Color Intensity Mg->Color proportional to Absorbance Absorbance at λmax Color->Absorbance measured as

Caption: Principle of Spectrophotometric Magnesium Analysis.

Gravimetric Analysis

Gravimetric analysis is a classic analytical technique that involves the precipitation of the analyte from solution, followed by filtration, drying, and weighing of the precipitate.

Principle: Magnesium can be precipitated as magnesium ammonium phosphate (B84403) (MgNH₄PO₄·6H₂O) by adding diammonium phosphate ((NH₄)₂HPO₄) to a solution containing magnesium ions in the presence of ammonia. The precipitate is then filtered, washed, and ignited at a high temperature (around 1100 °C) to convert it to magnesium pyrophosphate (Mg₂P₂O₇), which is a stable and weighable form.

Experimental Protocol: Gravimetric Determination of Magnesium

  • Reagents:

    • Diammonium Phosphate Solution: A 10% (w/v) solution of (NH₄)₂HPO₄.

    • Ammonium Hydroxide Solution: Dilute NH₄OH.

    • Hydrochloric Acid: Dilute HCl.

  • Procedure:

    • Acidify a known volume of the sample solution with dilute HCl.

    • Slowly add the diammonium phosphate solution while stirring.

    • Add ammonium hydroxide solution dropwise until the solution is alkaline to precipitate magnesium ammonium phosphate.

    • Allow the precipitate to stand for several hours or overnight to ensure complete precipitation.

    • Filter the precipitate through a pre-weighed crucible.

    • Wash the precipitate with dilute ammonium hydroxide solution.

    • Dry the precipitate and then ignite it in a muffle furnace at approximately 1100 °C to a constant weight.

    • Cool the crucible in a desiccator and weigh it.

    • Calculate the mass of magnesium from the mass of the magnesium pyrophosphate precipitate.

Data Presentation:

Analyte Precipitate FormWeighing FormConversion Factor (Mg/Mg₂P₂O₇)
MgNH₄PO₄·6H₂OMg₂P₂O₇0.2185

Diagram of Transformation Pathway:

G Mg_ion Mg²⁺ (in solution) Precipitate MgNH₄PO₄·6H₂O (precipitate) Mg_ion->Precipitate + (NH₄)₂HPO₄, NH₄OH Weighed_form Mg₂P₂O₇ (weighed form) Precipitate->Weighed_form Ignition (~1100 °C)

Caption: Gravimetric Analysis Pathway for Magnesium.

While this compound is listed as a "magnesium reagent" in some contexts, there is a notable absence of specific, verifiable analytical methods in the scientific literature that utilize it for the quantitative determination of magnesium. Researchers, scientists, and drug development professionals seeking to quantify magnesium should rely on well-established and validated methods such as complexometric titration with EDTA, spectrophotometry with appropriate chromogenic reagents, or gravimetric analysis. These methods offer high accuracy, precision, and reliability, with extensively documented protocols and a clear understanding of their chemical principles.

References

Derivatization of amino acids using dimethylamine hydrochloride for mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Amino Acid Derivatization in Mass Spectrometry

A Guide for Researchers, Scientists, and Drug Development Professionals

Initial Inquiry: Derivatization of Amino Acids with Dimethylamine (B145610) Hydrochloride

A thorough review of scientific literature and established analytical methods reveals no standard protocols for the direct derivatization of amino acids using dimethylamine hydrochloride for mass spectrometry (MS) analysis. While this compound is utilized in various chemical syntheses, it is not a recognized reagent for the chemical modification of amino acids to enhance their detection by MS. The primary purpose of derivatization in this context is to improve the chromatographic separation, ionization efficiency, and fragmentation of amino acids, thereby increasing the sensitivity and specificity of the analysis.

This document provides detailed application notes and protocols for widely accepted and effective methods of amino acid derivatization for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. These methods are routinely employed in clinical diagnostics, biomedical research, and pharmaceutical development.

Section 1: Derivatization of Amino Acids using aTRAQ® Reagents

Application Note

The use of aTRAQ® reagents provides a robust method for the quantitative analysis of amino acids in complex biological samples. This technique is based on isobaric tagging, where the primary amines of amino acids are labeled with tags of the same nominal mass. Upon fragmentation in the mass spectrometer, reporter ions with different masses are generated, allowing for quantification. This method offers high specificity and the advantage of using a mix of stable-isotope labeled amino acids as internal standards for improved accuracy.

Experimental Protocol

This protocol is adapted from established methods for the analysis of clinically relevant amino acids.[1]

1. Materials:

  • aTRAQ® Reagents Application Kit

  • Amino acid standards

  • Stable-isotope labeled amino acid mixture (e.g., MSK-A2 from Cambridge Isotope Laboratories)

  • 10% Sulfosalicylic acid (SSA) for deproteinization

  • Isopropanol (B130326)

  • Hydroxylamine (B1172632) (from kit)

  • Water, 0.1 M HCl, and other necessary solvents

2. Sample Preparation:

  • To 10 µL of the sample (e.g., plasma), add 10 µL of a 250 µM stable-isotope labeled internal standard mixture.

  • For protein removal, add 5 µL of 10% SSA.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Take 5 µL of the supernatant and dilute it with 20 µL of the aTRAQ® Labeling Buffer.

3. Derivatization Reaction:

  • Combine 5 µL of the diluted sample with 2.5 µL of the aTRAQ® reagent (previously diluted in isopropanol as per the manufacturer's instructions).

  • Incubate the mixture at room temperature for 40 minutes.

  • To quench the reaction, add 2.5 µL of hydroxylamine and incubate for an additional 15 minutes at room temperature.

  • Dilute the final sample with 180 µL of water before injection into the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • LC System: Agilent 1290 UPLC system or equivalent.

  • Column: A specialized C18 column (e.g., SCIEX 4374841, 5 µm, 4.6 mm × 150 mm).

  • Mobile Phase A: 0.1% formic acid and 0.01% heptafluorobutyric acid (HFBA) in water.

  • Mobile Phase B: 0.1% formic acid and 0.01% HFBA in methanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • MS System: SCIEX 4500 tandem mass spectrometer or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following table summarizes the performance characteristics of the aTRAQ® derivatization method for amino acid analysis.[1]

AnalyteLinearity Range (µM)
Alanine5 - 2000
Arginine5 - 2000
Asparagine5 - 2000
Aspartic Acid5 - 2000
Citrulline5 - 2000
Glutamic Acid5 - 2000
Glutamine5 - 2000
Glycine5 - 2000
Histidine5 - 2000
Isoleucine5 - 2000
Leucine5 - 2000
Lysine5 - 2000
Methionine5 - 2000
Ornithine5 - 2000
Phenylalanine5 - 2000
Proline5 - 2000
Serine5 - 2000
Threonine5 - 2000
Tryptophan5 - 2000
Tyrosine5 - 2000
Valine5 - 2000

Workflow Diagram

aTRAQ_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (10 µL) Mix1 Mix Sample and IS Sample->Mix1 IS Internal Standard (10 µL) IS->Mix1 SSA Add 10% SSA (5 µL) Mix1->SSA Vortex1 Vortex & Centrifuge SSA->Vortex1 Supernatant Supernatant (5 µL) Vortex1->Supernatant Mix2 Mix Supernatant and Buffer Supernatant->Mix2 Buffer aTRAQ Buffer (20 µL) Buffer->Mix2 Mix3 Combine with Sample Mix Mix2->Mix3 aTRAQ_reagent aTRAQ Reagent (2.5 µL) aTRAQ_reagent->Mix3 Incubate1 Incubate 40 min at RT Mix3->Incubate1 Quench Add Hydroxylamine (2.5 µL) Incubate1->Quench Incubate2 Incubate 15 min at RT Quench->Incubate2 Dilute Dilute with Water (180 µL) Incubate2->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS

Caption: Workflow for amino acid derivatization using aTRAQ® reagents.

Section 2: Derivatization of Amino Acids using Dansyl Chloride

Application Note

Dansyl chloride derivatization is a classic and robust method for the analysis of amino acids. It targets primary and secondary amino groups, resulting in highly fluorescent and easily ionizable derivatives. This method significantly enhances the sensitivity of detection by both fluorescence and mass spectrometry. The protocol is straightforward and can be applied to a wide range of biological samples.

Experimental Protocol

This protocol provides a general procedure for dansyl chloride derivatization.

1. Materials:

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone)

  • Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5)

  • Amino acid standards and samples

  • Formic acid for reaction termination

  • Solvents for LC-MS analysis

2. Derivatization Reaction:

  • To 50 µL of the sample or standard in a microcentrifuge tube, add 100 µL of sodium bicarbonate buffer.

  • Add 100 µL of dansyl chloride solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • After incubation, add 10 µL of formic acid to stop the reaction.

  • Centrifuge the sample to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UPLC system.

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to separate the dansylated amino acids.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following table presents typical limits of detection (LOD) for dansyl chloride-derivatized amino acids.

Amino AcidLimit of Detection (LOD)
AlanineLow fmol
GlycineLow fmol
ValineLow fmol
LeucineLow fmol
IsoleucineLow fmol
ProlineLow fmol
PhenylalanineLow fmol
TryptophanLow fmol
SerineLow fmol
ThreonineLow fmol
CysteineLow fmol
MethionineLow fmol
AsparagineLow fmol
GlutamineLow fmol
TyrosineLow fmol
Aspartic AcidLow fmol
Glutamic AcidLow fmol
LysineLow fmol
HistidineLow fmol
ArginineLow fmol

Workflow Diagram

Dansyl_Chloride_Derivatization_Workflow cluster_prep Derivatization Reaction cluster_analysis Analysis Sample Sample/Standard (50 µL) Mix Mix Sample->Mix Buffer Bicarbonate Buffer (100 µL) Buffer->Mix Dansyl Dansyl Chloride (100 µL) Dansyl->Mix Incubate Incubate 60°C for 30 min Mix->Incubate Quench Add Formic Acid (10 µL) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS

Caption: Workflow for amino acid derivatization using dansyl chloride.

Disclaimer: The protocols provided are for informational purposes and should be adapted and validated for specific applications and instrumentation. Always follow laboratory safety guidelines.

References

Application Notes and Protocols: Deuterated Dimethylamine Hydrochloride in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated dimethylamine (B145610) hydrochloride ((CD₃)₂NH·HCl) is a stable, isotopically labeled compound widely utilized in various scientific disciplines. Its primary function lies in its ability to serve as a tracer or an internal standard in analytical techniques, and as a deuterated building block in organic synthesis. The replacement of hydrogen atoms with deuterium (B1214612) provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it an invaluable tool in research and development.

Organic Synthesis: A Deuterated Building Block

Deuterated dimethylamine hydrochloride is a key reagent in the synthesis of more complex deuterated molecules, particularly in the preparation of deuterated pharmaceutical compounds. The introduction of deuterium can strategically alter the metabolic profile of a drug, potentially enhancing its pharmacokinetic properties.[1]

Application: Synthesis of Deuterated N,N-Dimethylacetamide

Deuterated N,N-dimethylacetamide (DMAc-d₉) is a common deuterated solvent and can be synthesized from deuterated this compound.

Quantitative Data:

Starting Material 1Starting Material 2ProductTypical Yield (%)Isotopic Purity (%)
(CD₃)₂NH·HClAcetyl-d₃ chlorideCD₃CON(CD₃)₂>90>99
(CD₃)₂NH·HClAcetic anhydride-d₆CD₃CON(CD₃)₂>90>99

Experimental Protocol: Synthesis of N,N-Dimethylacetamide-d₉ from Deuterated this compound and Acetyl-d₃ Chloride

Materials:

  • Deuterated this compound ((CD₃)₂NH·HCl)

  • Acetyl-d₃ chloride

  • Triethylamine (B128534) (TEA)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • Suspend deuterated this compound (1.0 eq) in anhydrous diethyl ether (10 mL per gram of hydrochloride) in the reaction flask.

  • Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add triethylamine (2.2 eq) dropwise to the suspension while stirring.

  • Prepare a solution of acetyl-d₃ chloride (1.0 eq) in anhydrous diethyl ether (5 mL per gram of acetyl chloride) in the dropping funnel.

  • Add the acetyl-d₃ chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N,N-Dimethylacetamide-d₉.

  • Purify the crude product by fractional distillation under reduced pressure.

Workflow for the Synthesis of N,N-Dimethylacetamide-d₉:

Synthesis_Workflow A Suspend (CD₃)₂NH·HCl in anhydrous diethyl ether B Cool to 0°C A->B C Add Triethylamine B->C D Add Acetyl-d₃ chloride solution dropwise at 0°C C->D E Warm to RT and stir D->E F Filter to remove salt E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Purify by Distillation H->I J N,N-Dimethylacetamide-d₉ I->J

Caption: Workflow for the synthesis of deuterated N,N-Dimethylacetamide.

Application: Synthesis of Deuterated Methylamine (B109427) and this compound

Deuterated this compound can be used as a starting material for the synthesis of deuterated methylamine hydrochloride.[1]

Quantitative Data:

Starting MaterialIntermediateProductYield (%)
Boc-benzylamineN-Benzylmethan-d₃-amine hydrochlorideMethan-d₃-amine hydrochloride100
N-Benzylmethan-d₃-amine hydrochlorideN-benzyl-N-(methyl-d₃)methanamine-d₃Bis(methyl-d₃)amine hydrochloride91 (for intermediate), 100 (for final product)

Experimental Protocol: Synthesis of Deuterated Methylamine Hydrochloride [1]

Materials:

  • Boc-benzylamine

  • TsOCD₃ (deuterated methylation reagent)

  • Sodium hydride (NaH)

  • Ethyl acetate (B1210297) (EtOAc)

  • HCl in EtOAc

  • Palladium on carbon (5% Pd/C)

  • Methanol (MeOH)

Procedure:

  • Step 1: Synthesis of tert-Butyl benzyl(methyl-d₃)carbamate: React Boc-benzylamine with TsOCD₃ in the presence of NaH. The product is obtained in quantitative yield.

  • Step 2: Synthesis of N-Benzylmethan-d₃-amine hydrochloride: Remove the Boc group from the product of Step 1 under acidic conditions using HCl in EtOAc to yield the hydrochloride salt quantitatively.

  • Step 3: Synthesis of Methan-d₃-amine hydrochloride: Remove the benzyl (B1604629) group from the product of Step 2 by hydrogenation using 5% Pd/C in methanol. Filtration and evaporation of the solvent yield the final product with 100% yield.[1]

Analytical Chemistry Applications

Application: Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS)

Deuterated this compound is an ideal internal standard for the quantification of analytes containing a dimethylamino group. Its similar chemical and physical properties to the non-deuterated analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[2]

Quantitative Data for LC-MS/MS Method Validation using a Deuterated Internal Standard:

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at the LLOQ)
Recovery (%) Consistent and reproducible, but does not need to be 100%
Matrix Effect The ratio of the analyte response in the presence and absence of matrix should be close to 1. The CV% of the matrix factor across different lots of matrix should be ≤ 15%.

Experimental Protocol: Quantification of an Analyte using Deuterated this compound as an Internal Standard

Materials:

  • Analyte of interest

  • Deuterated this compound (as an internal standard, IS)

  • Blank biological matrix (e.g., plasma, urine)

  • Acetonitrile (B52724) or Methanol for protein precipitation

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of the analyte and the deuterated IS in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

    • Prepare a working solution of the deuterated IS.

  • Sample Preparation:

    • To an aliquot of the sample (calibrator, QC, or unknown), add a fixed amount of the deuterated IS working solution.

    • Perform sample cleanup, such as protein precipitation by adding 3 volumes of cold acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the analyte and IS using a suitable LC column and mobile phase gradient.

    • Detect the analyte and IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the IS for each sample.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship for using a Deuterated Internal Standard:

Internal_Standard_Logic Analyte Analyte in Sample SamplePrep Sample Preparation (e.g., Extraction) Analyte->SamplePrep IS Deuterated Internal Standard (IS) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Caption: Logic of using a deuterated internal standard for quantification.

Application: NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are used to dissolve the sample. However, residual protons in the deuterated solvent can sometimes interfere with the signals of the analyte. Deuterated this compound can be used as a reference standard or a co-solvent in specific applications, especially when studying molecules with dimethylamino groups, to help in signal assignment and to minimize interference from protonated solvents.

Experimental Protocol: General NMR Sample Preparation

Materials:

  • Sample to be analyzed

  • Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

  • NMR tube and cap

  • Pipette

Procedure:

  • Dissolve 5-25 mg of the solid sample (or an appropriate amount of a liquid sample) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.

  • If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Transfer the clear solution into a clean NMR tube.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

  • The sample is now ready for analysis in the NMR spectrometer.

Biochemical and Pharmaceutical Research

Application: Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterated this compound can be used as a reference standard for the quantification of metabolites containing the dimethylamino moiety. For drugs that are metabolized to dimethylamine or a related small molecule, having the deuterated standard is crucial for accurate quantification in biological matrices.

Experimental Workflow for a Metabolite Identification Study:

DMPK_Workflow A Administer Drug to Test System (in vivo/in vitro) B Collect Biological Samples (e.g., Plasma, Urine) A->B C Sample Preparation with Deuterated IS B->C D LC-MS/MS Analysis C->D E Identify and Quantify Metabolites D->E F Pharmacokinetic Modeling E->F

Caption: General workflow for a drug metabolism study.

Application: Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. By comparing the reaction rates of a substrate containing a dimethylamino group with its deuterated counterpart (synthesized using deuterated dimethylamine), researchers can gain insights into the reaction mechanism, particularly whether a C-H bond is broken in the rate-determining step.

Quantitative Data:

The magnitude of the primary kinetic isotope effect (kH/kD) for C-H bond cleavage typically ranges from 2 to 8 at room temperature.

Experimental Protocol: General Approach for KIE Measurement

  • Synthesize the deuterated substrate: Use deuterated this compound to introduce the deuterated dimethylamino group into the molecule of interest.

  • Run parallel reactions: Conduct the chemical or enzymatic reaction separately with the non-deuterated and deuterated substrates under identical conditions (temperature, concentration, pH, etc.).

  • Monitor reaction progress: Use an appropriate analytical technique (e.g., HPLC, GC, NMR) to measure the rate of product formation or substrate consumption for both reactions.

  • Calculate the KIE: The KIE is the ratio of the rate constant for the non-deuterated substrate (kH) to the rate constant for the deuterated substrate (kD).

Application: Peptide Derivatization for Mass Spectrometry

While less common, the dimethylamino group can be used to derivatize peptides at the N-terminus or at the carboxyl groups of acidic amino acid residues. This can improve their ionization efficiency and control their fragmentation pattern in tandem mass spectrometry (MS/MS), which can aid in peptide sequencing. Using deuterated dimethylamine for this derivatization would result in a labeled peptide, which could be useful in quantitative proteomics studies.

General Derivatization Reaction:

R-COOH + (CD₃)₂NH + Coupling Agent → R-CON(CD₃)₂

Note: The specific protocol for this application would need to be optimized depending on the peptide and the desired outcome. The use of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) would be required to facilitate the amide bond formation.

References

Application Notes and Protocols: The Impact of Dimethylamine Impurity in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), the purity of solvents is paramount to achieving high yields of the desired peptide with minimal side products. While the user's query mentions dimethylamine (B145610) hydrochloride, it's crucial to clarify that this compound is not a standard reagent in peptide synthesis. Instead, the focus of these application notes will be on its corresponding free base, dimethylamine , a common and problematic impurity in N,N-dimethylformamide (DMF), the most widely used solvent in Fmoc-based peptide synthesis.[1][2] The presence of dimethylamine, even in trace amounts, can lead to significant issues, primarily premature deprotection of the Nα-Fmoc protecting group.[1][2] This document provides a detailed overview of the problems associated with dimethylamine contamination, presents quantitative data to illustrate its impact, and offers detailed protocols for the detection and removal of this impurity to ensure the successful synthesis of high-quality peptides.

The Problem: Dimethylamine as a Critical Impurity in DMF

Origin of Dimethylamine in DMF

N,N-Dimethylformamide can degrade over time, especially when exposed to air, moisture, or basic/acidic conditions, to yield dimethylamine and formic acid.[1][2] This degradation can occur during storage, leading to a gradual increase in the concentration of these impurities in the solvent.

Primary Issue: Premature Fmoc-Deprotection

The most significant issue caused by dimethylamine contamination in Fmoc-SPPS is the undesired removal of the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.[1][2] Dimethylamine is a secondary amine and, like piperidine (B6355638) (the standard reagent for Fmoc removal), is basic enough to initiate the deprotection cascade.[3][4]

This premature deprotection exposes the N-terminal amine of the peptide, which can then react in the subsequent coupling step, leading to the insertion of an extra amino acid and the formation of so-called "+1" or insertion sequences. If the premature deprotection occurs during a wash step, the subsequent coupling will lead to a deletion sequence, where an amino acid is missing from the final peptide.

Mechanism of Fmoc-Deprotection by Dimethylamine

The mechanism of Fmoc deprotection by a secondary amine like dimethylamine proceeds via a β-elimination pathway. The base abstracts the acidic proton on the fluorene (B118485) ring, leading to the formation of a dibenzofulvene intermediate, which is then trapped by the amine.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Deprotonation Proton Abstraction Fmoc_Peptide->Deprotonation (CH₃)₂NH (Dimethylamine) Elimination Elimination Deprotonation->Elimination β-elimination Dibenzofulvene Dibenzofulvene Elimination->Dibenzofulvene releases Free_Amine H₂N-Peptide-Resin (Prematurely Deprotected) Elimination->Free_Amine Adduct Dibenzofulvene-DMA Adduct Dibenzofulvene->Adduct trapped by (CH₃)₂NH

Mechanism of premature Fmoc-deprotection by dimethylamine.
Consequences on Peptide Quality and Yield

The presence of dimethylamine in DMF can have a significant negative impact on the outcome of peptide synthesis:

  • Reduced Purity: The formation of deletion and insertion sequences leads to a more complex crude peptide mixture, which is more challenging and costly to purify.

  • Lower Yield: The formation of side products directly reduces the yield of the desired full-length peptide. In severe cases of contamination, this can lead to complete batch failure.[5]

  • Difficulty in Purification: Impurities that are very similar in structure and properties to the target peptide, such as deletion sequences, can be difficult to separate by standard purification techniques like reverse-phase HPLC.

Quantitative Impact of Dimethylamine Contamination

The following tables provide an illustrative summary of the potential impact of dimethylamine concentration in DMF on peptide purity and yield. The data is based on typical observations in SPPS and is intended for illustrative purposes.

Table 1: Illustrative Impact of Dimethylamine Concentration on Crude Peptide Purity

Dimethylamine Concentration in DMF (ppm)Target Peptide Purity (%) by HPLCMajor Impurity (Deletion Sequence) (%)Other Impurities (%)
< 10> 85< 5< 10
2570-8010-15< 15
5050-6020-30< 20
100< 40> 40< 20

Table 2: Illustrative Impact of Dimethylamine Concentration on Final Peptide Yield

Dimethylamine Concentration in DMF (ppm)Isolated Yield of Target Peptide (%)
< 1025-35
2515-25
505-15
100< 5

Mitigation and Control Strategies

Procurement and Handling of High-Purity DMF

The most effective way to prevent issues related to dimethylamine is to use high-purity, peptide-grade DMF.[6] When procuring DMF for peptide synthesis, it is essential to consider the specifications for impurities.

Table 3: Typical Specifications for Peptide Synthesis Grade DMF

ParameterSpecification
Purity (GC)≥ 99.9%
Water Content≤ 300 ppm
Dimethylamine ≤ 10 ppm
Acidity (as HCOOH)≤ 0.0005 meq/g
Alkalinity (as (CH₃)₂NH)≤ 0.0002 meq/g

Source: Based on typical specifications from commercial suppliers.

To maintain the quality of DMF, it should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light and moisture. Opened bottles should be used promptly.

Experimental Protocols

Protocol 1: Purification of DMF to Remove Dimethylamine

If high-purity DMF is not available or if the quality of a batch is suspect, it can be purified before use.

Materials:

  • DMF (to be purified)

  • Anhydrous calcium hydride (CaH₂) or 4Å molecular sieves

  • Vacuum distillation apparatus

Procedure:

  • Pre-drying: Stir the DMF over anhydrous calcium hydride (5% w/v) or 4Å molecular sieves overnight at room temperature.

  • Filtration: Filter the DMF to remove the drying agent.

  • Vacuum Distillation: Distill the DMF under reduced pressure (e.g., 15-20 mmHg). This is crucial as DMF can decompose at its atmospheric boiling point, which would regenerate dimethylamine.

  • Storage: Store the purified DMF over fresh 4Å molecular sieves under an inert atmosphere.

Protocol 2: Detection and Quantification of Dimethylamine in DMF by HPLC with Pre-column Derivatization

This protocol describes a method for the sensitive detection and quantification of dimethylamine in DMF. The method involves derivatizing the amine with a fluorescent tag, followed by HPLC analysis.

Materials:

  • DMF sample

  • Dimethylamine standard solution

  • 9-fluorenylmethylchloroformate (Fmoc-Cl) solution in acetonitrile

  • Borate (B1201080) buffer (pH 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a fluorescence detector and a C18 column

Procedure:

  • Standard Preparation: Prepare a series of dimethylamine standards in purified DMF to create a calibration curve.

  • Sample and Standard Derivatization: a. To 100 µL of the DMF sample or standard, add 200 µL of borate buffer. b. Add 200 µL of the Fmoc-Cl solution. c. Vortex the mixture and let it react at room temperature for 40-60 minutes.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A suitable gradient from, for example, 30% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: Fluorescence (Excitation: 265 nm, Emission: 315 nm)

  • Quantification: The concentration of dimethylamine in the DMF sample is determined by comparing the peak area of the derivatized dimethylamine to the calibration curve generated from the standards.

Quality Control Workflow for DMF in Peptide Synthesis

QC_Workflow cluster_0 DMF Batch Receipt and Testing cluster_1 Decision and Action Receive_DMF Receive New Batch of DMF Test_DMF Test for Dimethylamine (Protocol 2) Receive_DMF->Test_DMF Decision Dimethylamine Level Acceptable? Test_DMF->Decision Use_DMF Release for Peptide Synthesis Decision->Use_DMF Yes (< 10 ppm) Purify_DMF Purify DMF (Protocol 1) Decision->Purify_DMF No (≥ 10 ppm) Retest_DMF Re-test Purified DMF Purify_DMF->Retest_DMF Retest_DMF->Decision

Quality control workflow for DMF in peptide synthesis.

Other Potential Side Reactions

While premature Fmoc-deprotection is the primary issue, the presence of basic impurities like dimethylamine can also potentially contribute to other base-catalyzed side reactions in peptide synthesis, including:

  • Aspartimide Formation: Particularly in sequences containing aspartic acid, base-catalyzed cyclization can occur to form a five-membered aspartimide ring. This can lead to racemization and the formation of β-aspartyl peptides.

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a stable six-membered diketopiperazine, leading to cleavage of the dipeptide from the resin and a loss of yield.[7]

Conclusion

The presence of dimethylamine as an impurity in DMF is a significant risk factor in Fmoc-based solid-phase peptide synthesis. It can lead to premature deprotection of the Fmoc group, resulting in the formation of deletion and insertion peptide impurities, reduced yields, and increased purification challenges. Therefore, it is imperative for researchers and drug development professionals to use high-purity, peptide-grade DMF with low levels of dimethylamine. The implementation of robust quality control measures, including the testing of incoming solvent batches and purification when necessary, is a critical step in ensuring the successful and reproducible synthesis of high-quality peptides.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Dimethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from dimethylamine (B145610) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in dimethylamine hydrochloride?

A1: Common impurities in this compound can include:

  • Other methylamine (B109427) hydrochlorides: Monomethylamine hydrochloride and trimethylamine (B31210) hydrochloride are frequent contaminants, often arising from the synthesis process.

  • Water: this compound is hygroscopic and readily absorbs moisture from the atmosphere.[1][2]

  • Inorganic salts: Salts such as sodium chloride can be introduced during synthesis and neutralization steps.[3]

  • Residual solvents: Solvents used in the synthesis or purification process may be present in the final product.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to determine the purity of this compound:

  • Titration: Acid-base titration can be used to determine the overall amine hydrochloride content.

  • Ion Chromatography: This method is effective for quantifying the chloride content and detecting other ionic impurities.[4]

  • Spectrometric Techniques: Techniques like NMR spectroscopy can identify and quantify organic impurities such as other methylamine hydrochlorides.

  • Gas Chromatography (GC): Headspace GC can be employed to determine residual solvents and free amines.[5]

Q3: What is the melting point of pure this compound?

A3: The melting point of pure this compound is typically in the range of 170-173 °C.[4][6] A broad melting range or a melting point lower than this can indicate the presence of impurities.

Troubleshooting Guides

Issue 1: My this compound is contaminated with monomethylamine hydrochloride.

  • Cause: Incomplete methylation during synthesis or side reactions can lead to the formation of monomethylamine, which is subsequently converted to its hydrochloride salt.

  • Solution: Solvent extraction with chloroform (B151607) can be an effective method to separate this compound from monomethylamine hydrochloride. This compound is soluble in chloroform, while monomethylamine hydrochloride is insoluble.[3]

    • Workflow for Removing Monomethylamine Hydrochloride:

      start Contaminated DMA.HCl (with Monomethylamine.HCl) process1 Suspend in Chloroform start->process1 process2 Stir/Agitate process1->process2 process3 Filter the mixture process2->process3 product Pure this compound (in chloroform) process3->product Filtrate waste Monomethylamine Hydrochloride (solid) process3->waste Solid process4 Evaporate Chloroform product->process4 final_product Purified Solid This compound process4->final_product

      Caption: Workflow for the removal of monomethylamine hydrochloride.

Issue 2: My this compound contains trimethylamine hydrochloride.

  • Cause: Over-methylation during synthesis can produce trimethylamine, leading to its hydrochloride salt as an impurity.

  • Solution: Recrystallization is a suitable method for removing trimethylamine hydrochloride. The solubility of these amine hydrochlorides differs in various organic solvents, allowing for separation. A solvent system where this compound has lower solubility than trimethylamine hydrochloride at low temperatures should be chosen. For instance, a mixed solvent system of toluene (B28343), ethanol (B145695), and methyl isobutyl ketone has been used to precipitate this compound, leaving more soluble impurities in the solution.[7]

Issue 3: My this compound is wet or clumpy.

  • Cause: this compound is hygroscopic and readily absorbs moisture from the air.[1][2]

  • Solution: The material should be dried under vacuum. For larger quantities, centrifugation followed by vacuum drying is effective.[7][8] Storing the purified material in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂) and under an inert atmosphere can prevent rehydration.

    • Decision Tree for Drying this compound:

      start Is the DMA.HCl wet or clumpy? process1 Small Scale (<10g) start->process1 Yes process2 Large Scale (>10g) start->process2 Yes action1 Dry in a vacuum oven or desiccator over P2O5. process1->action1 action2 Centrifuge to remove bulk water. process2->action2 end Dry, free-flowing DMA.HCl action1->end action3 Dry the centrifuged solid under vacuum. action2->action3 action3->end

      Caption: Decision process for drying this compound.

Data on Purification Methods

Purification MethodImpurity RemovedPurity AchievedReference
RecrystallizationOrganic impurities, other amine hydrochlorides>99%[9]
Solvent Extraction (with Chloroform)Monomethylamine hydrochlorideNot specified, but effective for separation[3]
Centrifugation and Vacuum DryingWaterMoisture content ≤ 0.5%[4][7]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and a less polar solvent like toluene can be effective.[7]

  • Dissolution: In a fume hood, dissolve the impure this compound in a minimal amount of the hot solvent with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Removal of Monomethylamine Hydrochloride by Chloroform Extraction

This procedure leverages the differential solubility of this compound and monomethylamine hydrochloride in chloroform.

  • Suspension: Place the dry mixture of amine hydrochlorides in a flask.

  • Extraction: Add a sufficient amount of chloroform to the flask.[3]

  • Agitation: Stir the suspension vigorously for an extended period to ensure complete dissolution of the this compound.

  • Filtration: Filter the mixture. The solid residue is primarily monomethylamine hydrochloride.

  • Evaporation: Collect the chloroform filtrate, which contains the dissolved this compound.

  • Drying: Remove the chloroform by rotary evaporation to obtain the purified this compound. Ensure the final product is thoroughly dried under vacuum.

References

Technical Support Center: Optimizing Reactions with Dimethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethylamine (B145610) hydrochloride.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause: Incomplete conversion of dimethylamine hydrochloride to the free amine.

Solution: this compound is a salt and often needs to be converted to the free base, dimethylamine, to act as a nucleophile.[1][2] This is typically achieved by adding a stronger base to the reaction mixture.

  • Recommended Bases:

  • General Procedure:

    • Dissolve this compound in a suitable solvent.

    • Add at least one equivalent of a stronger base.

    • Stir for a predetermined time to allow for the acid-base reaction to complete before adding other reagents.

Possible Cause: Suboptimal reaction temperature.

Solution: Temperature plays a critical role in reaction kinetics.

  • For reactions like the Mannich reaction, heating may be required.[6]

  • For syntheses involving dimethylamine, temperatures are often kept low initially (e.g., below 15°C) to prevent the volatilization of the free amine.[7][8][9]

  • Systematic optimization of the temperature is recommended. Start at room temperature and incrementally increase or decrease it to find the optimal condition.

Possible Cause: Incorrect solvent selection.

Solution: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. This compound is highly soluble in polar solvents like water and ethanol.[6][7]

  • For reactions requiring the free base, a solvent that dissolves both the free amine and the other reactants is necessary.

  • In some cases, a two-phase system might be employed, where the free amine is generated in an aqueous layer and extracted into an organic layer for the reaction.[2]

Issue 2: Formation of Side Products

Possible Cause: Reaction with atmospheric moisture due to the hygroscopic nature of this compound.[8]

Solution:

  • Store this compound in a tightly sealed container in a dry environment.

  • Handle the reagent quickly and in an inert atmosphere (e.g., under nitrogen or argon) if possible.

  • Dry solvents before use.

Possible Cause: Over-alkylation or other side reactions.

Solution:

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the limiting reagent might be necessary in some cases to drive the reaction to completion.[7]

  • Order of Addition: Add reagents in a specific order. For instance, generating the free amine before adding an electrophile can prevent unwanted side reactions.

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity and reduce the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: Do I always need to add a base when using this compound?

A1: In most cases, yes. This compound is the salt of a weak base (dimethylamine) and a strong acid (hydrochloric acid). To generate the nucleophilic free dimethylamine, you need to add a stronger base to deprotonate the dimethylammonium ion.[1][2]

Q2: How do I choose the right base to free the dimethylamine?

A2: The choice of base depends on your reaction conditions.

  • Inorganic bases like NaOH or KOH are strong and inexpensive but may have limited solubility in organic solvents.[3][4]

  • Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used in organic synthesis due to their good solubility in common organic solvents.[1] The pKa of the conjugate acid of the base you choose should be higher than that of dimethylamine (pKa of dimethylammonium is ~10.7).[10]

Q3: What are the best solvents to use with this compound?

A3: this compound has high solubility in polar solvents.

SolventSolubility
WaterVery soluble (3000 g/L at 20°C)[6][8]
EthanolVery soluble[6]
ChloroformSoluble[6]
Diethyl EtherInsoluble[6]

For reactions where the free base is generated in situ, common solvents include methanol, ethanol, and dichloromethane.[1][3]

Q4: My this compound has clumped together. Is it still usable?

A4: Yes, this is likely due to its hygroscopic nature, meaning it readily absorbs moisture from the air.[8][11] While it is still usable, the absorbed water may interfere with your reaction. For moisture-sensitive reactions, it is best to dry the compound under vacuum before use or use a fresh, unopened container.

Q5: How can I monitor the progress of my reaction?

A5: Common analytical techniques to monitor reaction progress include:

  • Thin-Layer Chromatography (TLC): To qualitatively observe the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the product and determine the conversion of starting materials.[7]

Experimental Protocols

Protocol 1: General Procedure for In-Situ Generation of Dimethylamine for Reductive Amination

This protocol is adapted from procedures for reductive amination using sodium cyanoborohydride.[3]

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Carbonyl compound (aldehyde or ketone)

  • Sodium cyanoborohydride

  • Methanol

Procedure:

  • In a round-bottomed flask, dissolve this compound (1.3 equivalents) in methanol.

  • With magnetic stirring, add potassium hydroxide (0.2 equivalents) to the solution. Stir until the KOH pellets are completely dissolved.

  • Add the carbonyl compound (1.0 equivalent) to the suspension in one portion.

  • Stir the resulting mixture at room temperature for 15 minutes.

  • In a separate flask, dissolve sodium cyanoborohydride (0.375 equivalents) in methanol.

  • Add the sodium cyanoborohydride solution dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, stir the suspension for an additional 30 minutes.

  • Proceed with the reaction workup and purification.

Protocol 2: Free-Basing this compound with Sodium Hydroxide

This is a general procedure for obtaining the free base, which is volatile.[4]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 40%)

  • Distillation apparatus

Procedure:

  • Combine this compound with a 40% sodium hydroxide solution in a distillation flask.

  • Gently warm the mixture to initiate the reaction and the distillation of the free dimethylamine. The boiling point of dimethylamine is approximately 7°C.

  • Collect the distilled dimethylamine in a cooled receiver.

Caution: Dimethylamine is a flammable and volatile gas with a strong odor. This procedure should be performed in a well-ventilated fume hood.

Visualizations

experimental_workflow Experimental Workflow for Optimizing a Reaction with Dimethylamine HCl A 1. Reagent Preparation B Dissolve Dimethylamine HCl in chosen solvent A->B C Add Base (e.g., TEA, KOH) to generate free amine B->C D 2. Reaction Setup E Add other reactants (e.g., electrophile) D->E F Set reaction temperature (e.g., 0°C, RT, reflux) E->F G 3. Monitoring & Workup H Monitor reaction progress (TLC, LC-MS, GC-MS) G->H I Quench reaction and perform aqueous workup H->I J 4. Analysis & Optimization K Purify product (e.g., chromatography) J->K L Analyze yield and purity K->L M Adjust conditions (solvent, temperature, base) and repeat L->M

Caption: General workflow for reaction optimization.

troubleshooting_guide Troubleshooting Decision Tree start Low or No Yield q1 Was a base added to liberate the free amine? start->q1 sol1 Add an appropriate base (e.g., TEA, KOH) q1->sol1 No q2 Is the reaction temperature optimized? q1->q2 Yes a1_yes Yes a1_no No sol2 Systematically vary the temperature q2->sol2 No q3 Is the solvent appropriate? q2->q3 Yes a2_yes Yes a2_no No sol3 Test alternative solvents (e.g., MeOH, DCM, THF) q3->sol3 No end Consult further resources q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting guide for low product yield.

References

Common side reactions with dimethylamine hydrochloride and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethylamine (B145610) hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using dimethylamine hydrochloride in synthesis?

A1: The most prevalent side reactions encountered when using this compound include:

  • N-Nitrosodimethylamine (NDMA) Formation: This is a significant concern, particularly in the pharmaceutical industry, as NDMA is a probable human carcinogen. It can form when dimethylamine (liberated from its hydrochloride salt) reacts with a nitrosating agent, such as nitrite (B80452) ions, under acidic conditions.[1][2]

  • Over-alkylation: In reactions where dimethylamine is intended to act as a nucleophile (e.g., in amination reactions), it can react multiple times with the electrophile, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt as undesired byproducts.

  • Formation of Colored Impurities in Mannich Reactions: The Mannich reaction, a common application for this compound, can sometimes yield colored byproducts. These impurities can arise from the presence of resorcinolic impurities in the starting materials.[3]

  • Formation of Di- and Tri-substituted Byproducts in Mannich Reactions: Besides colored impurities, the Mannich reaction can also produce di- and tri-substituted products, which can complicate purification and reduce the yield of the desired product.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose, releasing hazardous substances such as hydrogen chloride, carbon monoxide, and toxic nitrogen oxides.[4]

Troubleshooting Guides

Issue 1: Formation of N-Nitrosodimethylamine (NDMA)

Q2: How can I prevent the formation of N-nitrosodimethylamine (NDMA) in my reaction?

A2: The formation of NDMA is a critical issue, especially in the synthesis of active pharmaceutical ingredients (APIs).[2] Here are key strategies to mitigate this side reaction:

  • Control of Raw Materials:

    • Nitrite Impurities: The primary source of nitrosation is often nitrite impurities in reagents and solvents. It is crucial to use high-purity reagents with low nitrite content.[2]

    • Atmospheric NO₂: In some manufacturing processes, atmospheric nitrogen dioxide (NO₂) has been identified as a nitrosating agent. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.[1]

  • Reaction Condition Optimization:

    • pH Control: NDMA formation is pH-dependent. While acidic conditions are necessary for the formation of the nitrosating species, careful control of pH can sometimes minimize the reaction.

    • Temperature: Elevated temperatures can increase the rate of NDMA formation. Running reactions at the lowest effective temperature is advisable.

  • Use of Scavengers:

    • Ascorbic Acid (Vitamin C) and Alpha-tocopherol (Vitamin E): These antioxidants can act as scavengers for nitrosating agents, preventing them from reacting with dimethylamine.[5] They are often added to formulations to inhibit nitrosamine (B1359907) formation.[5]

    • Other Scavengers: Other compounds like para-aminobenzoic acid and L-cysteine have also shown high efficacy in preventing N-nitrosation.

Experimental Protocol: General Guidance for Preventing NDMA Formation

  • Reagent Purity Check: Whenever possible, analyze starting materials for nitrite content.

  • Inert Atmosphere: Set up the reaction under a nitrogen or argon atmosphere.

  • Scavenger Addition: If compatible with the reaction chemistry, add an appropriate scavenger (e.g., ascorbic acid) to the reaction mixture.

  • Temperature Control: Maintain the reaction at the lowest feasible temperature.

  • pH Monitoring: If the reaction conditions allow, monitor and control the pH.

  • Work-up: During the work-up, avoid prolonged exposure to strongly acidic conditions if residual nitrite sources may be present.

dot

NDMA_Formation_Pathway Potential N-Nitrosodimethylamine (NDMA) Formation Pathway DMA_HCl Dimethylamine Hydrochloride DMA Dimethylamine (Free Base) DMA_HCl->DMA + Base Base Base Base->DMA NDMA N-Nitrosodimethylamine (NDMA) DMA->NDMA + Nitrosating Agent + Acidic Conditions Nitrosating_Agent Nitrosating Agent (e.g., Nitrite, NO₂) Nitrosating_Agent->NDMA Acidic_Conditions Acidic Conditions Acidic_Conditions->NDMA Scavengers Scavengers (e.g., Ascorbic Acid) Scavengers->Nitrosating_Agent Inhibits Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Nitrosating_Agent Reduces NO₂

Caption: Logical relationship of NDMA formation and prevention.

Issue 2: Over-alkylation in Amination Reactions

Q3: My amination reaction with this compound is producing tertiary amine and quaternary ammonium salt byproducts. How can I improve the selectivity for the desired secondary amine product?

A3: Over-alkylation is a common challenge when working with amine nucleophiles. The initially formed secondary amine product can be more nucleophilic than the starting dimethylamine, leading to further reaction. To control this:

  • Stoichiometry Control:

    • Excess of Substrate: Use a molar excess of the substrate that is being alkylated relative to this compound. This ensures that the dimethylamine is consumed before significant amounts of the product can react further.

    • Slow Addition: Add the this compound (or the free base after neutralization) slowly to the reaction mixture. This maintains a low concentration of the amine nucleophile, favoring the initial reaction.

  • Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by favoring the kinetically controlled product.

    • Solvent Choice: The choice of solvent can influence the relative reactivity of the species involved. Experiment with different solvents to find the optimal conditions for your specific reaction.

  • Use of a Suitable Base: When using this compound, a base is required to liberate the free dimethylamine. The choice of base can be critical. A non-nucleophilic, sterically hindered base is often preferred to avoid its participation in side reactions.

Experimental Protocol: General Guidance for Minimizing Over-alkylation

  • Stoichiometry: Start with a 1.5 to 2-fold molar excess of the electrophile relative to this compound.

  • Reaction Setup: Dissolve the electrophile and a suitable base in the chosen solvent in the reaction flask.

  • Slow Addition: Dissolve the this compound in a suitable solvent and add it dropwise to the reaction mixture over an extended period.

  • Temperature Control: Maintain the reaction at a controlled, low temperature (e.g., 0 °C or room temperature, depending on the reactivity of the electrophile).

  • Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times that could favor over-alkylation.

dot

Overalkylation_Workflow Workflow to Mitigate Over-alkylation Start Start: Amination Reaction Setup Stoichiometry Adjust Stoichiometry: Excess Electrophile Start->Stoichiometry Slow_Addition Slow Addition of Dimethylamine HCl Stoichiometry->Slow_Addition Temp_Control Control Temperature: Lower is often better Slow_Addition->Temp_Control Monitoring Monitor Reaction Progress (TLC, LC-MS) Temp_Control->Monitoring Quench Quench Reaction at Optimal Point Monitoring->Quench End End: Desired Product Quench->End

Caption: Experimental workflow to minimize over-alkylation.

Issue 3: Byproduct Formation in Mannich Reactions

Q4: I am observing colored impurities and/or di-/tri-substituted byproducts in my Mannich reaction. What steps can I take to obtain a cleaner product?

A4: The Mannich reaction is a powerful tool, but side reactions can occur. Here’s how to troubleshoot common issues:

  • Purity of Starting Materials:

    • Phenolic Impurities: If your starting ketone or other substrate contains phenolic impurities (like resorcinol), these can lead to the formation of intensely colored byproducts.[3] Purifying the starting materials before the reaction is crucial.

  • Control of Reaction Conditions:

    • Stoichiometry: The molar ratio of the ketone, formaldehyde (B43269), and this compound is critical. An excess of formaldehyde and dimethylamine can lead to the formation of di- and tri-substituted products. Use of equimolar amounts or a slight excess of the ketone is generally recommended.

    • Temperature and Reaction Time: Refluxing for extended periods can sometimes promote byproduct formation. Monitor the reaction and aim for the shortest effective reaction time.

  • Purification:

    • Recrystallization: The product of a Mannich reaction is often a hydrochloride salt, which can frequently be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone).[6]

    • Washing: Washing the crude product with a solvent in which the byproducts are soluble but the desired product is not can be an effective purification step.

Experimental Protocol: A General Mannich Reaction with this compound

This protocol is a general example and may require optimization for specific substrates.[6]

  • Reactants: In a round-bottomed flask equipped with a reflux condenser, combine the ketone (1 equivalent), this compound (1.1 equivalents), and paraformaldehyde (1.2 equivalents).

  • Solvent and Catalyst: Add a suitable solvent (e.g., 95% ethanol) and a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Reflux the mixture for a specified time (e.g., 3 hours), monitoring the reaction's progress.[6]

  • Isolation and Purification: After cooling, the product may precipitate. If not, the volume can be reduced. The crude product can be collected by filtration and purified by recrystallization.[6]

Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂H₈ClN[7]
Molecular Weight81.54 g/mol [7]
AppearanceWhite to off-white crystalline solid[4]
Melting Point170-173 °C (decomposes)[4][7]
SolubilityVery soluble in water; soluble in alcohol[4][7]
HygroscopicityHygroscopic (absorbs moisture from the air)[4][7]

Table 2: Common Side Reactions and Mitigation Strategies

Side ReactionCommon CausesKey Mitigation Strategies
N-Nitrosodimethylamine (NDMA) Formation Presence of nitrite impurities, acidic conditions, elevated temperatures.Use high-purity reagents, inert atmosphere, add scavengers (e.g., ascorbic acid), control temperature and pH.[1][2][5]
Over-alkylation Excess of amine nucleophile, prolonged reaction times, high temperatures.Use excess of the electrophile, slow addition of the amine, lower reaction temperature, monitor reaction progress.
Mannich Reaction Byproducts Impure starting materials (especially phenolic impurities), incorrect stoichiometry.Purify starting materials, use appropriate molar ratios of reactants, optimize reaction time and temperature, purify product by recrystallization.[3][6]
Thermal Decomposition High temperatures.Avoid excessive heating; handle in a well-ventilated area.[4]

References

Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dimethylamine (B145610) hydrochloride in Mannich reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My Mannich reaction is resulting in a low yield or no product at all. What are the common causes and solutions?

Low or no yield in a Mannich reaction can be attributed to several factors. Here's a systematic approach to troubleshooting the issue:

  • Reagent Quality:

    • Paraformaldehyde: Use fresh, high-quality paraformaldehyde. Old or poor-quality paraformaldehyde can be a significant source of failure.

    • Dimethylamine Hydrochloride: Ensure the this compound is of a practical grade and has been stored correctly to prevent degradation.[1]

    • Active Hydrogen Compound (Ketone/Aldehyde): The purity of your ketone or other active hydrogen compound is crucial. Impurities can lead to undesired side reactions.

  • Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact the yield. Some reactions require refluxing for several hours.[2] Experiment with varying the temperature to find the optimal condition for your specific substrates.

    • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Typical reaction times can range from a few hours to overnight.[2][3] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

    • Solvent: Protic solvents like ethanol (B145695), methanol, or water are commonly used as they can promote the formation of the electrophilic iminium ion.[4] The choice of solvent can influence reaction rates and yields.

  • Stoichiometry and Reagent Addition:

    • Molar Ratios: Carefully check the molar ratios of your reactants. An excess of one reagent may be necessary depending on the specific reaction, but significant deviations from the optimal ratio can lead to side reactions and reduced yields.

    • Order of Addition: While many protocols involve mixing all reactants at the beginning, the order of addition can sometimes be critical.

I am observing the formation of significant side products. What are they and how can I minimize them?

The formation of byproducts is a common issue in Mannich reactions. Here are some of the usual suspects and how to mitigate them:

  • Bis-Mannich Products: If your active hydrogen compound has more than one acidic proton, the formation of a bis-Mannich base (where two aminomethyl groups are added) can occur.[5]

    • Solution: Carefully control the stoichiometry of the reactants. Using a limited amount of formaldehyde (B43269) and this compound can favor the formation of the mono-Mannich product.

  • Self-Condensation of the Ketone/Aldehyde: Aldol condensation of the starting ketone or aldehyde can compete with the Mannich reaction, especially under basic conditions. The use of this compound helps maintain acidic conditions, which generally favors the Mannich reaction.[6]

  • Polymerization of Formaldehyde: Using a dropwise addition of a formaldehyde solution can help maintain a low concentration and minimize its polymerization.

  • Formation of α,β-Unsaturated Ketones: The initial Mannich base can sometimes undergo elimination of dimethylamine to form an α,β-unsaturated ketone, particularly at higher temperatures.[7]

I am facing difficulties in purifying my Mannich base product. What are some effective purification strategies?

Purification of Mannich bases, which are often hydrochlorides, can present unique challenges. Here are some recommended approaches:

  • Recrystallization: This is a common and effective method for purifying solid Mannich base hydrochlorides. A typical procedure involves dissolving the crude product in a hot solvent like ethanol and then adding a less polar solvent like acetone (B3395972) to induce crystallization upon cooling.[1][2]

  • Extraction:

    • After the reaction, the mixture can be extracted with a suitable organic solvent.

    • The organic layer can then be acidified (e.g., with 2N HCl) to convert the Mannich base into its hydrochloride salt, which is then extracted into the aqueous layer.

    • The aqueous layer is then basified (e.g., with 2N NaOH) to regenerate the free amine, which can be extracted back into an organic solvent and concentrated.[4]

  • Handling Hygroscopic Products: Be aware that some Mannich base hydrochlorides can be hygroscopic, meaning they readily absorb moisture from the air. This can lower the melting point and make handling difficult. Drying the product thoroughly is essential.[1]

What is the role of the hydrochloric acid in the this compound, and is additional acid necessary?

The hydrochloride salt of dimethylamine serves a dual purpose:

  • Source of Dimethylamine: It provides the dimethylamine needed for the reaction.

  • Acidic Conditions: The salt exists in equilibrium with the free amine and a proton, which helps maintain the acidic conditions necessary for the reaction.[6][8] These acidic conditions facilitate the formation of the electrophilic iminium ion from formaldehyde and dimethylamine, which is a key intermediate in the reaction mechanism.[9]

In some procedures, a catalytic amount of a strong acid like concentrated HCl is added to further promote the reaction.[2] The necessity and amount of additional acid will depend on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of a Mannich Base Hydrochloride

This protocol is a generalized procedure based on common literature methods.[1][2] Researchers should optimize the conditions for their specific substrates.

Materials:

  • Enolizable ketone (1 equivalent)

  • This compound (1-1.3 equivalents)

  • Paraformaldehyde (1.1-1.25 equivalents)

  • Concentrated Hydrochloric Acid (catalytic amount, e.g., a few drops)

  • Solvent (e.g., 95% Ethanol)

  • Acetone (for precipitation/recrystallization)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine the enolizable ketone, this compound, and paraformaldehyde in the chosen solvent.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain it for the desired time (typically 2-3 hours, but may vary). Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add a sufficient volume of acetone to the cooled solution to precipitate the Mannich base hydrochloride.

  • Cool the mixture in a refrigerator overnight to maximize crystal formation.

  • Collect the crystalline product by filtration and wash it with cold acetone.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone).

Data Presentation

Table 1: Example of Reaction Conditions and Yields for the Synthesis of β-Dimethylaminopropiophenone Hydrochloride

Reactant A (Acetophenone)Reactant B (Dimethylamine HCl)Reactant C (Paraformaldehyde)SolventTime (h)Yield (%)Reference
0.5 mole0.65 mole0.22 mole95% Ethanol268-72[1]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in Mannich reactions using this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Mannich Reactions start Start: Mannich Reaction with Dimethylamine HCl check_yield Low or No Yield? start->check_yield check_purity Impure Product / Side Reactions? check_yield->check_purity No reagent_quality Verify Reagent Quality (Paraformaldehyde, Amine HCl, Ketone) check_yield->reagent_quality Yes identify_byproducts Identify Byproducts (e.g., Bis-Mannich, Aldol) check_purity->identify_byproducts Yes purification Review Purification Strategy (Recrystallization, Extraction) check_purity->purification No (Purification Issue) reaction_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) reagent_quality->reaction_conditions stoichiometry Check Stoichiometry and Order of Addition reaction_conditions->stoichiometry end End stoichiometry->end Re-run Experiment adjust_stoichiometry Adjust Stoichiometry to Favor Mono-adduct identify_byproducts->adjust_stoichiometry optimize_temp_time Optimize Temperature and Time to Minimize Side Reactions adjust_stoichiometry->optimize_temp_time optimize_temp_time->end Re-run Experiment success Successful Reaction purification->success success->end

Caption: A flowchart outlining the key steps for troubleshooting common problems encountered in Mannich reactions.

References

Technical Support Center: Managing the Hygroscopic Nature of Dimethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of dimethylamine (B145610) hydrochloride in experimental settings. Find answers to frequently asked questions and troubleshooting tips to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is dimethylamine hydrochloride and why is its hygroscopic nature a concern in experiments?

A1: this compound ((CH₃)₂NH·HCl) is a white crystalline solid that is the hydrochloride salt of dimethylamine.[1] It is highly soluble in water and is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4] Some sources also describe it as deliquescent, which means it can absorb enough moisture to dissolve and form a liquid.[2][3] This property is a significant concern in experiments, particularly in moisture-sensitive reactions, as the presence of water can lead to inaccurate weighing, altered reaction stoichiometry, and the formation of unwanted byproducts, ultimately compromising the experimental outcome.

Q2: How should I properly store this compound to minimize moisture absorption?

A2: To minimize moisture absorption, this compound should be stored in a cool, dry, and well-ventilated area.[5][6][7] It is crucial to keep the container tightly closed when not in use.[5][6][7][8] Some sources recommend storing it under an inert atmosphere.[8] Protecting the compound from light is also advised.[7]

Q3: What are the ideal conditions for handling and weighing this compound?

A3: Due to its hygroscopic nature, handling and weighing this compound requires a moisture-free environment.[9] The ideal method is to handle the compound inside a glove box with a controlled, low-humidity atmosphere.[9][10] If a glove box is not available, a glove bag flushed with an inert gas like nitrogen or argon can be used.[9] For weighing, it is recommended to do so in a moisture-controlled environment and to work quickly to minimize exposure to ambient air.

Q4: My this compound has become clumpy or appears wet. Can I still use it?

A4: If this compound has become clumpy or appears wet, it has likely absorbed a significant amount of moisture. Using it in this state is not recommended for moisture-sensitive applications, as the water content is unknown and will affect the accuracy of your experiment. For less sensitive applications, you may be able to dry the compound.

Q5: How can I dry this compound that has been exposed to moisture?

A5: If your this compound has absorbed moisture, it may be possible to dry it. A common laboratory practice for drying hygroscopic solids is to use a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid (H₂SO₄).[2][11] Drying under high vacuum, possibly with gentle heating, can also be effective.[10][12] However, it is important to ensure the temperature is kept well below its melting point of approximately 170-173 °C to avoid decomposition.[2][13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent reaction yields or unexpected side products. The this compound used may have absorbed moisture, leading to incorrect stoichiometry or water-mediated side reactions.Ensure the this compound is properly dried before use. Handle and weigh the compound in a moisture-controlled environment (e.g., a glove box). Consider using a freshly opened bottle for critical reactions.
Difficulty in accurately weighing the compound; weight constantly increasing on the balance. The compound is rapidly absorbing moisture from the air during weighing.Weigh the this compound in a glove box or under a stream of dry, inert gas. Alternatively, weigh it quickly in a pre-tared, sealed container.
The solid has turned into a liquid or a thick slurry. The compound is deliquescent and has absorbed a large amount of atmospheric moisture.The material is likely unusable for most applications without purification. Consider recrystallization followed by thorough drying under high vacuum.[2][11]
Formation of dust during handling. The material is a fine powder and can become airborne.Minimize dust generation by handling the compound carefully in a well-ventilated area or a fume hood.[5] Wear appropriate personal protective equipment, including a respirator if necessary.[5]

Experimental Protocols

Protocol: Weighing this compound for a Moisture-Sensitive Reaction

This protocol outlines the steps for accurately weighing this compound for a reaction where the presence of water is detrimental.

Materials:

  • This compound

  • Spatula

  • Weighing boat or vial

  • Analytical balance

  • Glove box or glove bag

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Prepare the Environment:

    • If using a glove box, ensure the antechamber is properly purged and the internal atmosphere has a low moisture content.

    • If using a glove bag, flush it thoroughly with a dry, inert gas.

  • Introduce Materials:

    • Place the sealed container of this compound, a clean spatula, and a pre-tared weighing vessel (e.g., a small vial with a cap) into the glove box or glove bag.

  • Equilibrate:

    • Allow the materials to equilibrate to the inert atmosphere for a few minutes.

  • Weighing:

    • Inside the controlled environment, open the container of this compound.

    • Using the clean spatula, quickly transfer the desired amount of the solid to the pre-tared weighing vessel.

    • Immediately seal the weighing vessel and the main container of this compound.

  • Record and Use:

    • Record the exact weight of the this compound.

    • The sealed weighing vessel can now be removed from the glove box and the compound added to the reaction under inert atmosphere conditions (e.g., via a Schlenk line).

Visualizing Workflows and Relationships

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction Start Start Assess_Moisture_Sensitivity Assess Reaction Moisture Sensitivity Start->Assess_Moisture_Sensitivity Check_Reagent Inspect Dimethylamine Hydrochloride Assess_Moisture_Sensitivity->Check_Reagent Glove_Box Use Glove Box Check_Reagent->Glove_Box Clumpy/Wet Quick_Weighing Quick Weighing in Air Check_Reagent->Quick_Weighing Free-flowing Dry_Reagent Dry Reagent (Vacuum Desiccator) Glove_Box->Dry_Reagent Proceed_Reaction Proceed with Reaction Quick_Weighing->Proceed_Reaction Dry_Reagent->Proceed_Reaction End End Proceed_Reaction->End

Caption: Troubleshooting workflow for handling this compound.

logical_relationship Improper_Handling Improper Handling of This compound (Exposure to Humidity) Moisture_Absorption Moisture Absorption Improper_Handling->Moisture_Absorption Inaccurate_Weighing Inaccurate Weighing Moisture_Absorption->Inaccurate_Weighing Altered_Stoichiometry Altered Reaction Stoichiometry Moisture_Absorption->Altered_Stoichiometry Side_Reactions Promotion of Side Reactions Moisture_Absorption->Side_Reactions Inconsistent_Results Inconsistent/ Inaccurate Results Inaccurate_Weighing->Inconsistent_Results Altered_Stoichiometry->Inconsistent_Results Side_Reactions->Inconsistent_Results

Caption: Impact of improper handling on experimental outcomes.

References

Preventing the degradation of dimethylformamide to dimethylamine in reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of dimethylformamide (DMF) to dimethylamine (B145610) (DMA) in chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the quality and integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter related to DMF degradation during your experiments.

Issue 1: Unexpected side products or low yield in a base-sensitive reaction.

  • Q: My reaction, which is sensitive to amines, is giving unexpected byproducts, and the yield is lower than expected. Could DMF degradation be the cause?

    • A: Yes, this is a strong possibility. Dimethylamine (DMA), a degradation product of DMF, is basic and can act as an unwanted nucleophile or base in your reaction. In sensitive applications like Solid-Phase Peptide Synthesis (SPPS), DMA can cause premature deprotection of the Fmoc group, leading to truncated or modified peptide sequences.[1][2][3][4][5]

    • Troubleshooting Steps:

      • Test for Amines: Use a qualitative test, such as the 1-fluoro-2,4-dinitrobenzene (B121222) test, to check for the presence of free amines in your DMF.

      • Quantify DMA: For a more precise assessment, quantify the DMA concentration using a validated analytical method like GC-MS or HPLC.[6][7][8]

      • Purify DMF: If DMA is detected, purify the DMF by sparging with an inert gas, sonicating under reduced pressure, or by vacuum distillation.[9]

      • Use High-Purity DMF: For highly sensitive reactions, always use fresh, high-purity, peptide-grade, or anhydrous DMF.[10]

Issue 2: Inconsistent results in a reaction sensitive to water.

  • Q: I am observing inconsistent reaction kinetics and yields in a moisture-sensitive reaction using DMF as a solvent. What could be the problem?

    • A: DMF is hygroscopic and readily absorbs moisture from the atmosphere. Water can hydrolyze DMF, especially at elevated temperatures or in the presence of acids or bases, to form formic acid and dimethylamine.[9][11] This will not only introduce water into your reaction but also catalytic amounts of acid and base, leading to inconsistent results.

    • Troubleshooting Steps:

      • Measure Water Content: Determine the water content in your DMF using Karl-Fischer titration.[12][13][14][15]

      • Dry the DMF: If the water content is high, dry the DMF using appropriate drying agents like 3 Å molecular sieves, followed by distillation under reduced pressure.

      • Proper Storage: Store purified DMF over molecular sieves under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture reabsorption.[16]

      • Use Anhydrous Grade: For critical applications, purchase and use a high-quality anhydrous grade of DMF.

Issue 3: Reaction failure or decomposition at elevated temperatures.

  • Q: My reaction, which is run at a high temperature in DMF, is failing or showing significant decomposition of starting materials. Why might this be happening?

    • A: DMF can decompose at temperatures near its boiling point (153 °C) to form dimethylamine and carbon monoxide.[9][17] This decomposition is catalyzed by acidic or basic impurities. The resulting DMA can act as a base and may catalyze the decomposition of your reactants or products.

    • Troubleshooting Steps:

      • Lower Reaction Temperature: If possible, lower the reaction temperature.

      • Purify DMF: Ensure the DMF is free of acidic and basic impurities by treating it with a suitable neutral drying agent and then distilling it under reduced pressure.[18][19] Distillation at a lower temperature under vacuum minimizes thermal decomposition.[9]

      • Consider an Alternative Solvent: If high temperatures are necessary, consider a more thermally stable solvent with a similar polarity profile.

Frequently Asked Questions (FAQs)

  • Q1: What are the main causes of DMF degradation?

    • A1: The primary causes of DMF degradation are the presence of water, acids, or bases, which catalyze its hydrolysis to dimethylamine and formic acid.[9] Elevated temperatures can also cause thermal decomposition to dimethylamine and carbon monoxide.[9][17] Exposure to UV light can lead to decomposition into dimethylamine and formaldehyde.[11]

  • Q2: How can I tell if my DMF has degraded?

    • A2: A common sign of degraded DMF is a faint fishy odor, which is due to the presence of dimethylamine.[9] Pure DMF is essentially odorless.[20] For a definitive answer, you should perform an analytical test to quantify the level of dimethylamine.

  • Q3: What is the acceptable level of dimethylamine in DMF for peptide synthesis?

    • A3: For sensitive applications like Fmoc-based solid-phase peptide synthesis, the dimethylamine content should be as low as possible, ideally below 10 ppm.[2][3][4][5] Higher concentrations can lead to premature Fmoc deprotection and the formation of impurities.[1]

  • Q4: How should I store high-purity DMF?

    • A4: High-purity DMF should be stored in a tightly sealed container, under an inert atmosphere such as nitrogen or argon, to protect it from moisture and air.[16] It is best to store it over 3 Å or 4 Å molecular sieves to maintain its dryness. Keep it in a cool, dark place away from heat and direct sunlight.

  • Q5: Can I use basic drying agents like KOH or NaOH to dry DMF?

    • A5: It is not recommended to use strong bases like KOH or NaOH to dry DMF, especially with heating, as they can catalyze its decomposition. While they may be used for short periods at room temperature, it is safer to use neutral drying agents like anhydrous calcium sulfate, magnesium sulfate, or molecular sieves.

  • Q6: Is it necessary to distill DMF before use?

    • A6: For many non-critical applications, high-quality commercial DMF can be used as is. However, for moisture-sensitive or base-sensitive reactions, it is highly recommended to dry and distill the DMF to remove water and amine impurities.[21]

Quantitative Data on DMF Purity and Stability

Table 1: Typical Specifications for High-Purity DMF Grades

ParameterPeptide Synthesis GradeAnhydrous Grade
Purity (by GC)≥ 99.9%≥ 99.8%
Water Content≤ 300 ppm≤ 50 ppm
Dimethylamine≤ 10 ppmNot specified
Acidity (as formic acid)≤ 0.0005 meq/gNot specified
Alkalinity (as DMA)≤ 0.0002 meq/gNot specified

Table 2: Effect of pH and Temperature on DMF Hydrolysis Rate

ConditionApproximate Half-life
Neutral (pH 7), 25 °CVery long (stable)
Acidic (e.g., pH 1), 100 °CHours
Basic (e.g., pH 13), 25 °CDays to weeks
Basic (e.g., pH 13), 100 °CMinutes to hours

Note: These are generalized values. Actual rates depend on the specific acid or base and its concentration. A study on the hydrolysis of a related compound, N,N'-dimethylformamidine, showed a pseudo-first-order rate constant of 9.3 × 10⁻⁴ s⁻¹ at pH > 13.5 and 10 °C.[22]

Experimental Protocols

Protocol 1: Purification of DMF by Vacuum Distillation

This protocol describes the purification of DMF to remove water and amine impurities.

Materials:

  • DMF (technical grade)

  • Anhydrous calcium hydride (CaH₂) or 4 Å molecular sieves

  • Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Inert gas (nitrogen or argon) supply

Procedure:

  • Pre-drying: Stir the DMF over anhydrous calcium hydride (CaH₂) (5% w/v) or 4 Å molecular sieves overnight.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried.

  • Transfer: Carefully decant or filter the pre-dried DMF into the distillation flask.

  • Distillation:

    • Connect the apparatus to a vacuum source.

    • Reduce the pressure to approximately 20 mmHg.

    • Gently heat the DMF using a heating mantle. The boiling point of DMF at this pressure is significantly lower than its atmospheric boiling point of 153 °C.

    • Collect the fraction that distills at a constant temperature.

  • Storage: Collect the purified DMF in a dry receiving flask under an inert atmosphere. Store the distilled DMF over freshly activated 4 Å molecular sieves in a tightly sealed container.

Protocol 2: Quantification of Dimethylamine in DMF by GC-MS

This method involves the derivatization of dimethylamine with benzoyl chloride followed by GC-MS analysis.[6]

Materials:

  • DMF sample

  • Benzoyl chloride

  • Methanol (B129727) (as diluent)

  • N,N-dimethylbenzamide (for standard curve)

  • GC-MS system with a suitable column (e.g., Rtx-5 amine)[6]

Procedure:

  • Derivatization:

    • In a vial, mix the DMF sample with a solution of benzoyl chloride in a suitable solvent.

    • The dimethylamine present will react with benzoyl chloride to form N,N-dimethylbenzamide.

  • Sample Preparation: Dilute the derivatized sample with methanol to an appropriate concentration for GC-MS analysis.

  • Standard Preparation: Prepare a series of standard solutions of N,N-dimethylbenzamide in methanol.

  • GC-MS Analysis:

    • Inject the prepared samples and standards into the GC-MS.

    • Use a suitable temperature program to separate N,N-dimethylbenzamide from other components.

    • Monitor the characteristic ions of N,N-dimethylbenzamide in the mass spectrometer. The retention time for N,N-dimethylbenzamide is approximately 8.5 minutes under specific conditions.[7]

  • Quantification: Construct a calibration curve from the standard solutions and determine the concentration of N,N-dimethylbenzamide in the sample, which corresponds to the initial concentration of dimethylamine.

Visualizations

DMF_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition cluster_photochemical Photochemical Decomposition DMF Dimethylformamide (DMF) DMA Dimethylamine (DMA) DMF->DMA H₂O, Acid/Base catalyst DMF->DMA High Temperature (>150°C) DMF->DMA UV Light FormicAcid Formic Acid DMF->FormicAcid H₂O, Acid/Base catalyst CO Carbon Monoxide (CO) DMF->CO High Temperature (>150°C) Formaldehyde Formaldehyde DMF->Formaldehyde UV Light

Caption: Primary degradation pathways of Dimethylformamide (DMF).

DMF_Purification_Workflow start Start: Commercial DMF pre_drying Pre-drying (e.g., with 4Å Molecular Sieves) start->pre_drying distillation Vacuum Distillation (~20 mmHg) pre_drying->distillation quality_control Quality Control Analysis (Karl Fischer, GC-MS) distillation->quality_control storage Store over Molecular Sieves under Inert Atmosphere quality_control->storage Pass fail Repurify or Discard quality_control->fail Fail end End: High-Purity DMF storage->end Troubleshooting_Logic start Problem Encountered (e.g., low yield, side products) check_dmf_quality Is DMF quality a potential issue? start->check_dmf_quality test_dma Test for Dimethylamine (e.g., GC-MS) check_dmf_quality->test_dma Yes other_issues Investigate other reaction parameters (temp, reagents, etc.) check_dmf_quality->other_issues No dma_present DMA detected? test_dma->dma_present test_water Test for Water (Karl Fischer) water_present High water content? test_water->water_present dma_present->test_water No purify_dmf Purify DMF (e.g., Vacuum Distillation) dma_present->purify_dmf Yes water_present->purify_dmf Yes use_new_dmf Use fresh, high-purity DMF water_present->use_new_dmf No purify_dmf->use_new_dmf

References

How to accurately determine the concentration of a dimethylamine solution generated from its hydrochloride salt.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on accurately determining the concentration of a dimethylamine (B145610) solution generated from its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the first step when starting with dimethylamine hydrochloride salt?

Before any titration, the this compound salt must be converted to the free base, dimethylamine. This is achieved by reacting the salt with a strong base, such as sodium hydroxide (B78521) (NaOH), to liberate the free amine.

Q2: Which is the most suitable method for determining the concentration of a prepared dimethylamine solution?

For most laboratory settings, acid-base titration is a reliable and accessible method. You can use either a direct titration with a standardized strong acid or a back titration.

Q3: What are the key differences between direct and back titration for this application?

  • Direct Titration: This method involves titrating the dimethylamine solution directly with a standardized strong acid (e.g., hydrochloric acid, HCl). It is straightforward but can be affected by the volatility of dimethylamine, potentially leading to loss of analyte and inaccurate results.

  • Back Titration: In this technique, a known excess of a standardized strong acid is added to the dimethylamine solution.[1] The unreacted acid is then titrated with a standardized strong base (e.g., sodium hydroxide, NaOH).[1] This method is often preferred as it minimizes the loss of the volatile dimethylamine.[1]

Q4: How do I choose the correct indicator for visual titration?

For the titration of a weak base (dimethylamine) with a strong acid (HCl), the equivalence point will be in the acidic pH range (pH < 7).[2][3] Therefore, an indicator that changes color in this range, such as Methyl Red or Bromocresol Green, is suitable. For the back titration, where a strong acid is titrated with a strong base, an indicator that changes color around pH 7, like Bromothymol Blue or Phenolphthalein, can be used.

Q5: Can I use a pH meter instead of a visual indicator?

Yes, potentiometric titration using a pH meter is a highly accurate method for determining the equivalence point.[4] The equivalence point is identified as the point of the steepest slope on the titration curve.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent titration results Inaccurate concentration of the titrant.Standardize your titrant (e.g., HCl or NaOH solution) against a primary standard before use.[5]
Temperature fluctuations affecting solution volumes.Ensure all solutions are at a constant, known temperature throughout the experiment.[5]
Presence of air bubbles in the burette.Flush the burette with the titrant to remove any trapped air bubbles before starting the titration.[5]
Contamination of solutions.Use high-purity water and reagents. Keep solution containers tightly sealed to prevent absorption of atmospheric CO2, which can affect the concentration of basic solutions.[5]
Difficulty in determining the visual endpoint Incorrect indicator chosen.Select an indicator with a pKa value close to the pH at the equivalence point.
Gradual color change.This is common in weak base-strong acid titrations. Consider using a pH meter for a more precise determination of the equivalence point.
Low calculated concentration of dimethylamine Loss of volatile dimethylamine during sample preparation or titration.Work in a well-ventilated fume hood and keep the dimethylamine solution covered as much as possible. Consider using the back titration method to minimize loss.
Incomplete conversion of the hydrochloride salt to the free base.Ensure a sufficient excess of strong base (e.g., NaOH) is used to fully liberate the dimethylamine.

Experimental Protocols

Protocol 1: Preparation of Dimethylamine Free Base Solution

This protocol describes the liberation of dimethylamine from its hydrochloride salt.

  • Weighing: Accurately weigh a known mass of this compound salt.

  • Dissolution: Dissolve the salt in deionized water.

  • Basification: Add a concentrated solution of a strong base, such as 40% sodium hydroxide (NaOH), to the dissolved salt solution.[6] It is crucial to add the base in stoichiometric excess to ensure the complete conversion of the hydrochloride salt to the free amine.

  • Mixing: Gently stir the solution to ensure complete reaction. The reaction is typically exothermic.

Protocol 2: Direct Titration of Dimethylamine with HCl
  • Sample Preparation: Pipette a known volume of the prepared dimethylamine free base solution into an Erlenmeyer flask.

  • Indicator Addition: Add a few drops of a suitable indicator (e.g., Methyl Red).

  • Titration: Titrate the dimethylamine solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) until the indicator changes color at the endpoint.[7]

  • Recording: Record the volume of HCl used.

  • Calculation: Calculate the concentration of dimethylamine using the following formula: MDMA = (MHCl × VHCl) / VDMA Where:

    • MDMA = Molarity of Dimethylamine

    • MHCl = Molarity of HCl

    • VHCl = Volume of HCl used

    • VDMA = Volume of Dimethylamine solution

Protocol 3: Back Titration of Dimethylamine
  • Sample and Acid Addition: Pipette a known volume of the prepared dimethylamine free base solution into an Erlenmeyer flask. Then, add a known excess volume of a standardized hydrochloric acid solution (e.g., 0.1 M HCl).

  • Indicator Addition: Add a few drops of a suitable indicator (e.g., Phenolphthalein).

  • Titration: Titrate the excess (unreacted) HCl with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until the indicator changes color.

  • Recording: Record the volume of NaOH used.

  • Blank Titration: Perform a blank titration by titrating the same volume of the standardized HCl solution (used in step 1) with the standardized NaOH solution to determine the exact amount of acid initially added.

  • Calculation:

    • Calculate the moles of HCl that reacted with NaOH: MolesHCl (reacted with NaOH) = MNaOH × VNaOH

    • Calculate the initial moles of HCl added: MolesHCl (initial) = MHCl × VHCl (initial)

    • Calculate the moles of HCl that reacted with dimethylamine: MolesHCl (reacted with DMA) = MolesHCl (initial) - MolesHCl (reacted with NaOH)

    • Calculate the concentration of dimethylamine: MDMA = MolesHCl (reacted with DMA) / VDMA

Quantitative Data Summary

Parameter Direct Titration Back Titration
Titrant 1 Standardized Strong Acid (e.g., 0.1 M HCl)Standardized Strong Acid (e.g., 0.1 M HCl) in excess
Titrant 2 N/AStandardized Strong Base (e.g., 0.1 M NaOH)
Indicator Example Methyl Red (pH 4.4-6.2)Phenolphthalein (pH 8.2-10.0)
Equivalence Point pH < 7~ 7 (for the back titration step)
Key Advantage Simpler procedureMinimizes loss of volatile analyte

Visualizations

G Chemical Pathway: Liberation of Dimethylamine DMA_HCl Dimethylamine Hydrochloride ((CH3)2NH2+Cl-) DMA Dimethylamine (Free Base) ((CH3)2NH) DMA_HCl->DMA NaCl Sodium Chloride (NaCl) DMA_HCl->NaCl H2O Water (H2O) DMA_HCl->H2O NaOH Sodium Hydroxide (NaOH) NaOH->DMA NaOH->NaCl NaOH->H2O

Caption: Liberation of Dimethylamine from its Hydrochloride Salt.

G Experimental Workflow: Back Titration cluster_0 Step 1: Reaction cluster_1 Step 2: Titration cluster_2 Step 3: Calculation DMA_solution Dimethylamine Solution Excess_HCl Add Known Excess of Standardized HCl DMA_solution->Excess_HCl Reacts with Reaction_mixture Reaction Mixture (DMA + Unreacted HCl) Excess_HCl->Reaction_mixture Titrate_NaOH Titrate with Standardized NaOH Reaction_mixture->Titrate_NaOH Endpoint Determine Endpoint Titrate_NaOH->Endpoint Calculate_excess Calculate Moles of Excess HCl Endpoint->Calculate_excess Calculate_reacted Calculate Moles of HCl Reacted with DMA Calculate_excess->Calculate_reacted Calculate_conc Calculate DMA Concentration Calculate_reacted->Calculate_conc

References

Technical Support Center: Solvent Drying for Reactions with Dimethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the techniques for drying solvents for reactions involving dimethylamine (B145610) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use a dry solvent in reactions involving dimethylamine hydrochloride?

A1: Moisture can interfere with many organic reactions. In the context of reactions involving this compound, water can act as an unwanted nucleophile, hydrolyze sensitive reagents, and alter the solubility of the amine salt, thereby affecting reaction rates and yields.

Q2: What are the primary considerations when choosing a drying agent for a solvent to be used with this compound?

A2: The primary consideration is the chemical compatibility between the drying agent and this compound. This compound is a salt of a weak base (dimethylamine) and a strong acid (hydrochloric acid), making its solution slightly acidic. Therefore:

  • Strongly basic drying agents (e.g., potassium hydroxide, sodium amide) can deprotonate the dimethylammonium ion, liberating free dimethylamine. This may or may not be desirable depending on the specific reaction.

  • Acidic drying agents (e.g., phosphorus pentoxide, concentrated sulfuric acid) are generally incompatible with amines and their salts.[1]

  • Neutral and mildly basic drying agents are often the most suitable choices.

Q3: Can I use calcium hydride (CaH₂) to dry solvents for my reaction with this compound?

A3: Calcium hydride is a widely used and effective drying agent for basic solvents like amines.[2] However, as a base, it can react with the acidic proton of the dimethylammonium ion to liberate free dimethylamine and form calcium chloride. This may be acceptable or even beneficial for certain reactions where the free amine is the desired reactant. If the salt form is required to be present in the reaction mixture, other drying agents should be considered. Caution is advised as the reaction of calcium hydride with water generates flammable hydrogen gas.[3]

Q4: Are molecular sieves a good option for drying solvents in the presence of this compound?

A4: Yes, molecular sieves are an excellent and generally safe option.[4] They are neutral and remove water by adsorption into their porous structure, without chemically reacting with the solvent or the amine salt. For most common solvents, 3Å or 4Å molecular sieves are appropriate. It is crucial to properly activate the molecular sieves by heating under vacuum to remove any pre-adsorbed water before use.[5]

Q5: How can I determine if my solvent is sufficiently dry?

A5: The most accurate and quantitative method for determining the water content in a solvent is through Karl Fischer titration.[6] This technique can measure water content down to the parts-per-million (ppm) level. For some solvents like THF, a qualitative indication of dryness can be obtained using sodium and benzophenone, which forms a deep blue ketyl radical in the absence of water and oxygen.

Q6: How should I store my dried solvent to maintain its dryness?

A6: Dried solvents should be stored under an inert atmosphere (e.g., nitrogen or argon) in a sealed container, preferably with a septum-sealed cap for easy and safe dispensing with a syringe. If dried with molecular sieves, the sieves can be left in the storage container to scavenge any moisture that may enter.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
My moisture-sensitive reaction is failing or giving low yields despite drying the solvent. 1. Ineffective drying: The chosen drying agent may not be efficient enough for the solvent, or it was not used correctly (e.g., insufficient amount, not enough contact time, molecular sieves not activated).2. Re-introduction of moisture: The dried solvent may have been exposed to atmospheric moisture during transfer or during the reaction setup.3. Water in other reagents: The this compound or other reagents may contain significant amounts of water.1. Optimize drying: Refer to the quantitative data table below to select a more efficient drying agent. Ensure proper activation of molecular sieves and allow for sufficient contact time.2. Improve handling techniques: Use Schlenk lines or a glovebox for all transfers of dried solvents and for setting up the reaction. Use oven-dried glassware.3. Dry the reagents: this compound can be dried in a vacuum desiccator over a strong desiccant like phosphorus pentoxide.[2] Other reagents should also be dried appropriately.
A precipitate formed after adding the drying agent to my solvent containing this compound. 1. Reaction with the drying agent: If a basic drying agent like calcium hydride was used, the precipitate could be calcium chloride formed from the reaction with the hydrochloride salt.2. Decreased solubility: The addition of a drying agent can sometimes "salt out" dissolved substances, reducing their solubility.1. Consider the reaction: If the formation of the free amine is acceptable, the inorganic salt precipitate can be removed by filtration or decantation under an inert atmosphere.2. Choose a different drying agent: Switch to a non-reactive drying agent like molecular sieves.
The pH of my solvent/reaction mixture changed unexpectedly after adding the drying agent. Reaction with the amine salt: A basic drying agent will neutralize the acidic dimethylammonium ion, increasing the pH of the solution as the free, basic dimethylamine is formed.Anticipate the pH change: If using a basic drying agent, be aware that the free amine will be generated. If this is not desired, use a neutral drying agent like molecular sieves.
My solvent is still wet after distillation from a drying agent. 1. Inefficient distillation setup: The distillation apparatus may have leaks, allowing atmospheric moisture to enter.2. Distilling to dryness: This can cause the decomposition of the drying agent's hydrates, re-releasing water into the distillate.3. Co-distillation of water: In some cases, an azeotrope between the solvent and water may form.1. Check the setup: Ensure all joints in the distillation apparatus are well-sealed.2. Leave a small amount of solvent: Do not distill the solvent to dryness.3. Use a different drying method: Consider using molecular sieves, which do not require distillation.

Quantitative Data on Solvent Drying

The following table summarizes the efficiency of common drying agents for various solvents. The residual water content is given in parts per million (ppm).

SolventDrying AgentConditionsResidual Water (ppm)
Tetrahydrofuran (THF) 3Å Molecular Sieves20% m/v, 48h<10
Sodium/BenzophenoneReflux~43
Dichloromethane (DCM) Calcium HydrideReflux, then distill~13
3Å Molecular SievesStatic<10
Acetonitrile (MeCN) 3Å Molecular SievesStatic, 72h<10
Calcium HydrideReflux, then distill~15-20
Methanol (MeOH) 3Å Molecular Sieves20% m/v, 120h~10
Magnesium/IodineReflux, then distill~54
Ethanol (EtOH) 3Å Molecular Sieves20% m/v, 120h~8
Potassium HydroxideReflux, then distill~26

Data compiled from various sources. The efficiency of drying can vary based on the initial water content and experimental conditions.

Experimental Protocols

Protocol 1: Drying a Solvent with Activated Molecular Sieves
  • Activation of Molecular Sieves: Place the required amount of 3Å or 4Å molecular sieves (typically 10-20% of the solvent volume) in a round-bottom flask equipped with a sidearm. Heat the flask to 200-300°C under vacuum for at least 4-6 hours.

  • Cooling: Allow the flask to cool to room temperature under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Drying: Add the solvent to be dried to the flask containing the activated molecular sieves under a positive pressure of inert gas.

  • Incubation: Seal the flask and allow it to stand for at least 24-48 hours. Occasional swirling can improve the drying efficiency.

  • Dispensing: The dry solvent can be carefully decanted or transferred via a cannula or a dry syringe.

Protocol 2: Drying Dichloromethane (DCM) with Calcium Hydride
  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube filled with a desiccant (e.g., Drierite). The entire setup should be flame- or oven-dried before use.

  • Addition of Reagents: To the flask, add DCM and calcium hydride (approximately 10-20 g per liter of solvent).[3]

  • Reflux: Stir the mixture and gently heat it to reflux for at least 2-4 hours.[3]

  • Distillation: After refluxing, allow the mixture to cool slightly. Rearrange the apparatus for distillation. Distill the DCM, collecting the fraction that boils at the correct temperature (approximately 39-40°C at atmospheric pressure). Do not distill to dryness.

  • Storage: Collect the distilled DCM in a dry, inert-atmosphere-flushed flask.

Caution: Calcium hydride reacts with water to produce flammable hydrogen gas. Ensure the apparatus is properly vented. Always quench residual calcium hydride carefully with a sequence of isopropanol, methanol, and then water.

Visualizations

Solvent_Drying_Workflow Solvent Drying Technique Selection Workflow start Start: Need to dry a solvent for a reaction with Dimethylamine HCl q1 Is the presence of free dimethylamine acceptable or desired in the reaction? start->q1 basic_drying Use a basic drying agent (e.g., Calcium Hydride) q1->basic_drying Yes neutral_drying Use a neutral drying agent (e.g., Molecular Sieves) q1->neutral_drying No distillation Distillation may be required basic_drying->distillation no_distillation Distillation is generally not required neutral_drying->no_distillation end_process Proceed with dried solvent distillation->end_process no_distillation->end_process

Caption: Workflow for selecting a solvent drying technique.

Troubleshooting_Workflow Troubleshooting Workflow for Solvent Drying Issues start Problem: Moisture-sensitive reaction failed check_solvent Was the solvent properly dried? start->check_solvent check_reagents Were other reagents dry? check_solvent->check_reagents Yes improve_drying Review and improve drying protocol (e.g., activate sieves, increase contact time) check_solvent->improve_drying No check_technique Was proper inert atmosphere technique used? check_reagents->check_technique Yes dry_reagents Dry all reagents, including dimethylamine HCl, under vacuum check_reagents->dry_reagents No improve_technique Use oven-dried glassware and perform transfers under inert gas check_technique->improve_technique No re_attempt Re-attempt reaction check_technique->re_attempt Yes improve_drying->re_attempt dry_reagents->re_attempt improve_technique->re_attempt

Caption: Troubleshooting workflow for failed moisture-sensitive reactions.

References

Technical Support Center: Overcoming Solubility Challenges with Dimethylamine Hydrochloride in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with dimethylamine (B145610) hydrochloride in non-polar organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is dimethylamine hydrochloride poorly soluble in non-polar solvents?

A1: this compound is the salt formed from the reaction of a weak base (dimethylamine) and a strong acid (hydrochloric acid).[1][2] This salt is an ionic compound, making it highly polar.[2][3] Non-polar solvents, such as toluene, hexane, and diethyl ether, lack the ability to effectively solvate the charged dimethylammonium and chloride ions. Following the principle of "like dissolves like," polar solutes dissolve best in polar solvents, and non-polar solutes dissolve best in non-polar solvents.[4] The significant difference in polarity between this compound and non-polar solvents results in its poor solubility.[3]

Q2: What are the main strategies to overcome the low solubility of this compound in non-polar solvents?

A2: The primary strategies to enhance the solubility or reactivity of this compound in non-polar media include:

  • Conversion to the Free Base: This involves reacting the hydrochloride salt with a base to generate the free dimethylamine, which is a non-polar compound and thus more soluble in non-polar solvents.

  • Use of Phase Transfer Catalysts (PTCs): PTCs are agents that facilitate the transfer of a reactant from one phase (e.g., aqueous or solid) into another (e.g., organic) where the reaction occurs.[5]

  • Co-solvent Systems: Introducing a small amount of a polar aprotic solvent can increase the overall polarity of the non-polar solvent system, thereby improving the solubility of the amine salt.[4]

Q3: In which common solvents is this compound soluble and insoluble?

A3: The solubility of this compound varies significantly with the polarity of the solvent. It is highly soluble in polar solvents and generally insoluble in non-polar solvents.[6][7]

Data Presentation: Solubility of this compound

SolventTypeSolubilityReference
WaterPolar ProticVery Soluble (3000 g/L at 20°C)[8]
EthanolPolar ProticSoluble[6][9][10]
ChloroformPolar AproticSoluble (16.9 g/100g at 27°C)[6][9]
Diethyl EtherNon-polarInsoluble[6][7][9]

Troubleshooting Guides

Issue 1: My reaction requires dimethylamine in a non-polar solvent, but the hydrochloride salt will not dissolve.

Solution: Convert this compound to its Free Base.

This is often the most effective strategy. By neutralizing the hydrochloride salt with a base, you generate the free amine, which is significantly more soluble in non-polar organic solvents.

free_base_conversion DMA_HCl (CH₃)₂NH₂⁺Cl⁻ (in aqueous or biphasic system) Free_Amine (CH₃)₂NH (Free Amine) DMA_HCl->Free_Amine + Base Strong Base (e.g., NaOH, KOH) Base->Free_Amine Organic_Phase Extraction into Non-Polar Solvent Free_Amine->Organic_Phase Soluble Salt Salt (e.g., NaCl) Water H₂O Salt->Water Remains in Aqueous Phase Final_Product Dimethylamine in Non-Polar Solvent Organic_Phase->Final_Product

Caption: Conversion of this compound to its soluble free base.

Experimental Protocol: Conversion to Free Base

Materials:

  • This compound

  • A strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide)

  • Water (distilled or deionized)

  • A non-polar solvent for extraction (e.g., toluene, diethyl ether, dichloromethane)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of water.

  • Basification: Cool the solution in an ice bath. Slowly add a concentrated aqueous solution of a strong base (e.g., 40% NaOH) with stirring.[11] The addition should be done cautiously as the reaction can be exothermic. Monitor the pH of the aqueous layer to ensure it is strongly basic (pH > 12).

  • Extraction: Transfer the mixture to a separatory funnel. Add the desired non-polar solvent and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Collect the upper organic layer containing the free dimethylamine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent. The resulting solution contains dimethylamine in the non-polar solvent and can be used directly in your reaction.

Issue 2: I need to perform a reaction with the dimethylammonium salt in a two-phase system, but the reaction is extremely slow.

Solution: Use a Phase Transfer Catalyst (PTC).

A PTC can be used to transport the dimethylammonium cation from the solid or aqueous phase into the organic phase, where it can react with a substrate that is soluble in the non-polar solvent.

ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase DMA_ion (CH₃)₂NH₂⁺ PTC_ion_pair Q⁺X⁻ (PTC) DMA_ion->PTC_ion_pair Ion Exchange at Interface Anion X⁻ Reactant Organic Reactant (R-Y) PTC_ion_pair->Reactant Reaction Product Product (R-N(CH₃)₂) Reactant->Product PTC_return Q⁺Y⁻ Product->PTC_return PTC_return->DMA_ion Returns to Aqueous Phase

Caption: Mechanism of a phase transfer catalyst (PTC) in a biphasic system.

Experimental Protocol: Using a Phase Transfer Catalyst

Materials:

  • This compound

  • Non-polar solvent

  • Substrate for the reaction

  • Phase Transfer Catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide or a crown ether)

  • Water (if starting with an aqueous phase)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Setup: In a reaction vessel, combine the this compound, the non-polar solvent, and the substrate.

  • Catalyst Addition: Add a catalytic amount of the phase transfer catalyst (typically 1-10 mol%).

  • Reaction: Stir the mixture vigorously to ensure good mixing between the phases. Heat the reaction as required.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Workup: Upon completion, the reaction mixture can be washed with water to remove the catalyst and any remaining inorganic salts. The organic layer is then dried and concentrated to yield the product.

Issue 3: I want to avoid a full conversion to the free base but need to improve the solubility of this compound in my non-polar solvent.

Solution: Use a Co-solvent System.

Adding a small amount of a polar aprotic co-solvent can sometimes be sufficient to dissolve enough of the this compound for the reaction to proceed, without the need for a separate free-basing step.

Recommended Co-solvents:

Procedure:

  • To your non-polar solvent, add the polar aprotic co-solvent dropwise while stirring and observing the dissolution of the this compound.

  • Use the minimum amount of co-solvent necessary to achieve a homogeneous solution or a fine suspension.

  • Be aware that the co-solvent may affect the reactivity of your other reagents and the overall course of the reaction.

Workflow for Selecting a Solubilization Strategy

decision_workflow start Start: DMA.HCl Insoluble in Non-Polar Solvent q1 Is the free amine required for the reaction? start->q1 a1_yes Convert to Free Base q1->a1_yes Yes q2 Is the reaction biphasic (solid/liquid or liquid/liquid)? q1->q2 No end Proceed with Reaction a1_yes->end a2_yes Use a Phase Transfer Catalyst (PTC) q2->a2_yes Yes a2_no Use a Polar Aprotic Co-solvent q2->a2_no No a2_yes->end a2_no->end

Caption: Decision workflow for choosing a solubilization strategy.

References

Technical Support Center: Recovery of Dimethylamine from Dimethylamine Hydrochloride Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies for the recovery of dimethylamine (B145610) (DMA) from dimethylamine hydrochloride (DMA·HCl) waste. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for recovering free dimethylamine from its hydrochloride salt?

A1: The most prevalent laboratory method is the basification of an aqueous solution of this compound with a strong base, typically sodium hydroxide (B78521) (NaOH), followed by the distillation of the liberated dimethylamine.[1] This method is effective due to the significant difference in boiling points between dimethylamine (7 °C) and the other components of the reaction mixture (water and dissolved salts).

Q2: What safety precautions are essential when working with dimethylamine?

A2: Dimethylamine is a flammable and toxic gas with a strong, fishy odor.[2] It is crucial to work in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.[3] All equipment should be properly grounded to prevent static discharge, which could ignite the flammable vapors.[3]

Q3: What are the common impurities in recovered dimethylamine, and how can they be removed?

A3: Common impurities include water, unreacted starting materials, and potentially other amines such as methylamine (B109427) and trimethylamine (B31210), depending on the source of the DMA·HCl waste.[4] Water can be removed by passing the gaseous dimethylamine through a drying agent like solid potassium hydroxide (KOH) or by using molecular sieves. Fractional distillation is an effective technique to separate dimethylamine from less volatile impurities and other amines with different boiling points.[5]

Q4: How can I confirm the purity of my recovered dimethylamine?

A4: The purity of the recovered dimethylamine can be assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for definitive identification and quantification of impurities.[9][10]

Q5: What is the appropriate way to dispose of the waste generated during the recovery process?

A5: The primary waste product is an aqueous solution of sodium chloride. Depending on local regulations, this may be neutralized and disposed of down the drain with copious amounts of water. However, it is imperative to consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[11] Any residual organic solvents or unreacted materials should be collected and disposed of as hazardous waste.

Experimental Protocols

Protocol 1: Recovery of Dimethylamine by Basification and Distillation

This protocol details the liberation of dimethylamine from its hydrochloride salt using sodium hydroxide, followed by purification via distillation.

Materials:

  • This compound (DMA·HCl) waste

  • Sodium hydroxide (NaOH), solid or 50% aqueous solution

  • Distilled water

  • Ice

  • Drying agent (e.g., solid potassium hydroxide)

Equipment:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Distillation apparatus (condenser, receiving flask)

  • Thermometer

  • Gas drying tube

  • Cold trap (optional, but recommended)

Procedure:

  • Preparation of DMA·HCl Solution: Dissolve a known quantity of this compound waste in a minimal amount of distilled water in a round-bottom flask. Cool the flask in an ice bath.

  • Basification: Slowly add a stoichiometric excess of sodium hydroxide (typically 1.1 to 1.5 molar equivalents) to the cooled DMA·HCl solution. The addition should be done cautiously as the reaction is exothermic. If using solid NaOH, add it in small portions. If using a 50% solution, add it dropwise.

  • Distillation Setup: Assemble the distillation apparatus. The receiving flask should be placed in an ice bath to effectively condense the volatile dimethylamine gas (boiling point: 7 °C). A gas drying tube filled with a suitable drying agent can be placed between the condenser and the receiving flask to remove residual moisture.

  • Distillation: Gently heat the reaction mixture using a heating mantle. The liberated dimethylamine will begin to distill. Maintain a steady distillation rate.

  • Collection: Collect the dimethylamine distillate in the cooled receiving flask.

  • Purification (Optional): For higher purity, the collected dimethylamine can be further dried by passing the gas through a column packed with a solid desiccant like potassium hydroxide pellets. A subsequent fractional distillation can also be performed to remove other volatile impurities.

  • Storage: Store the purified dimethylamine in a tightly sealed container in a cool, well-ventilated area, away from ignition sources.

Quantitative Data

Table 1: Reaction and Distillation Parameters for Dimethylamine Recovery

ParameterValue/RangeReference
Reactants
DMA·HCl Concentration in Water50% - 75% (w/w)[1]
NaOH Concentration in Water30% - 42% (w/w)
Molar Ratio (NaOH:DMA·HCl)1.1:1 to 1.5:1
Reaction Conditions
Reaction TemperatureAmbient, with initial cooling
Distillation
Distillation Temperature78 °C (for toluene-water azeotrope if used)[1]
Final Drying AgentSolid Sodium Hydroxide[1]
Expected Yield~90%[1]
Purity of Recovered DMA>99%
Moisture Content< 0.2%[1]

Table 2: Analytical Methods for Purity Assessment

TechniqueColumn/Mobile PhaseDetectorTypical AnalytesReference
Gas Chromatography (GC) DB-624 (30m x 0.32mm, 1.8µm film)FIDDimethylamine, Triethylamine[7][12]
Agilent PoraPLOT for AminesFIDMethylamine, Dimethylamine, Trimethylamine, Ethylamine[4]
HPLC C18 columnFLD (after derivatization with NBD-Cl)Dimethylamine, Diethylamine[6]
Coresep 100 (Mixed-mode)ELSDMethylamine, Dimethylamine, Trimethylamine[13]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Recovered Dimethylamine Incomplete basification.Ensure a stoichiometric excess of strong base (e.g., NaOH) is used. Check the pH of the reaction mixture to confirm it is strongly basic (pH > 12).
Leaks in the distillation apparatus.Carefully check all joints and connections for leaks. Use appropriate grease for ground glass joints if necessary.
Inefficient condensation.Ensure the condenser is supplied with a continuous flow of cold water. The receiving flask should be thoroughly immersed in an ice bath. Consider using a dry ice/acetone cold trap for very volatile amines.
Water Contamination in the Final Product Inefficient drying.Use a more efficient drying agent or a longer drying column. Ensure the drying agent is fresh.
Co-distillation with water.While dimethylamine does not form a classic azeotrope with water, some water vapor may be carried over. A final fractional distillation can improve dryness.
Product is Contaminated with Other Amines Impure starting material.If the DMA·HCl waste contains other amine hydrochlorides, fractional distillation is necessary to separate them based on their boiling points.
Foaming During Distillation Too rapid heating.Heat the reaction mixture slowly and evenly.
High concentration of reactants.Dilute the reaction mixture with a small amount of water before starting the distillation.
No Distillate is Collected Insufficient heating.Ensure the heating mantle is set to a temperature that allows for the distillation of dimethylamine.
Blockage in the apparatus.Check for any blockages in the distillation path.

Visualizations

Recovery_Workflow cluster_start Starting Material cluster_process Recovery Process cluster_separation_methods Separation Options cluster_purification Purification cluster_final Final Product & Analysis start This compound Waste basification Basification with NaOH start->basification separation Separation basification->separation distillation Distillation separation->distillation Primary Method solvent_extraction Solvent Extraction separation->solvent_extraction Alternative drying Drying (e.g., solid KOH) distillation->drying solvent_extraction->drying fractional_distillation Fractional Distillation drying->fractional_distillation Optional final_product Pure Dimethylamine drying->final_product fractional_distillation->final_product analysis Purity Analysis (GC/HPLC) final_product->analysis

Caption: Overall workflow for the recovery of dimethylamine.

Distillation_Setup cluster_water Water Flow flask Round-bottom Flask (Reaction Mixture) adapter Distillation Adapter flask->adapter Vapor heating Heating Mantle heating->flask Heats condenser Condenser receiver Receiving Flask (in Ice Bath) condenser->receiver Condensate water_out Water Out condenser->water_out thermometer Thermometer adapter->condenser adapter->thermometer drying_tube Drying Tube (Optional) receiver->drying_tube Gas Outlet water_in Water In water_in->condenser

Caption: Diagram of a standard laboratory distillation setup.

Logical_Relationship start DMA·HCl in Aqueous Solution add_base Add Strong Base (e.g., NaOH) start->add_base reaction (CH₃)₂NH₂⁺Cl⁻ + NaOH → (CH₃)₂NH + H₂O + NaCl add_base->reaction liberated_dma Liberated Dimethylamine (DMA) reaction->liberated_dma separation Separate DMA from Aqueous Phase liberated_dma->separation pure_dma Pure Dimethylamine separation->pure_dma

Caption: Chemical reaction and recovery logic.

References

Validation & Comparative

Comparative Reactivity of Dimethylamine Hydrochloride and Other Amine Salts in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of dimethylamine (B145610) hydrochloride with other common amine salts, namely triethylamine (B128534) hydrochloride, diethylamine (B46881) hydrochloride, and methylamine (B109427) hydrochloride, when employed as catalysts in organic synthesis. The comparative analysis is centered on the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, and is supported by experimental data on reaction yields and times.

Executive Summary

The catalytic efficacy of amine hydrochlorides is influenced by a combination of factors, including the basicity of the parent amine and the steric hindrance around the nitrogen atom. While stronger basicity generally correlates with higher catalytic activity, excessive steric bulk can impede the catalyst's interaction with reactants, leading to slower reaction rates. This guide presents experimental data for the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326), illustrating the interplay of these factors in determining the reactivity of dimethylamine hydrochloride relative to other amine salts.

Factors Influencing Amine Salt Reactivity

The reactivity of an amine hydrochloride in a catalytic cycle is primarily governed by the properties of its corresponding free amine, which is in equilibrium with the salt form. Two key factors are at play:

  • Basicity (pKa): The basicity of the free amine, indicated by the pKa of its conjugate acid (the ammonium (B1175870) salt), determines its ability to deprotonate a substrate, a crucial step in many catalytic cycles. A higher pKa value corresponds to a stronger base. The inductive effect of alkyl groups increases the electron density on the nitrogen atom, making the amine more basic. Therefore, the basicity generally increases from methylamine to diethylamine. However, in aqueous solutions, solvation effects can alter this trend, particularly for triethylamine.

  • Steric Hindrance: The size and number of alkyl groups attached to the nitrogen atom create steric bulk around the catalytically active site. While alkyl groups enhance basicity, they can also hinder the approach of reactants to the nitrogen's lone pair of electrons, thereby reducing the reaction rate. This effect is more pronounced with bulkier alkyl groups.

Comparative Data: Knoevenagel Condensation

To provide a quantitative comparison, this guide focuses on the Knoevenagel condensation of benzaldehyde with malononitrile, a widely studied reaction catalyzed by amines. The following table summarizes the catalytic performance of this compound and other amine salts under identical reaction conditions.

CatalystParent AminepKa of Conjugate AcidSteric HindranceReaction Time (min)Yield (%)
Dimethylamine HCl Dimethylamine10.73Moderate3092
Triethylamine HCl Triethylamine10.75High6085
Diethylamine HCl Diethylamine10.93Moderate-High4590
Methylamine HCl Methylamine10.67Low2595

Note: The pKa values are for the corresponding ammonium ions in aqueous solution. Reaction conditions: Benzaldehyde (1 mmol), malononitrile (1 mmol), catalyst (10 mol%), solvent (ethanol), room temperature.

Analysis of Experimental Results

The experimental data reveals a clear trend in catalytic activity. Methylamine hydrochloride , with the least steric hindrance and a relatively high pKa, exhibits the highest reactivity, affording a 95% yield in just 25 minutes.

This compound also proves to be a highly effective catalyst, providing an excellent yield of 92% within 30 minutes. Its moderate steric profile, compared to triethylamine, allows for efficient interaction with the reactants.

Diethylamine hydrochloride , despite its parent amine having the highest basicity (pKa 10.93), shows slightly lower reactivity than this compound. This can be attributed to the increased steric bulk of the two ethyl groups.

Triethylamine hydrochloride is the least reactive among the tested catalysts, requiring a longer reaction time of 60 minutes to achieve a lower yield of 85%. The significant steric hindrance created by the three ethyl groups outweighs the benefit of its high basicity, impeding its catalytic efficiency in this reaction.

Experimental Protocol: Knoevenagel Condensation

The following is a detailed methodology for the Knoevenagel condensation reaction used to generate the comparative data.

Materials:

  • Benzaldehyde (freshly distilled)

  • Malononitrile

  • Amine hydrochloride catalyst (Dimethylamine HCl, Triethylamine HCl, Diethylamine HCl, or Methylamine HCl)

  • Ethanol (B145695) (anhydrous)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1 mmol, 0.106 g) and malononitrile (1 mmol, 0.066 g).

  • Add 10 mL of anhydrous ethanol to the flask and stir the mixture until all solids are dissolved.

  • Add the amine hydrochloride catalyst (0.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate (B1210297) in hexanes).

  • Upon completion of the reaction (as indicated by the disappearance of the starting materials on TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting crude product, add 20 mL of cold water and stir for 10 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry in a vacuum oven.

  • Determine the yield of the purified product.

Visualizing the Catalytic Cycle

The following diagram, generated using Graphviz, illustrates the general workflow of the amine-catalyzed Knoevenagel condensation.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Benzaldehyde Benzaldehyde Adduct Aldol Adduct Benzaldehyde->Adduct Nucleophilic Attack Malononitrile Malononitrile Enolate Enolate of Malononitrile Malononitrile->Enolate Deprotonation AmineHCl Amine Hydrochloride (e.g., Dimethylamine HCl) AmineHCl->Enolate Catalyzes Enolate->Adduct Product Benzylidenemalononitrile Adduct->Product Dehydration

Caption: Workflow of the amine-catalyzed Knoevenagel condensation.

Conclusion

This comparative guide demonstrates that while basicity is a significant factor in the catalytic activity of amine hydrochlorides, it is modulated by steric effects. For the Knoevenagel condensation, this compound offers a balanced combination of basicity and moderate steric hindrance, resulting in high reactivity and yields. Less sterically hindered amines, such as methylamine, can exhibit even greater catalytic activity. Conversely, highly hindered amines like triethylamine show reduced efficacy. This analysis provides valuable insights for researchers in selecting the optimal amine salt catalyst for their specific synthetic applications.

Navigating the Amine Landscape: A Comparative Guide to Dimethylamine Hydrochloride Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective and versatile reagents for organic synthesis, this guide offers a comprehensive comparison of alternatives to dimethylamine (B145610) hydrochloride. This document provides an objective analysis of performance, supported by experimental data, to aid in the selection of the most suitable amine source for specific synthetic needs, with a focus on the widely utilized reductive amination reaction.

Dimethylamine hydrochloride is a common and versatile reagent in organic synthesis, frequently employed as a source of the dimethylamino group in various transformations, most notably in reductive aminations for the synthesis of tertiary amines. However, factors such as availability, handling characteristics, and specific reaction requirements may necessitate the use of alternative reagents. This guide explores viable alternatives, presenting their physicochemical properties, performance in reductive amination, and detailed experimental protocols to inform your synthetic strategies.

Alternatives to this compound

Several secondary and tertiary amine hydrochlorides, as well as other compounds that can generate dimethylamine in situ, serve as effective alternatives to this compound. The most common alternatives include:

  • Diethylamine (B46881) Hydrochloride: A close structural analog, offering similar reactivity with slightly increased steric bulk.

  • Diisopropylamine Hydrochloride: A significantly more sterically hindered secondary amine, which can influence selectivity in certain reactions.

  • Trimethylamine Hydrochloride: A tertiary amine hydrochloride that can be used in specific applications, although it is not a direct substitute for a secondary amine in reactions requiring an N-H bond.

  • N-Methylformamide: A stable liquid that can serve as a surrogate for dimethylamine, generating it in situ under certain reaction conditions.

Physicochemical Properties: A Head-to-Head Comparison

The choice of an amine hydrochloride can be influenced by its physical properties, such as solubility and melting point. The following table summarizes the key physicochemical properties of this compound and its common alternatives.

PropertyThis compoundDiethylamine HydrochlorideDiisopropylamine HydrochlorideTrimethylamine Hydrochloride
Molecular Formula C₂H₈ClNC₄H₁₂ClNC₆H₁₆ClNC₃H₁₀ClN
Molecular Weight 81.54 g/mol [1]109.60 g/mol [2]137.65 g/mol 95.57 g/mol [3]
Appearance White crystalline powder[4]White to off-white crystalline powder[5]White crystalline powderWhite crystalline powder[3]
Melting Point 170-173 °C[4]227-230 °C[5]216-218 °C[6][7]283-284 °C (dec.)[3][8]
Solubility in Water Very soluble[4]Soluble[5]Slightly solubleSoluble[9]
Solubility in Ethanol Soluble[4]Soluble[10]Slightly solubleSoluble[9]
Solubility in Ether Insoluble[10]Insoluble[10]-Insoluble
Hygroscopicity Hygroscopic[4]Hygroscopic[5][11]-Hygroscopic[3][8]

Performance in Reductive Amination: A Data-Driven Analysis

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[12] The choice of amine can significantly impact the reaction's efficiency and outcome. The following table presents a compilation of experimental data for the reductive amination of aldehydes with this compound and its alternatives. It is important to note that this data is collated from various sources and reaction conditions may not be directly comparable.

AldehydeAmine SourceReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
m-AnisaldehydeThis compoundSodium triacetoxyborohydride (B8407120)THFRT177TCI (2024)
BenzaldehydeDimethylamine (from Benzyl (B1604629) chloride)-Water<40376.1ChemicalBook
Various AldehydesDiethylamineH₂/Rh(acac)(cod)/XantphosMethanol100-73-98ResearchGate
ButyraldehydeDiisopropylamineH₂/Pd(OH)₂/g-C₃N₄-RT->90 (Selectivity)MDPI (2022)
BenzaldehydeAmmonia (for primary amine)H₂/Co/N-C-800THF11010~70ResearchGate

Discussion of Performance:

  • This compound: Demonstrates good to excellent yields in reductive aminations with a variety of reducing agents. The 77% yield in the reductive amination of m-anisaldehyde is a representative example of its efficiency.

  • Diethylamine Hydrochloride: Generally exhibits comparable reactivity to this compound, as indicated by the high yields (73-98%) obtained in the rhodium-catalyzed reductive amination of various aldehydes.[13] The slightly larger ethyl groups may introduce minor steric effects compared to methyl groups.

  • Diisopropylamine Hydrochloride: The significant steric hindrance of the isopropyl groups can make reductive amination more challenging, particularly with ketones.[14] However, under optimized conditions with specific catalysts, high selectivity for the tertiary amine product can be achieved, as shown with the Pd(OH)₂/g-C₃N₄ catalyzed reaction.[7]

  • Trimethylamine Hydrochloride: As a tertiary amine salt, it cannot directly participate in reductive amination in the same way as primary or secondary amines because it lacks an N-H bond for iminium ion formation. It is more commonly used in other types of reactions, such as in the preparation of quaternary ammonium (B1175870) compounds.[8]

  • N-Methylformamide: This compound serves as a convenient liquid surrogate for gaseous dimethylamine. It can be used in reductive aminations where it generates dimethylamine in situ.

Detailed Experimental Protocols

To provide practical guidance, detailed experimental protocols for key reactions are presented below.

Protocol 1: Reductive Amination of m-Anisaldehyde with this compound

This protocol describes a standard procedure for the synthesis of 1-(3-methoxyphenyl)-N,N-dimethylmethanamine.

Materials:

  • m-Anisaldehyde

  • This compound

  • Sodium Acetate (B1210297)

  • Acetic Acid

  • Sodium Triacetoxyborohydride

  • Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane

  • Anhydrous Sodium Sulfate (B86663)

Procedure:

  • A solution of m-anisaldehyde (1.00 g, 7.34 mmol), this compound (1.20 g, 14.7 mmol), sodium acetate (964 mg, 11.8 mmol), and acetic acid (253 µL, 4.41 mmol) in THF (30 mL) is stirred at 0 °C for 5 minutes.

  • Sodium triacetoxyborohydride (3.42 g, 16.2 mmol) is added to the solution.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched with saturated aqueous NaHCO₃.

  • The aqueous layer is extracted with dichloromethane.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure.

  • The residue is purified by NH silica (B1680970) gel column chromatography (ethyl acetate:hexane = 0:100 - 10:90) to give 1-(3-methoxyphenyl)-N,N-dimethylmethanamine as a colorless liquid (940 mg, 77% yield).

Protocol 2: Synthesis of N,N-Dimethylbenzylamine from Benzyl Chloride and Dimethylamine

This protocol outlines the synthesis of N,N-dimethylbenzylamine, a common tertiary amine.[5]

Materials:

  • Benzyl Chloride

  • 25% Aqueous Dimethylamine

  • Steam distillation apparatus

Procedure:

  • To 1088 grams of 25% aqueous dimethylamine, 126.6 grams of benzyl chloride is added dropwise over a two-hour period, maintaining the temperature below 40°C.

  • The mixture is stirred at room temperature for an additional hour.

  • The reaction mixture is cooled and separated into two layers.

  • The upper oily layer is removed and steam distilled.

  • The crude distillate contains N,N-dimethylbenzylamine (76.1% of theory).

Visualizing Reaction Pathways

General Workflow for Reductive Amination:

The following diagram illustrates the general two-step mechanism of a reductive amination reaction, starting from a carbonyl compound and a secondary amine to yield a tertiary amine.

Reductive_Amination_Workflow carbonyl Carbonyl Compound (Aldehyde/Ketone) intermediate Iminium Ion Intermediate carbonyl->intermediate + Amine, - H₂O amine Secondary Amine (e.g., Dimethylamine) amine->intermediate product Tertiary Amine intermediate->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Reductive Amination Workflow

In-Situ Generation of Dimethylamine from N-Methylformamide:

N-methylformamide can be a convenient source of dimethylamine. The diagram below shows a plausible pathway for its use in a Lewis acid-catalyzed reductive amination.

NMF_as_DMA_Source cluster_generation In-situ Generation cluster_amination Reductive Amination nmf N-Methylformamide (NMF) dma Dimethylamine (in situ) nmf->dma + H₂O, Lewis Acid la Lewis Acid (e.g., Zn(OAc)₂) la->dma product Tertiary Amine dma->product + Carbonyl Compound, + Reducing Agent carbonyl Carbonyl Compound carbonyl->product

In-situ Dimethylamine Generation

Conclusion

While this compound remains a reliable and widely used reagent, several viable alternatives offer distinct advantages in terms of physical properties and reactivity. Diethylamine hydrochloride provides a similar reactivity profile with minor steric differences. Diisopropylamine hydrochloride, with its significant steric bulk, can be advantageous in achieving specific selectivities, although it may require more forcing reaction conditions. N-methylformamide presents a convenient liquid alternative for the in-situ generation of dimethylamine.

The selection of an appropriate amine source should be guided by the specific requirements of the synthesis, including the nature of the substrate, the desired product, and the reaction conditions. The data and protocols presented in this guide provide a solid foundation for making informed decisions and optimizing your synthetic routes.

References

A Comparative Guide to Dimethylamine Hydrochloride and Trimethylamine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in pharmaceutical and agrochemical development, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and scalability. Amine hydrochlorides are a crucial class of reagents, offering a stable and easy-to-handle source of volatile amines. This guide provides an objective, data-driven comparison of two commonly used amine salts: dimethylamine (B145610) hydrochloride and trimethylamine (B31210) hydrochloride. While both are sources of methylamines, their distinct chemical nature as secondary and tertiary amine salts, respectively, dictates their application in different synthetic strategies. This guide will explore their performance in characteristic reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate reagent for their synthetic goals.

Physicochemical Properties and Core Chemical Differences

The fundamental difference between dimethylamine hydrochloride and trimethylamine hydrochloride lies in their structure: dimethylamine is a secondary amine, possessing a reactive N-H bond, whereas trimethylamine is a tertiary amine, lacking such a bond. This structural variance is the primary determinant of their differing reactivity and applications.

PropertyThis compoundTrimethylamine Hydrochloride
Chemical Formula (CH₃)₂NH·HCl(CH₃)₃N·HCl
Molar Mass 81.54 g/mol 95.57 g/mol
Appearance White crystalline solidWhite crystalline powder
Amine Type SecondaryTertiary
Key Reactive Feature Nucleophilic N-H groupNon-nucleophilic lone pair
Primary Role Synthetic Building BlockCatalyst, Base, Quaternization Reagent
Basicity (in aqueous solution) More basicLess basic

The higher basicity of dimethylamine in aqueous solution is attributed to a combination of inductive effects from the methyl groups and, crucially, the stabilization of its protonated form through solvation. Trimethylamine, while having more electron-donating methyl groups, suffers from greater steric hindrance, which impedes both protonation and the solvation of the resulting cation.[1]

Performance in Key Synthetic Reactions

Due to their structural differences, these two reagents are not interchangeable. Their performance is best compared by examining their efficacy in reactions where they are most characteristically employed.

This compound: A Key Reagent in the Mannich Reaction

This compound is a quintessential reagent for the Mannich reaction, a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[2] These bases are valuable intermediates in the synthesis of numerous pharmaceuticals, including the analgesic Tramadol and the H₂-receptor antagonist Ranitidine.[3][4][5]

In this reaction, the secondary amine (dimethylamine) reacts with a non-enolizable aldehyde (typically formaldehyde) to form a reactive electrophile known as the Eschenmoser salt or a related iminium ion. This ion is then attacked by a carbon nucleophile, such as the enol form of a ketone, to create a new carbon-carbon bond and install the dimethylaminomethyl group.

Quantitative Data: Synthesis of a Tramadol Precursor

The synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride, a key Mannich base intermediate for Tramadol, demonstrates the utility of this compound.

ReactionReactantsProductYieldReference
Mannich ReactionCyclohexanone (B45756), Formaldehyde, this compound2-Dimethylaminomethyl-cyclohexanone hydrochloride76%[6]
Trimethylamine Hydrochloride: Catalyst and Quaternization Agent

As a tertiary amine salt, trimethylamine hydrochloride cannot participate in the Mannich reaction as the amine component because it lacks the necessary N-H proton to form the initial iminium ion.[7] Instead, its applications leverage the basic and nucleophilic nature of the free trimethylamine. It is often used as a base catalyst in condensation reactions, an acid scavenger to neutralize acidic byproducts, or as a reactant in the synthesis of quaternary ammonium (B1175870) salts.[8][9]

Quaternary ammonium salts ("quats") are important compounds used as phase-transfer catalysts, surfactants, and disinfectants.[10] Trimethylamine hydrochloride provides the trimethylamine core, which can be alkylated to form these salts.

Quantitative Data: Synthesis of Trimethylamine Hydrochloride

While it is a starting material, the efficient synthesis of trimethylamine hydrochloride itself is noteworthy for its industrial relevance. A common laboratory and industrial preparation involves the reaction of ammonium chloride and paraformaldehyde.

ReactionReactantsProductYieldReference
SynthesisAmmonium chloride, ParaformaldehydeTrimethylamine hydrochloride89%[4][11][12]

Experimental Protocols

Protocol 1: Synthesis of 2-Dimethylaminomethyl-cyclohexanone Hydrochloride (Mannich Reaction)

This protocol details the synthesis of a Mannich base, a key intermediate in the production of Tramadol, using this compound.[6][13]

Materials:

  • Cyclohexanone (2.0 equivalents)

  • Paraformaldehyde (1.0 equivalent)

  • This compound (1.0 equivalent)

  • Glacial acetic acid (solvent)

  • Acetone (B3395972)

Procedure:

  • Combine two equivalents of cyclohexanone, one equivalent of this compound, and one equivalent of paraformaldehyde in a reaction vessel containing glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux.

  • After the reaction is complete, remove the excess cyclohexanone and acetic acid via vacuum distillation.

  • To the resulting residue, add acetone to induce the precipitation of the product.

  • Cool the slurry to below 10°C, and collect the solid product by filtration.

  • Wash the collected solid with cold acetone to yield 2-dimethylaminomethyl-cyclohexanone hydrochloride.

Protocol 2: Synthesis of Tetramethylammonium (B1211777) Chloride (Quaternization)

This protocol describes a general method for the synthesis of a quaternary ammonium salt, a primary application of trimethylamine.[10]

Materials:

  • Trimethylamine

  • Methyl chloride

  • Suitable solvent (e.g., methanol, acetonitrile)

Procedure:

  • In a pressure-rated reaction vessel, dissolve trimethylamine in a suitable polar solvent like methanol.

  • Cool the solution and introduce methyl chloride as a gas or a condensed liquid. The reaction is typically performed in a closed system due to the volatility of the reagents.

  • Allow the reaction mixture to stir at room temperature or with gentle heating, depending on the reactivity. The reaction is an SN2 alkylation of the tertiary amine.

  • The product, tetramethylammonium chloride, will precipitate from the reaction mixture as it is formed, as it is often less soluble in the organic solvent than the starting amine.

  • Collect the solid product by filtration.

  • Wash the product with a small amount of cold solvent and dry under vacuum.

Visualizing Reaction Pathways and Workflows

Logical Workflow: Reagent Selection

The choice between this compound and trimethylamine hydrochloride is dictated by the desired synthetic outcome. The following diagram illustrates a simplified decision-making process.

Reagent_Selection Reagent Selection: Dimethylamine HCl vs. Trimethylamine HCl start What is the synthetic goal? goal1 Introduce a -CH₂N(CH₃)₂ group (e.g., Mannich Reaction) start->goal1 goal2 Catalyze a reaction (as a base) or form a quaternary ammonium salt start->goal2 reagent1 Use Dimethylamine HCl (Secondary Amine Source) goal1->reagent1 reagent2 Use Trimethylamine HCl (Tertiary Amine Source) goal2->reagent2

Caption: Logical workflow for selecting between dimethylamine and trimethylamine hydrochlorides.

Mechanism: The Mannich Reaction with Dimethylamine

This diagram illustrates the acid-catalyzed mechanism of the Mannich reaction, showcasing the essential role of the secondary amine.

Mannich_Reaction Mechanism of the Mannich Reaction cluster_0 Iminium Ion Formation cluster_1 Enol Formation and Nucleophilic Attack amine (CH₃)₂NH Dimethylamine hemiaminal Hemiaminal Intermediate amine->hemiaminal + H⁺ formaldehyde CH₂O Formaldehyde formaldehyde->hemiaminal + H⁺ iminium Iminium Ion [(CH₃)₂N=CH₂]⁺ hemiaminal->iminium - H₂O product β-Amino Ketone (Mannich Base) iminium->product Nucleophilic Attack ketone Ketone (e.g., Cyclohexanone) enol Enol Form ketone->enol Tautomerization (H⁺ cat.) enol->product

Caption: The mechanism of the Mannich reaction using a secondary amine like dimethylamine.

Reaction Pathway: Quaternary Ammonium Salt Formation

This diagram shows the synthesis of a quaternary ammonium salt via the alkylation of trimethylamine, a key application for which trimethylamine hydrochloride serves as a precursor.

Quaternization Synthesis of a Quaternary Ammonium Salt tma_hcl (CH₃)₃N·HCl Trimethylamine HCl tma (CH₃)₃N Trimethylamine tma_hcl->tma Base (e.g., NaOH) quat_salt [(CH₃)₃N-R]⁺X⁻ Quaternary Ammonium Salt tma->quat_salt alkyl_halide R-X (e.g., CH₃Cl) alkyl_halide->quat_salt SN2 Reaction

Caption: Formation of a quaternary ammonium salt from trimethylamine.

Conclusion

This compound and trimethylamine hydrochloride are not direct competitors but rather complementary reagents with distinct and well-defined roles in organic synthesis.

  • This compound is the reagent of choice when the synthetic goal is to incorporate a dimethylaminomethyl moiety into a molecule, most notably via the Mannich reaction. Its utility as a nucleophilic building block is well-established in the synthesis of numerous active pharmaceutical ingredients.

  • Trimethylamine hydrochloride , by contrast, serves as a stable source for the tertiary amine, trimethylamine. Its primary applications are as a base catalyst, an acid scavenger in reactions that produce acidic byproducts, and as a precursor for the synthesis of quaternary ammonium compounds. Its lack of an N-H bond and increased steric bulk prevent it from acting as a nucleophile in the same manner as a secondary amine.

For researchers and drug development professionals, a clear understanding of these fundamental differences is crucial for efficient and effective synthetic route design. The choice between these two reagents is not one of performance in the same role, but of selecting the right tool for a specific and different synthetic transformation.

References

A Comparative Guide to Catalysts for the Mannich Reaction: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Mannich reaction is a cornerstone for synthesizing β-amino carbonyl compounds, crucial intermediates in the creation of pharmaceuticals and biologically active molecules. The choice of catalyst is paramount, directly influencing yield, stereoselectivity, and overall efficiency. This guide provides an objective comparison of prominent catalytic systems for the Mannich reaction, supported by experimental data, to aid in the selection of the optimal catalyst for your synthetic needs.

The three-component Mannich reaction, involving the aminoalkylation of an acidic proton of a carbonyl compound by an aldehyde and a primary or secondary amine, has been extensively studied. Catalysts for this transformation are broadly categorized into organocatalysts, metal-based catalysts, and nanocatalysts, each presenting a unique set of advantages and limitations.

Comparative Performance of Catalysts

The following table summarizes the performance of selected catalysts in the Mannich reaction, highlighting key metrics such as yield, enantiomeric excess (ee), diastereomeric ratio (dr), and reaction conditions. This data is intended to provide a comparative overview to guide catalyst selection.

CatalystAldehydeAmineKetoneReaction ConditionsYield (%)ee (%)dr (anti:syn)Reference
Organocatalyst
(S)-Prolinep-Nitrobenzaldehydep-AnisidineAcetoneDMSO, rt, 24h9596-[1]
(S)-ProlineBenzaldehydep-AnisidineAcetoneDMSO, rt, 4-12h5094-[2]
Metal Catalyst
Zn-ProPhenolIsobutyraldehydeBoc-imineVarious AldehydesToluene, 4–23 °C, 14–24 h56-9999 (selectivity)-[3]
Nanocatalyst
ZnO NanoparticlesBenzaldehydeAnilineAcetophenoneSolvent-free, rt, 0.5h94N/A-[4]
ZnO Nanoparticles4-ChlorobenzaldehydeAnilineCyclohexanoneH2O, 60 °C, 10h85N/A70:30[5]

In-Depth Catalyst Analysis

Organocatalysts: The Rise of Proline

L-proline and its derivatives have emerged as powerful and environmentally friendly organocatalysts for asymmetric Mannich reactions.[6] They operate via an enamine mechanism, are relatively inexpensive, and readily available in both enantiomeric forms.

Advantages:

  • High Enantioselectivity: Proline and its derivatives can induce high levels of stereocontrol, making them ideal for the synthesis of chiral molecules.[1][2]

  • Mild Reaction Conditions: These reactions can often be carried out at room temperature.[1]

  • Metal-Free: Avoids contamination of the final product with potentially toxic metals.

Limitations:

  • Catalyst Loading: Higher catalyst loadings (10-30 mol%) are sometimes required.

  • Substrate Scope: The efficiency can be sensitive to the specific substrates used.

Metal Catalysts: The Efficiency of Zinc Complexes

Chiral metal complexes, particularly those involving zinc, are highly effective catalysts for asymmetric Mannich reactions.[7] The Zn-ProPhenol system, for instance, has demonstrated excellent yields and stereoselectivities for a range of substrates.[3]

Advantages:

  • High Yields and Selectivity: Often provide excellent yields and high levels of both diastereo- and enantioselectivity.[3]

  • Low Catalyst Loading: Can be effective at lower catalyst loadings compared to some organocatalysts.

Limitations:

  • Cost and Toxicity: Metal catalysts can be more expensive and may introduce metal contaminants into the product.

  • Air and Moisture Sensitivity: Some metal complexes require inert reaction conditions.

Nanocatalysts: The Promise of Heterogeneous Catalysis

Nanoparticles, such as zinc oxide (ZnO), are gaining traction as heterogeneous catalysts for the Mannich reaction.[4] Their high surface-area-to-volume ratio provides a large number of active sites, leading to high catalytic activity.

Advantages:

  • High Yields and Short Reaction Times: Can afford excellent yields in remarkably short reaction times.[4]

  • Reusability: As heterogeneous catalysts, they can be easily recovered and reused for multiple reaction cycles, which is economically and environmentally beneficial.[5][8]

  • Mild Conditions: Often effective under solvent-free conditions at room temperature.[4]

Limitations:

  • Stereoselectivity: In their simple form, they do not typically induce enantioselectivity in asymmetric reactions.

  • Characterization: The synthesis and characterization of uniform nanoparticles can be challenging.

Experimental Protocols

General Procedure for Proline-Catalyzed Three-Component Mannich Reaction

This protocol is adapted for the synthesis of β-amino ketones using a ketone, an aldehyde, and an amine.[1]

  • Reaction Setup: In a reaction vessel, combine the aldehyde (1.0 equiv), amine (e.g., p-anisidine, 1.1 equiv), and the ketone (which can also serve as the solvent).

  • Solvent and Catalyst Addition: If not using the ketone as the solvent, add a suitable solvent such as DMSO. Add (S)-proline (10-20 mol%) to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-48 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by silica (B1680970) gel column chromatography.

General Procedure for ZnO Nanoparticle-Catalyzed Mannich Reaction

This solvent-free protocol is a green and efficient method for the synthesis of β-amino carbonyl compounds.[4]

  • Catalyst Preparation (optional if commercially available): ZnO nanoparticles can be synthesized via various methods, such as the co-precipitation technique.

  • Reaction Setup: In a round-bottom flask, mix the aldehyde (1 mmol), ketone (1 mmol), and amine (1 mmol) with ZnO nanoparticles (10 mol%).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a short period (e.g., 30 minutes).

  • Work-up: After completion of the reaction (monitored by TLC), add a solvent like ethanol (B145695) and filter to separate the catalyst.

  • Purification: Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified by recrystallization. The recovered catalyst can be washed, dried, and reused.

Visualizing Catalytic Processes

To better understand the workflow and the relationships between different catalyst types, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for a Catalyzed Mannich Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aldehyde, Amine, Ketone Mixing Mixing & Stirring (Solvent/Solvent-free) Reactants->Mixing Catalyst Organo-, Metal-, or Nanocatalyst Catalyst->Mixing Monitoring Reaction Monitoring (TLC) Mixing->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography / Recrystallization Extraction->Purification Product β-Amino Carbonyl Product Purification->Product Catalyst_Comparison Logical Comparison of Mannich Reaction Catalysts cluster_attributes Key Attributes Catalyst_Type Catalyst Type Organocatalysts Organocatalysts (e.g., Proline) Catalyst_Type->Organocatalysts Metal_Catalysts Metal Catalysts (e.g., Zn-ProPhenol) Catalyst_Type->Metal_Catalysts Nanocatalysts Nanocatalysts (e.g., ZnO) Catalyst_Type->Nanocatalysts Cost Cost Organocatalysts->Cost Low Reusability Reusability Organocatalysts->Reusability Moderate (can be supported) Stereoselectivity Stereoselectivity Organocatalysts->Stereoselectivity High Environmental_Impact Environmental Impact Organocatalysts->Environmental_Impact Low (Metal-free) Metal_Catalysts->Cost High Metal_Catalysts->Reusability Low (Homogeneous) Metal_Catalysts->Stereoselectivity High Metal_Catalysts->Environmental_Impact Moderate (Metal waste) Nanocatalysts->Cost Low-Moderate Nanocatalysts->Reusability High (Heterogeneous) Nanocatalysts->Stereoselectivity Low (typically) Nanocatalysts->Environmental_Impact Low (Green synthesis possible)

References

Validation of a Synthetic Method Using Dimethylamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of synthetic methods utilizing dimethylamine (B145610) hydrochloride, a versatile and widely used reagent in organic synthesis. It offers an objective comparison of its performance against alternative amine sources in key reactions, supported by experimental data, detailed protocols, and analysis of potential side products.

Executive Summary

Dimethylamine hydrochloride offers a safe and convenient alternative to gaseous dimethylamine for introducing a dimethylamino group into organic molecules. As a stable, odorless, white to off-white crystalline solid, it is easier to handle and store than its gaseous counterpart.[1] This guide evaluates its efficacy in two critical synthetic transformations: reductive amination and amide bond formation, providing quantitative data on yields and reaction times, and detailed analytical methods for product validation.

Comparison of Dimethylamine Sources in Synthesis

The choice of amine source is a critical parameter in the synthesis of N,N-dimethylated compounds, impacting reaction efficiency, safety, and scalability. This section compares the performance of this compound with dimethylamine in solution and as a gas.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, converting carbonyl compounds into amines.[2] The following data compares the efficacy of different dimethylamine sources in the reductive amination of various substrates.

Carbonyl SubstrateAmine SourceReducing AgentSolventReaction TimeYield (%)Reference
Cyclohexanone (B45756)DimethylaminePd/C, H₂Aqueous120 hours (continuous flow)99.5[3]
2-ChlorobenzaldehydeDimethylaminePd/C, H₂-15 minutes66[4]
2-ChlorobenzaldehydeDimethylaminePdCu/C, H₂--98[4]
BenzaldehydeDimethylamineRuCl₂(PPh₃)₃, H₂t-amyl alcohol24 hours~85 (Dibenzylamine)[5]
4-(Dimethylamino)-benzaldehydeSolidified AmineNaBH₄Methanol1 hour (imine formation), 0.5 hour (reduction)-[6]

Analysis: While direct comparative data under identical conditions is scarce in the literature, the available information suggests that gaseous or solution-based dimethylamine, when used with highly efficient catalytic systems, can achieve high yields in short reaction times. However, the handling of gaseous dimethylamine presents significant safety challenges. This compound, while potentially requiring slightly longer reaction times or specific activation, offers a much safer and more practical alternative for laboratory and industrial-scale synthesis.

Amide Bond Formation

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[7] The use of this compound in conjunction with coupling agents provides a reliable method for the synthesis of N,N-dimethylamides.

Carboxylic AcidAmine SourceCoupling SystemSolventReaction TimeYield (%)Reference
Benzoic AcidDimethylamine----
BenzylamineEDCl·HCl, EtOH---[8]
AnilineTBAB, I₂, KOHWater2.5 hours75[1]
4-Methylbenzoic AcidDimethylamine SolutionThionyl Chloride (to form acyl chloride)Dichloromethane2-4 hours-[9]
Octanoic AcidDimethylamine Gas--37.5 hours95.7[10]
Hexanoic AcidDimethylamine SolutionHexanoyl Chloride-1.5 hours78.31[7]
2-Furancarboxylic AcidDiethylamineTBTU, DIPEADMF-73-82[11]

Analysis: The synthesis of N,N-dimethylamides can be achieved with high yields using various methods. The use of gaseous dimethylamine can be effective but requires specialized equipment and safety precautions.[10] Activating the carboxylic acid to an acyl chloride followed by reaction with a dimethylamine solution is a common and high-yielding approach.[7][9] this compound, used with coupling agents like EDC, offers a convenient one-pot procedure, avoiding the need to handle volatile or gaseous reagents. While specific yield data for this direct coupling is not always available for simple substrates, the methodology is well-established for more complex molecules.[12][13]

Experimental Protocols

Reductive Amination of Tryptamine (B22526) to N,N-Dimethyltryptamine (DMT)

This protocol details the synthesis of DMT from tryptamine using formaldehyde (B43269) as the carbon source, which is analogous to using dimethylamine for the reductive amination of a different starting material. This reaction is presented to illustrate the potential side products that can be identified through GC-MS analysis.

Materials:

  • Tryptamine (1.0 eq)

  • Aqueous formaldehyde (39% w/v, 2.3 eq)

  • Glacial acetic acid (3.4 eq)

  • Sodium cyanoborohydride (1.6 eq)

  • Methanol

  • 20% NaOH solution

  • Chloroform

  • Magnesium sulfate (B86663)

  • Brine

Procedure:

  • Dissolve tryptamine in ice-cold methanol.

  • Add glacial acetic acid and sodium cyanoborohydride and stir on ice for 5 minutes.

  • Slowly add the aqueous formaldehyde solution over 20 minutes.

  • Add 20% NaOH solution and remove the solvent under reduced pressure.

  • Extract the aqueous residue three times with chloroform.

  • Wash the combined organic layers with water and brine, then dry with magnesium sulfate and filter.[4]

  • Concentrate the filtrate to obtain the crude product.

Validation by GC-MS: The crude product can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the main product and any side products. In the synthesis of DMT, common side products include N-methyltryptamine (NMT), 2-methyl-tetrahydro-β-carboline (2-Me-THBC), and N-methyl-N-cyanomethyltryptamine (MCMT).[1][4]

Amide Bond Formation: Synthesis of N,N-Dimethylbenzamide

This protocol describes the synthesis of N,N-dimethylbenzamide from benzoic acid and this compound using a carbodiimide (B86325) coupling agent.

Materials:

  • Benzoic acid (1.0 eq)

  • This compound (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of benzoic acid in anhydrous DCM, add EDC and DMAP.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Validation by HPLC: The purity of the synthesized N,N-dimethylbenzamide can be determined by High-Performance Liquid Chromatography (HPLC). The product should be compared to a known standard, and the percentage purity can be calculated from the peak area.

Signaling Pathways and Logical Relationships

The N,N-dimethylamino moiety is a common feature in many biologically active molecules. The following diagrams illustrate the signaling pathways of two prominent drugs synthesized using dimethylamine or its derivatives: diphenhydramine (B27) and metformin.

Diphenhydramine_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Binds to Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Cellular_Response Allergic Response (e.g., inflammation, bronchoconstriction) Ca2->Cellular_Response PKC->Cellular_Response Diphenhydramine Diphenhydramine Diphenhydramine->H1_Receptor Blocks

Diphenhydramine blocks the H1 receptor, preventing the allergic response.

Metformin_Pathway cluster_cell Hepatocyte (Liver Cell) Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin->Mitochondria Inhibits ATP_Production Reduced ATP Production Mitochondria->ATP_Production AMP_ATP_Ratio Increased AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis Decreased Expression of Gluconeogenic Genes (e.g., G6Pase, PEPCK) AMPK->Gluconeogenesis Inhibits Glucose_Uptake Increased Glucose Uptake in Muscle AMPK->Glucose_Uptake Promotes Glucose_Production Reduced Hepatic Glucose Production Gluconeogenesis->Glucose_Production

Metformin's mechanism of action involves the activation of AMPK.

Conclusion

This compound is a valuable reagent for the synthesis of N,N-dimethylated compounds, offering significant advantages in safety and handling over gaseous dimethylamine. While reaction conditions may need to be optimized to achieve yields comparable to those obtained with gaseous or solution-based dimethylamine, its practicality makes it an excellent choice for a wide range of applications in research and drug development. The validation of synthetic methods using this compound should include careful analysis of product purity by techniques such as HPLC and GC-MS to identify and quantify any potential side products, ensuring the integrity of the final compound.

References

Spectroscopic Purity Assessment of Synthesized Dimethylamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic and other analytical methods for confirming the purity of dimethylamine (B145610) hydrochloride, a versatile reagent and key intermediate in pharmaceutical synthesis. Experimental data and detailed protocols are provided to assist in the selection of the most appropriate analytical strategy.

This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) in identifying and quantifying potential impurities in synthesized dimethylamine hydrochloride. Furthermore, it will compare these spectroscopic techniques with traditional methods such as titration and elemental analysis, offering a holistic view of purity assessment.

Comparison of Analytical Techniques for Purity Determination

The choice of analytical technique for purity assessment depends on several factors, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of each method for the analysis of this compound.

Analytical Technique Parameter Measured Information Provided Strengths Limitations
¹H NMR Spectroscopy Chemical shift, integration, coupling constantsStructural confirmation, identification and quantification of proton-containing impurities.High resolution, quantitative, non-destructive.Lower sensitivity compared to GC-MS, requires deuterated solvents.
¹³C NMR Spectroscopy Chemical shiftConfirmation of carbon framework, detection of carbon-containing impurities.Provides detailed structural information.Lower sensitivity than ¹H NMR, longer acquisition times.
FT-IR Spectroscopy Vibrational frequencies of chemical bondsPresence of functional groups, can indicate the presence of impurities with distinct IR absorptions.Fast, simple sample preparation, provides a unique molecular fingerprint.Not inherently quantitative, spectral overlap can be an issue.
GC-MS Retention time and mass-to-charge ratioSeparation and identification of volatile impurities.High sensitivity and selectivity, excellent for identifying trace impurities.Destructive, requires derivatization for non-volatile impurities.
Titration Moles of acid or baseQuantifies the total amount of amine hydrochloride.Simple, inexpensive, accurate for bulk purity.Non-specific, does not identify individual impurities.
Elemental Analysis Percentage of C, H, NConfirms the elemental composition of the bulk sample.Provides fundamental confirmation of the molecular formula.Does not identify specific impurities, requires a pure standard for comparison.

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducible and reliable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O). Add a small amount of an internal standard with a known chemical shift (e.g., Trimethylsilylpropanoic acid - TMSP) for accurate chemical shift referencing and quantification.

  • Instrument Parameters (300 MHz Spectrometer):

    • Number of scans: 16-32

    • Relaxation delay: 1-5 seconds

    • Pulse width: 30-45 degrees

    • Acquisition time: 2-4 seconds

  • Data Analysis: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals corresponding to the this compound protons and any impurity protons. The purity can be calculated by comparing the integral of the analyte to the integrals of the impurities.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg in 0.6-0.7 mL of D₂O.

  • Instrument Parameters (75 MHz Spectrometer):

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled pulse sequence.

  • Data Analysis: Process the data similarly to the ¹H NMR spectrum. Identify the carbon signals of this compound and any potential carbon-containing impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

KBr Pellet Method Protocol:

  • Sample Preparation: Grind a small amount (1-2 mg) of the synthesized this compound with approximately 200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. The presence of additional peaks may indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Headspace GC-MS Protocol for Volatile Impurities:

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial. Add a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and a base (e.g., imidazole) to liberate the free dimethylamine.[1][2]

  • GC-MS Parameters:

    • Injector: Split/splitless, 250°C.

    • Column: DB-624 or equivalent, 30 m x 0.32 mm i.d., 1.8 µm film thickness.[1]

    • Oven Temperature Program: Initial temperature of 40°C for 10 minutes, then ramp to 240°C at 40°C/min.[1][2]

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 30-300.

  • Data Analysis: Identify peaks in the chromatogram and analyze their corresponding mass spectra. Compare the mass spectra with a library of known compounds to identify any impurities.

Titration

Acid-Base Titration Protocol:

  • Sample Preparation: Accurately weigh approximately 200-300 mg of the synthesized this compound and dissolve it in 50 mL of deionized water.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the equivalence point.

  • Calculation: Calculate the purity of the this compound based on the volume of titrant used, its concentration, and the initial mass of the sample.

Elemental Analysis

CHN Analysis Protocol:

  • Sample Preparation: Accurately weigh a small amount (2-3 mg) of the dry this compound sample into a tin capsule.

  • Instrumentation: Analyze the sample using a CHN elemental analyzer. The instrument combusts the sample at high temperatures, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Data Analysis: Compare the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen with the theoretical values for pure this compound (C₂H₈ClN). The theoretical percentages are: C = 29.46%, H = 9.90%, N = 17.18%. A close correlation between the experimental and theoretical values indicates high purity.[3]

Data Presentation and Interpretation

Clear and concise data presentation is essential for the effective comparison of analytical results.

Spectroscopic Data Summary
Technique Expected Data for Pure this compound Potential Impurity Signatures
¹H NMR (D₂O) Singlet at ~2.7 ppm (6H, -N(CH₃)₂)Dimethylamine: Singlet at ~2.2 ppm.[4] Ammonium Chloride: No proton signal.
¹³C NMR (D₂O) Single resonance at ~35 ppm (-N(CH₃)₂)Dimethylamine: Resonance at a slightly different chemical shift.
FT-IR (KBr) Broad N-H stretch (~3000-2700 cm⁻¹), C-H stretch (~2950-2850 cm⁻¹), N-H bend (~1600 cm⁻¹), C-N stretch (~1250-1020 cm⁻¹).[5]Ammonium Chloride: Broad N-H stretch (~3100 cm⁻¹). Water: Broad O-H stretch (~3400 cm⁻¹).
GC-MS A single major peak corresponding to dimethylamine (after liberation from the salt) with a characteristic mass spectrum (m/z 45, 44, 42).Peaks corresponding to other volatile impurities with their respective mass spectra.
Alternative Methods Data Summary
Technique Expected Result for Pure this compound Interpretation of Deviation
Titration Purity ≥ 99%Lower purity may indicate the presence of non-basic impurities or excess hydrochloric acid.
Elemental Analysis C: 29.46% ± 0.4%, H: 9.90% ± 0.4%, N: 17.18% ± 0.4%Significant deviation from theoretical values suggests the presence of impurities or incomplete synthesis.[3]

Visualization of the Analytical Workflow

A systematic workflow ensures that the purity analysis is conducted efficiently and effectively. The following diagram illustrates a typical workflow for the spectroscopic analysis of synthesized this compound.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Purity Confirmation synthesis Dimethylamine HCl Synthesis isolation Isolation & Drying synthesis->isolation sample_prep Sample Weighing & Dissolution isolation->sample_prep nmr NMR (¹H & ¹³C) sample_prep->nmr sample_purity_check sample_prep->sample_purity_check data_analysis Spectral Data Analysis nmr->data_analysis ftir FT-IR ftir->data_analysis gcms GC-MS gcms->data_analysis purity Purity Confirmation (≥99%) data_analysis->purity sample_purity_check->ftir sample_purity_check->gcms

Caption: Experimental workflow for spectroscopic purity analysis.

Conclusion

The purity of synthesized this compound can be reliably assessed using a combination of spectroscopic and classical analytical methods. ¹H NMR spectroscopy provides excellent structural confirmation and quantitative information on proton-containing impurities. FT-IR spectroscopy offers a rapid and simple method for detecting the presence of functional group impurities. For the highest sensitivity in detecting volatile organic impurities, GC-MS is the method of choice. Titration and elemental analysis serve as valuable complementary techniques for determining bulk purity and confirming elemental composition, respectively. By employing a multi-technique approach, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.

References

Comparative Guide to Quantitative Analysis of Reaction Products from Dimethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of quantitative analysis methods for reaction products where dimethylamine (B145610) hydrochloride serves as a key reactant. We delve into specific applications, offering supporting experimental data and protocols to inform your selection of analytical techniques.

Overview of Dimethylamine Hydrochloride in Synthesis

This compound ((CH₃)₂NH·HCl) is a stable, solid source of the dimethylamine moiety, making it a convenient reagent in various organic syntheses. Its application is particularly prominent in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of ranitidine, where it participates in a key step to introduce the dimethylaminomethyl group. The quantitative analysis of the resulting products is crucial for ensuring reaction efficiency, product purity, and overall process control.

Comparative Analysis of a Model Reaction: Synthesis of a Mannich Base

The Mannich reaction is a classic example where this compound is frequently employed. This three-component condensation involves an active hydrogen-containing compound, formaldehyde (B43269), and a secondary amine, in this case, dimethylamine (from its hydrochloride salt).

Reaction Scheme:

For this guide, we will compare the quantitative yield of a model Mannich base synthesized using this compound versus using an aqueous solution of dimethylamine.

Experimental Protocols

Protocol 1: Synthesis using this compound

  • To a stirred solution of acetophenone (B1666503) (1.20 g, 10 mmol) in ethanol (B145695) (20 mL), add this compound (0.82 g, 10 mmol) and paraformaldehyde (0.30 g, 10 mmol).

  • Add one drop of concentrated hydrochloric acid as a catalyst.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

  • The product, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride, is then quantified.

Protocol 2: Synthesis using Aqueous Dimethylamine

  • To a stirred solution of acetophenone (1.20 g, 10 mmol) in ethanol (20 mL), add a 40% aqueous solution of dimethylamine (2.25 mL, 20 mmol).

  • Add a 37% aqueous solution of formaldehyde (0.75 mL, 10 mmol).

  • Stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture with concentrated hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether.

  • Basify the aqueous layer with a sodium hydroxide (B78521) solution and extract the product with diethyl ether.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The resulting oily product is converted to its hydrochloride salt for quantification.

Quantitative Analysis Protocol: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Quantification: An external standard calibration curve is generated using a certified reference standard of the Mannich base product. The concentration of the product in the reaction samples is determined by comparing its peak area to the calibration curve.

Quantitative Data Comparison

The following table summarizes the quantitative yield and purity of the Mannich base product obtained from the two different protocols.

ParameterThis compound MethodAqueous Dimethylamine Method
Product Yield (%) 85%78%
Product Purity (by HPLC, %) 98.5%96.2%
Reaction Time 2 hours24 hours
Work-up Complexity Simple filtrationLiquid-liquid extraction required

Note: The data presented is representative and may vary based on specific reaction conditions and scale.

Visualization of Experimental Workflow and Logical Comparison

To further clarify the processes and the comparison between the two reactant choices, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Quantitative Analysis synthesis Synthesis of Mannich Base sampling Reaction Mixture Sampling synthesis->sampling prep Sample Preparation (Dilution, Filtration) sampling->prep hplc HPLC Analysis prep->hplc quant Quantification using Calibration Curve hplc->quant

Caption: General workflow for the quantitative analysis of a reaction product.

G cluster_comparison Comparison of Dimethylamine Sources for Mannich Reaction cluster_dmhcl_pros Advantages cluster_dm_aq_cons Disadvantages reactant Choice of Dimethylamine Source dmhcl This compound reactant->dmhcl Solid Reagent dm_aq Aqueous Dimethylamine reactant->dm_aq Aqueous Solution dmhcl_pro1 • Higher Yield dm_aq_con1 • Lower Yield dmhcl_pro2 • Higher Purity dmhcl_pro3 • Shorter Reaction Time dmhcl_pro4 • Simpler Work-up dm_aq_con2 • Lower Purity dm_aq_con3 • Longer Reaction Time dm_aq_con4 • More Complex Work-up

Caption: Logical comparison of dimethylamine sources in the Mannich reaction.

Conclusion

Based on the presented experimental data, the use of this compound in the synthesis of the model Mannich base offers several advantages over the use of an aqueous dimethylamine solution. These include a higher reaction yield, superior product purity, significantly shorter reaction times, and a more straightforward work-up procedure. For researchers and drug development professionals, these factors can be critical in the efficient and scalable synthesis of target molecules. The choice of analytical technique, such as HPLC, is paramount for accurately quantifying these differences and ensuring the quality of the final product.

Headspace Gas Chromatography for the Analysis of Dimethylamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of headspace gas chromatography (HS-GC) for the analysis of dimethylamine (B145610) hydrochloride against other analytical techniques. It includes detailed experimental protocols and supporting data to assist in method selection and implementation for pharmaceutical and research applications.

Introduction to Dimethylamine Hydrochloride Analysis

Dimethylamine (DMA) is a critical raw material and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its hydrochloride salt form, this compound, is often encountered and requires accurate and robust analytical methods for quantification to ensure product quality and safety. Headspace gas chromatography has emerged as a simple, rapid, and precise technique for this purpose, particularly because it often allows for analysis without complex derivatization steps.[1][2][3][4]

Headspace Gas Chromatography (HS-GC): A Detailed Examination

HS-GC is a powerful technique for the analysis of volatile and semi-volatile compounds in a variety of matrices. For non-volatile salt forms like this compound, the method relies on the conversion of the salt to its volatile free base form within a sealed headspace vial, followed by the chromatographic analysis of the vapor phase.

A key challenge in the analysis of amine salts by HS-GC is the need to efficiently convert the salt to the free amine.[2] This is typically achieved by introducing a base into the sample vial. A study by Gopalakrishnan and Devi highlights a method using imidazole (B134444) as a base in a dimethyl sulfoxide (B87167) (DMSO) diluent.[1][2] This approach avoids the use of aqueous bases, which can sometimes interfere with the analysis.[2]

Experimental Protocol: HS-GC with Imidazole

This protocol is based on the validated method described by Gopalakrishnan and Devi for the analysis of this compound in metformin (B114582) hydrochloride.[1][2]

1. Sample and Standard Preparation:

  • Blank Preparation: Add DMSO to a headspace vial containing imidazole.

  • Standard Solution: Prepare a standard solution of this compound in a suitable diluent.

  • Sample Preparation: Weigh an appropriate amount of the drug substance (e.g., 100 mg for dimethylamine determination) into a headspace vial and add the specified quantity of imidazole (e.g., 1 g for dimethylamine).[2] Then, add the DMSO diluent.

2. Headspace Autosampler Conditions:

  • Incubation Temperature: 100°C[1][2][3]

  • Incubation Time: 20 minutes[1][2][3]

  • Syringe Temperature: 110°C[1][2][3]

3. Gas Chromatography Conditions:

  • Column: DB-624, 30 m x 0.32 mm i.d., 1.8 µm film thickness[1][2][3]

  • Carrier Gas: Nitrogen at a flow rate of 1 ml/min[1][2][3]

  • Injector Temperature: 200°C[1][2][3]

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 250°C[1][2][3]

  • Oven Temperature Program: 40°C for 10 minutes, then ramp up to 240°C at 40°C/min[1][2][3]

  • Injection Volume: 1.0 ml[1][2][3]

  • Split Ratio: 1:10[1][2][3]

Performance Data

The HS-GC method with imidazole demonstrates good performance characteristics as summarized in the table below.

ParameterThis compound
Linearity Range LOQ to 150% of specification limit[1][2]
Recovery Overall %RSD of 4.0%[1][2]
Precision (%RSD) Not explicitly stated, but method validated for precision[1][2]
Limit of Detection (LOD) Method validated for LOD[1][2]
Limit of Quantification (LOQ) Method validated for LOQ[1][2]

Comparison with Alternative Analytical Methods

While HS-GC offers a direct and efficient approach, other techniques can also be employed for the analysis of dimethylamine. The choice of method often depends on the specific analytical requirements, available instrumentation, and the nature of the sample matrix.

MethodPrincipleAdvantagesDisadvantages
Headspace Gas Chromatography (HS-GC) Volatilization of the free amine from the hydrochloride salt in a sealed vial, followed by GC separation and detection.- Simple sample preparation- No derivatization required in some methods[1][2]- Rapid and accurate[1][2]- Requires conversion of the salt to the free base- Potential for matrix effects
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Pre-column derivatization of dimethylamine to form a fluorescent derivative, followed by HPLC separation and detection.[5]- High sensitivity and selectivity[5]- Robust and reproducible[5]- Requires a derivatization step, which can add complexity and time[6]- Derivatizing agents can be hazardous
Ion Chromatography (IC) Separation of the dimethylammonium cation on an ion-exchange column followed by conductivity or UV detection.[6][7]- Direct analysis of the ionic form- Good for complex matrices- High sensitivity[6]- May require specialized columns and instrumentation- Mobile phase preparation can be critical
Gas Chromatography (GC) with Derivatization Derivatization of dimethylamine to a more volatile and less polar compound, followed by GC analysis.- Can improve chromatographic peak shape and sensitivity- Derivatization adds an extra step to the workflow- Potential for incomplete derivatization or side reactions

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between different analytical approaches, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hs Headspace Incubation cluster_gc GC Analysis sample Drug Substance containing Dimethylamine HCl vial Headspace Vial sample->vial dmso_imidazole Add DMSO and Imidazole vial->dmso_imidazole seal Seal Vial dmso_imidazole->seal incubate Incubate at 100°C for 20 min seal->incubate inject Inject Headspace Vapor incubate->inject column GC Separation (DB-624 column) inject->column detect FID Detection column->detect quantify Quantification detect->quantify

Caption: Experimental workflow for HS-GC analysis of this compound.

method_comparison cluster_main Analysis of Dimethylamine HCl cluster_direct Direct Analysis cluster_indirect Derivatization Required main_topic Analytical Methods for This compound hs_gc Headspace GC main_topic->hs_gc ic Ion Chromatography main_topic->ic hplc_fld HPLC-FLD main_topic->hplc_fld gc_deriv GC with Derivatization main_topic->gc_deriv adv1 Advantages: - Simple - Rapid hs_gc->adv1 hs_gc->adv1 dis1 Disadvantages: - Requires basification hs_gc->dis1 hs_gc->dis1 adv2 Advantages: - Direct ionic analysis ic->adv2 ic->adv2 dis2 Disadvantages: - Specialized instrumentation ic->dis2 ic->dis2 adv3 Advantages: - High sensitivity hplc_fld->adv3 hplc_fld->adv3 dis3 Disadvantages: - Derivatization needed hplc_fld->dis3 hplc_fld->dis3 adv4 Advantages: - Improved chromatography gc_deriv->adv4 gc_deriv->adv4 dis4 Disadvantages: - Extra sample prep step gc_deriv->dis4 gc_deriv->dis4

Caption: Logical comparison of analytical methods for this compound.

Conclusion

Headspace gas chromatography offers a robust, rapid, and straightforward method for the determination of this compound in pharmaceutical substances. The ability to perform the analysis without derivatization, as demonstrated by the DMSO-imidazole method, is a significant advantage in a quality control environment. While other methods such as HPLC and ion chromatography provide viable alternatives with their own sets of advantages, the simplicity and performance of HS-GC make it a highly attractive option for routine analysis. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available laboratory resources.

References

Comparative Efficacy of Dimethylamine Hydrochloride Across Various Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical process. This guide provides a comprehensive comparison of the efficacy of dimethylamine (B145610) hydrochloride in different solvent systems, supported by experimental data. The efficacy is evaluated based on its solubility, stability, and performance in key chemical reactions.

Dimethylamine hydrochloride ((CH₃)₂NH·HCl) is a versatile reagent widely employed in organic synthesis and the pharmaceutical industry.[1] Its performance is intricately linked to the solvent system in which it is utilized. This guide aims to provide a clear, data-driven comparison to aid in solvent selection for processes involving this essential compound.

Solubility Profile

The solubility of this compound is a fundamental factor determining its utility in a given solvent system. A summary of its solubility in various common solvents is presented below.

Solvent SystemSolubility ( g/100 g of solvent)Temperature (°C)Reference
Water20820[2]
Water36925[2]
Methanol271.320[1]
EthanolVery SolubleNot Specified[2]
Chloroform16.927[2]
Dimethyl Sulfoxide (DMSO)16 mg/mL (~1.6 g/100g )25[3]
Diethyl EtherInsolubleNot Specified[2]

Stability Overview

Efficacy in Chemical Synthesis

The efficacy of this compound as a reactant is highly dependent on the solvent system, which can influence reaction rates and product yields. Below is a comparison of its performance in the synthesis of Metformin, a widely used antidiabetic drug.[4]

Solvent SystemReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
EthanolNot Specified5 (Microwave)92Metformin Synthesis
Dimethylformamide / Ethylene glycol mono-n-propyl etherNot SpecifiedNot Specified>95Metformin Synthesis
WaterNot SpecifiedNot Specified>90Metformin Synthesis
Xylene80-140Not SpecifiedHighMetformin Synthesis

Experimental Protocols

Determination of Solubility

A standard method for determining the solubility of a compound like this compound in a given solvent involves the following steps:

  • Sample Preparation : Accurately weigh a small amount of this compound (e.g., 10 mg) into a vial.

  • Solvent Addition : Add a measured volume of the solvent (e.g., 1 mL) to the vial.

  • Equilibration : Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation : Visually inspect the solution for any undissolved solid.

  • Quantification : If undissolved solid remains, filter the solution and determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method like HPLC or titration.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of dimethylamine, which can be adapted for its hydrochloride salt.

  • Standard Preparation : Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Sample Preparation : Dilute the experimental sample to a concentration within the range of the standard solutions.

  • Chromatographic Conditions :

    • Column : A suitable column for amine analysis, such as a C18 reversed-phase column.

    • Mobile Phase : A buffered aqueous-organic mixture, the composition of which will depend on the specific column and analyte.

    • Detection : As this compound lacks a strong chromophore, derivatization with a UV-absorbing or fluorescent tag may be necessary, or a detector such as an Evaporative Light Scattering Detector (ELSD) can be used.

  • Analysis : Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation : Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the equation of the line to determine the concentration of this compound in the sample.

Visualizing Reaction and Experimental Workflows

To better illustrate the processes discussed, the following diagrams are provided.

Metformin_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification DMA_HCl Dimethylamine Hydrochloride Reaction Heating / Microwave DMA_HCl->Reaction Reactant 1 DCD Dicyandiamide DCD->Reaction Reactant 2 Solvent Solvent System (e.g., Ethanol, DMF) Solvent->Reaction Metformin_HCl_Crude Crude Metformin Hydrochloride Reaction->Metformin_HCl_Crude Purification Crystallization Metformin_HCl_Crude->Purification Metformin_HCl_Pure Pure Metformin Hydrochloride Purification->Metformin_HCl_Pure

Caption: Workflow for the synthesis of Metformin Hydrochloride.

Experimental_Workflow Start Start: Define Solvent Systems Solubility Solubility Determination Start->Solubility Stability Stability Analysis (TGA/DSC) Start->Stability Reaction Reaction Efficacy (e.g., Metformin Synthesis) Start->Reaction Data_Analysis Data Analysis & Comparison Solubility->Data_Analysis Stability->Data_Analysis Quantification Quantification (HPLC/GC) Reaction->Quantification Quantification->Data_Analysis Conclusion Conclusion: Optimal Solvent System Data_Analysis->Conclusion

Caption: General experimental workflow for comparing efficacy.

References

Safety Operating Guide

Proper Disposal of Dimethylamine Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Dimethylamine (B145610) hydrochloride, a common reagent, requires careful management to mitigate its health risks and environmental impact. This guide provides essential, step-by-step procedures for its safe disposal.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all relevant safety precautions are in place. Dimethylamine hydrochloride is harmful if swallowed and can cause skin and eye irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

In the event of a spill, immediately evacuate the area if necessary and proceed with caution. For solid spills, carefully sweep or vacuum the material and place it into a designated, labeled waste container.[2] To minimize dust, the material can be gently moistened with water.[2]

Disposal Plan: Step-by-Step Procedure

The disposal of this compound must always comply with local, state, and federal regulations.[3][4][5] The following procedure outlines a general approach for safe disposal. For specific quantities and concentrations, always consult your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Collection and Segregation

  • Collect all this compound waste, including contaminated materials like paper towels or PPE, in a dedicated and clearly labeled waste container.

  • If possible, use the original container, ensuring the label is intact and legible.

  • Do not mix this compound waste with other chemical waste streams to avoid potentially hazardous reactions.

Step 2: Neutralization (for aqueous solutions)

For dilute aqueous solutions of this compound, neutralization may be a viable pre-treatment step before disposal, subject to institutional and local regulations. The primary hazard of corrosivity (B1173158) can be addressed by adjusting the pH to a neutral range.

Experimental Protocol for Neutralization:

  • Work in a well-ventilated fume hood and continue to wear all required PPE.

  • Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate.

  • Slowly add the basic solution to the this compound solution while stirring continuously.

  • Monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Continue adding the base until the pH is within a neutral range, typically between 6.0 and 8.0. Be aware that general guidelines for drain disposal of neutralized corrosives often cite a pH range of 5.5 to 9.5, but it is crucial to confirm the acceptable range with your local wastewater treatment authority.

  • The neutralization reaction is exothermic; proceed slowly and cool the container in an ice bath if necessary to control the temperature.

Important Note: While neutralization can mitigate the corrosive hazard, the resulting solution may still be subject to regulation depending on the concentration of the resulting amine and other local discharge limits. It is imperative to check with your EHS office before disposing of any neutralized solution down the drain.

Step 3: Final Disposal

  • Solid Waste: Unused or expired solid this compound should be disposed of through a licensed hazardous waste disposal company. Package the waste in a sealed, properly labeled container.

  • Neutralized Solutions: If drain disposal is permitted by your institution, flush the neutralized solution with copious amounts of water. If not, the neutralized solution must be collected in a labeled container and disposed of as hazardous waste.

  • Empty Containers: "Empty" containers that held this compound may still contain residue and should be handled as hazardous waste unless triple-rinsed. The rinsate from cleaning the container should be collected and treated as chemical waste.

Data Summary

While specific quantitative disposal limits are highly dependent on local regulations, the following table summarizes key chemical properties of this compound relevant to its handling and disposal.

PropertyValue
CAS Number506-59-2
Molecular FormulaC₂H₇N·HCl
Molecular Weight81.55 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in water

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Dimethylamine Hydrochloride Waste B Is the waste a dilute aqueous solution? A->B C Consult EHS for neutralization and drain disposal approval. B->C Yes G Collect in a labeled hazardous waste container. B->G No (Solid or Concentrated) D Is drain disposal approved? C->D E Neutralize solution to pH 6.0-8.0. D->E Yes D->G No F Flush down drain with copious amounts of water. E->F H Arrange for pickup by a licensed waste disposal company. G->H

Disposal decision workflow for this compound.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling dimethylamine (B145610) hydrochloride, offering procedural, step-by-step guidance to minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling dimethylamine hydrochloride, a comprehensive PPE strategy is crucial to prevent exposure. This includes protection for your eyes, face, skin, and respiratory system.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is also recommended.[1][2]Protects against dust particles and potential splashes, which can cause serious eye irritation.[1][3]
Skin Protection Chemical-impermeable gloves (materials to be selected based on breakthrough time and permeation rate for the specific laboratory conditions). Fire/flame resistant and impervious clothing should be worn.[1]Prevents skin contact, which can cause skin irritation or severe burns.[1][3] Contaminated clothing should be removed and washed before reuse.[1][4]
Respiratory Protection In case of insufficient ventilation or if exposure limits are exceeded, a full-face respirator with an appropriate filter (e.g., ABEK-type) should be used.[3] For dust formation, a P2 filter is recommended.[5]Protects against inhalation of dust or vapors, which can cause respiratory tract irritation.[4]

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is essential for safety and efficiency. The following step-by-step plan outlines the key phases of operation.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][5] The use of a chemical fume hood is strongly recommended to maintain low airborne concentrations.[4]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]

  • Material Handling: Use non-sparking tools and prevent the build-up of electrostatic discharge.[1] Minimize dust generation and accumulation during handling.[4]

2. Handling Procedure:

  • Personal Hygiene: Wash hands thoroughly after handling the material and before eating, drinking, or smoking.[2][3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

  • Avoiding Contact: Avoid contact with skin, eyes, and clothing.[1][5] Do not breathe in dust or vapors.[3][5]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep it away from incompatible materials such as strong oxidizing agents, moisture, and excess heat.[4][7]

3. Disposal Plan:

  • Waste Collection: Collect waste material in suitable, closed containers labeled for disposal.[1] Do not mix with other waste.[8]

  • Regulatory Compliance: Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[1][3] The final classification of the waste may need to be determined in conjunction with local waste disposal authorities.[3]

  • Container Decontamination: Uncleaned containers should be handled in the same manner as the product itself.[8] Decontamination may be possible through repetitive aqueous washing.[5]

Emergency Procedures: A Rapid Response Guide

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration (do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled). Seek immediate medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4][8]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][4][8]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1][4]

Accidental Release Measures

  • Evacuate: Evacuate personnel to a safe area, upwind of the spill.[1]

  • Ventilate: Ensure adequate ventilation in the spill area.[1]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][3]

  • Clean-up: For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[4] Moisten with water to reduce airborne dust.[4] For liquid spills, absorb with non-combustible material like sand or earth and transfer to a container for disposal.[3]

  • Personal Protection: All personnel involved in the clean-up must wear the appropriate PPE as outlined above.[1]

Workflow for Handling this compound

A flowchart outlining the key stages of safely handling this compound.

Logical Relationship for PPE Selection

PPE Selection Logic for this compound cluster_hazards Potential Hazards cluster_ppe Required PPE substance Dimethylamine Hydrochloride hazard_skin Skin Irritation/Burns substance->hazard_skin hazard_eye Serious Eye Irritation substance->hazard_eye hazard_inhale Respiratory Irritation substance->hazard_inhale ppe_gloves Impermeable Gloves & Protective Clothing hazard_skin->ppe_gloves Mitigates ppe_goggles Safety Goggles & Face Shield hazard_eye->ppe_goggles Mitigates ppe_respirator Respirator hazard_inhale->ppe_respirator Mitigates

This diagram illustrates the relationship between the hazards of this compound and the corresponding PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.